molecular formula C12H17N3O2 B1343153 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine CAS No. 16154-61-3

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Cat. No.: B1343153
CAS No.: 16154-61-3
M. Wt: 235.28 g/mol
InChI Key: YVVZWEJZESFFDB-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4-(3-methyl-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-9-11(3-4-12(10)15(16)17)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVZWEJZESFFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593787
Record name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-61-3
Record name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16154-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine , a critical intermediate used in the development of tyrosine kinase inhibitors (TKIs) and other piperazinyl-aniline based pharmaceuticals.[1]

Executive Summary & Strategic Utility

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16155-03-6 analog/derivative) is a high-value synthetic precursor.[1] Its primary utility lies in its reduction to 3-methyl-4-(4-methylpiperazin-1-yl)aniline , a scaffold frequently employed in medicinal chemistry to construct "hinge-binder" motifs in kinase inhibitors (e.g., targeting BCR-ABL or EGFR mutations).[1]

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[1] This route is preferred over Buchwald-Hartwig aminations for this substrate due to the strong electron-withdrawing nature of the para-nitro group, which activates the ring for direct nucleophilic attack without the need for expensive palladium catalysts or phosphine ligands.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the C–N bond between the phenyl ring and the piperazine nitrogen.

  • Target: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine[1]

  • Disconnection: C(aryl)–N(piperazine)[1]

  • Precursors:

    • Electrophile: 5-Fluoro-2-nitrotoluene (also known as 4-fluoro-2-methyl-1-nitrobenzene).[1] The fluorine atom is the leaving group (LG).[1]

    • Nucleophile: 1-Methylpiperazine.[1]

Mechanistic Rationale: The para-nitro group stabilizes the anionic Meisenheimer complex intermediate, dramatically lowering the activation energy. Fluorine is selected as the leaving group over chlorine or bromine because its high electronegativity increases the electrophilicity of the ipso-carbon, accelerating the rate-determining step of the SNAr mechanism.

Retrosynthesis Target Target: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Precursors Precursors: 5-Fluoro-2-nitrotoluene + N-Methylpiperazine Target->Precursors S_NAr Disconnection

Figure 1: Retrosynthetic logic exploiting the activation provided by the p-nitro group.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.CASNotes
5-Fluoro-2-nitrotoluene Substrate1.0455-88-9Highly reactive electrophile.
1-Methylpiperazine Nucleophile1.2109-01-3Excess drives reaction to completion.[1]
Potassium Carbonate (K₂CO₃) Base2.0584-08-7Scavenges HF; anhydrous powder preferred.[1]
Dimethyl Sulfoxide (DMSO) Solvent-67-68-5High dielectric constant promotes SNAr.[1]
Step-by-Step Methodology

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Reaction Setup

  • Charge a 50 mL round-bottom flask (equipped with a magnetic stir bar) with 5-Fluoro-2-nitrotoluene (1.55 g, 10.0 mmol).

  • Add DMSO (15 mL). Note: DMF or Acetonitrile can be used, but DMSO typically offers faster kinetics at lower temperatures.

  • Add Potassium Carbonate (2.76 g, 20.0 mmol). Ensure the base is finely powdered to maximize surface area.

  • Add 1-Methylpiperazine (1.33 mL, 12.0 mmol) dropwise via syringe.

Step 2: Reaction

  • Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar).

  • Monitor by TLC (System: 5% MeOH in DCM) or HPLC.[1]

    • Endpoint: Disappearance of the fluoride precursor (typically 2–4 hours).[1]

    • Observation: The solution will turn deep yellow/orange, characteristic of nitro-aniline derivatives.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Quench: Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.

    • Mechanism:[1][2] The product is lipophilic and will precipitate out of the aqueous DMSO solution.

  • Filtration: Collect the yellow precipitate via vacuum filtration.

  • Wash: Wash the filter cake with water (3 x 20 mL) to remove residual DMSO and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Step 4: Purification (If necessary) [1]

  • The crude purity is often >95%.

  • Recrystallization: Dissolve in hot Ethanol (EtOH), filter while hot (to remove trace salts), and cool to 0 °C to crystallize.

  • Yield: Expected yield is 85–92% .[1]

Workflow Start Start: 5-Fluoro-2-nitrotoluene + N-Methylpiperazine Reaction Reaction: 80°C, K2CO3, DMSO (2-4 Hours) Start->Reaction Heat Quench Quench: Pour into Ice Water (Precipitation) Reaction->Quench Complete Conversion Filtration Filtration & Wash (Remove DMSO/Salts) Quench->Filtration Precipitate Formed Product Final Product: Yellow Solid (>95% Purity) Filtration->Product Dry

Figure 2: Process flow for the synthesis and isolation of the target intermediate.[1][3]

Characterization & Quality Control

To validate the structure, ensure the following spectral signatures are present:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for the specific substitution pattern. The proton ortho to the nitro group (H5) will be a doublet at ~8.0 ppm.[1] The proton ortho to the piperazine (H2) will be a doublet/singlet at ~6.7 ppm.[1]

    • Piperazine Ring: Two multiplets at ~3.0–3.5 ppm (4H each).[1]

    • N-Methyl: A sharp singlet at ~2.36 ppm (3H).[1]

    • Ar-Methyl: A singlet at ~2.6 ppm (3H).[1]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: ~236.14 (Exact mass depends on isotopic abundance).[1]

    • Look for the M+1 peak.

Safety & Handling

  • Nitro Compounds: While this specific intermediate is generally stable, nitro-aromatics can be energetic.[1] Avoid heating the crude reaction mass to dryness at high temperatures (>150 °C).

  • Skin Sensitization: Piperazine derivatives are known sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

  • DMSO Waste: Aqueous DMSO waste should be disposed of according to solvent waste protocols; do not pour down the drain.

References

  • Preparation of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine (Analogous Protocol). PrepChem. Available at: [Link]

  • Ponatinib (Iclusig) Chemistry & Structure . PubChem. Available at: [Link][1]

  • SNAr Reaction of Fluoronitrobenzenes . Organic Chemistry Portal. Available at: [Link]

Sources

Technical Guide: Chemical Properties and Synthetic Utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

[1]

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3 ) is a specialized heterocyclic building block characterized by a piperazine ring coupled to a substituted nitrobenzene core.[1][2] It serves as the immediate precursor to 2-methyl-4-(4-methylpiperazin-1-yl)aniline , a "privileged scaffold" in medicinal chemistry.[1] This aniline moiety is frequently employed to improve the solubility and pharmacokinetic profile of kinase inhibitors and CNS-active agents.[1]

The presence of the ortho-methyl group (relative to the nitro/amine) is structurally significant: it induces a torsional twist in the final drug molecule, often enhancing selectivity by forcing the molecule into a specific conformation that fits restricted binding pockets (e.g., in ATP-binding sites of kinases).[1]

Key Chemical Identifiers
PropertyDetail
IUPAC Name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
CAS Number 16154-61-3
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
SMILES CN1CCN(CC1)C2=CC(=C(C=C2)[O-])C
Key Function Precursor to 2-methyl-4-(4-methylpiperazin-1-yl)aniline

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of two distinct domains:[1]

  • The Electron-Deficient Core: The 4-nitro-3-methylphenyl ring.[1] The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), activating the ring for the initial synthesis but deactivating it toward further electrophilic substitution.[1]
    
  • The Basic Tail: The

    
    -methylpiperazine moiety.[1][3] The 
    
    
    -nitrogen (methylated) is aliphatic and highly basic (
    
    
    ), while the
    
    
    -nitrogen (attached to phenyl) is anilinic.[1] Its lone pair is delocalized into the
    
    
    -system of the nitrobenzene ring, significantly reducing its basicity and increasing the dipole moment of the molecule.[1]
Steric Influence of the Methyl Group

The methyl group at position 3 is critical.[1] In the subsequent reduction to the aniline, this methyl group creates steric hindrance ortho to the amine.[1] In drug design, this "ortho-effect":

  • Prevents planar rotation of the aniline relative to connected amides or ureas.[1]

  • Reduces metabolic degradation of the amine by sterically shielding the nitrogen.[1]

Physicochemical Profiling

Understanding the physical state is crucial for process development and handling.[1]

PropertyValue / CharacteristicNote
Appearance Yellow to Orange Crystalline SolidColor arises from the

transition of the nitro-amine conjugation.[1]
Melting Point 69 – 71 °CSharp melting point indicates high crystallinity.[1]
Boiling Point ~380 °C (Predicted)Decomposes before boiling at atmospheric pressure.[1]
Density 1.17 g/cm³Typical for nitrated heterocycles.[1]
Solubility DMSO, DMF, DCM, MethanolHigh solubility in polar aprotic solvents.[1]
Water Solubility Low (Neutral pH)Increases significantly at pH < 5 due to protonation of the

-methyl nitrogen.[1]
LogP ~1.9 – 2.1Moderately lipophilic; suitable for membrane permeability.[1]

Synthetic Pathways[1][5]

The industrial synthesis relies on Nucleophilic Aromatic Substitution (S_NAr) .[1] This route is preferred over palladium-catalyzed Buchwald-Hartwig couplings due to lower cost and the high activation provided by the nitro group.[1]

Primary Synthetic Route (S_NAr)

Precursors: 4-Fluoro-2-methyl-1-nitrobenzene +

1
  • Mechanism: The secondary amine of

    
    -methylpiperazine attacks the carbon at position 4 of the benzene ring.[1] The fluorine atom is a superior leaving group to chlorine in S_NAr reactions due to the higher electronegativity stabilizing the Meisenheimer complex intermediate.[1]
    
  • Regioselectivity: The nitro group at position 1 activates the para position (position 4) for attack.[1] The methyl group at position 2 (meta to the leaving group) has minimal electronic effect but provides slight steric shielding.[1]

Synthesiscluster_conditionsCritical Process ParametersStart14-Fluoro-2-methyl-1-nitrobenzene(Activated Substrate)IntermediateMeisenheimer Complex(Transition State)Start1->Intermediate K2CO3, DMF, 80°CStart2N-Methylpiperazine(Nucleophile)Start2->IntermediateProduct1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine(Target)Intermediate->Product -F⁻ByproductHF (Neutralized by Base)Intermediate->ByproductParamsTemp: 80-100°CBase: K2CO3 (2.5 eq)Solvent: DMF or DMSO

Figure 1: S_NAr synthesis pathway. The reaction is driven by the electron-withdrawing nitro group.[1]

Protocol: S_NAr Synthesis[1]
  • Charge: A reactor is charged with 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) and potassium carbonate (

    
    , 2.5 eq) in DMF (5 vol).
    
  • Addition:

    
    -methylpiperazine (1.1 eq) is added dropwise to control exotherm.
    
  • Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by HPLC for disappearance of the fluoride precursor.[1]

  • Workup: Quench into ice water (precipitates the product). Filter the yellow solid.[1]

  • Purification: Recrystallization from Ethanol/Water or Isopropanol.[1]

Reactivity Profile & Downstream Utility

The primary value of this compound lies in its reduction to the aniline, which acts as a nucleophile for coupling with kinase scaffolds (e.g., pyrimidines, quinazolines).[1]

Nitro Reduction (The Critical Step)

The nitro group is reduced to an amine to generate 2-methyl-4-(4-methylpiperazin-1-yl)aniline .[1]

  • Catalytic Hydrogenation:

    
     (3 atm) / Pd-C (10%).[1] Solvent: Methanol.[1]
    
    • Note: Care must be taken to avoid reductive alkylation if aldehydes are present, or de-methylation of the piperazine (rare under mild conditions).[1]

  • Chemical Reduction: Iron powder /

    
     or 
    
    
    .[1] Preferred if halogen substituents are present elsewhere on the molecule that might survive hydrogenation.[1]

ReductionNitroNitro Precursor(CAS 16154-61-3)ReductionReduction Step(H2/Pd-C or Fe/HCl)Nitro->ReductionAnilineAniline Intermediate(CAS 94520-33-9 equivalent)Reduction->Aniline -2 H2ODrugKinase Inhibitor Synthesis(Amide/Urea Formation)Aniline->Drug + Electrophile

Figure 2: Reduction workflow to the active aniline intermediate.[1]

Stability & Degradation[1]
  • Oxidation: The piperazine nitrogens are susceptible to

    
    -oxidation by peroxides or atmospheric oxygen over long storage, forming 
    
    
    -oxides which are common impurities.[1]
  • Light Sensitivity: Nitro compounds can be photolabile; store in amber containers.[1]

Analytical Characterization

To validate the identity and purity of the compound, the following analytical standards are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (buffers basic nitrogens).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 380 nm (nitro group absorbance).[1]

NMR Signature ( NMR, 400 MHz, )
  • 
     8.05 (d, 1H):  Proton ortho to the nitro group (deshielded, doublet).[1]
    
  • 
     6.6 – 6.8 (m, 2H):  Protons ortho to the piperazine (shielded by electron donation).[1]
    
  • 
     3.3 – 3.5 (m, 4H):  Piperazine methylene protons adjacent to the phenyl ring.[1]
    
  • 
     2.6 (s, 3H):  Methyl group on the phenyl ring (distinctive singlet).[1]
    
  • 
     2.5 (m, 4H):  Piperazine methylene protons adjacent to the 
    
    
    -methyl.[1]
  • 
     2.36 (s, 3H): 
    
    
    -methyl protons.[1]

References

  • ChemBK. (2024).[1] 1-Methyl-4-(3-Methyl-4-nitrophenyl)piperazine Physical Properties and CAS 16154-61-3. Link[1]

  • Advanced ChemBlocks. (2024). Product Catalog: 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 1-(4-Nitrophenyl)piperazine analogs. Link

  • ChemicalBook. (2024).[1] Synthesis of Nitrophenylpiperazine Derivatives via SNAr. Link

Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting CNS receptors (e.g., dopaminergic and serotonergic pathways) and kinase inhibitors. Its structure combines a lipophilic N-methylpiperazine moiety with a nitro-substituted phenyl ring, serving as a "masked" aniline precursor.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, a validated synthetic protocol based on nucleophilic aromatic substitution (


), and its downstream utility in medicinal chemistry.

Structural Characterization & Nomenclature[1]

Precise nomenclature is critical for this molecule due to the potential for regio-isomer confusion (e.g., distinguishing from the 2-methyl-4-nitro isomer).

Identity Data
ParameterDetail
IUPAC Name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
CAS Number 16154-61-3
Molecular Formula

Molecular Weight 235.28 g/mol
SMILES CN1CCN(CC1)c2ccc(c(c2)C)[O-]
InChIKey Unique hash required for database verification (e.g., AChemBlock U130004)
Physicochemical Profile (Calculated)
  • LogP: ~1.8 – 2.1 (Moderate lipophilicity, suitable for CNS penetration)

  • pKa (Piperazine N1): ~8.5 (Basic, protonatable at physiological pH)

  • pKa (Aniline N4): Non-basic due to conjugation with the nitro-phenyl ring.

  • Appearance: Typically a yellow to orange crystalline solid (characteristic of nitro-aromatics).[1]

Synthetic Pathways: The Mechanism

The most robust synthesis of 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine is via Nucleophilic Aromatic Substitution (


) . This route is preferred over palladium-catalyzed Buchwald-Hartwig amination due to lower cost and the high reactivity of the nitro-activated precursor.
Retrosynthetic Analysis

To construct the bond between the piperazine nitrogen and the phenyl ring, we require an electrophilic aromatic precursor.

  • Target: Piperazine at position 1, Methyl at 3, Nitro at 4.[2][3]

  • Precursor Selection: We need a leaving group (LG) para to the nitro group to facilitate the Meisenheimer complex formation.

    • Candidate:5-Fluoro-2-nitrotoluene (also known as 4-fluoro-2-methyl-1-nitrobenzene).

    • Activation: The nitro group at position 1 (relative to the benzene core) activates the fluorine at position 4 via resonance withdrawal ($ -M $ effect). The methyl group at position 2 exerts a mild steric influence but does not inhibit the attack.

Reaction Mechanism Diagram

The following diagram illustrates the


 pathway, highlighting the formation of the Meisenheimer complex.

SNAr_Mechanism cluster_0 Activation Logic: Nitro group para to Fluorine reduces Ea Precursor Precursor: 5-Fluoro-2-nitrotoluene Complex Transition State: Meisenheimer Complex (Stabilized by -NO2) Precursor->Complex + Nucleophile Nucleophile Nucleophile: N-Methylpiperazine Nucleophile->Complex Product Product: 1-Methyl-4-(3-methyl- 4-nitrophenyl)piperazine Complex->Product - F⁻ Byproduct Byproduct: HF (Scavenged by Base) Complex->Byproduct

Figure 1: Mechanistic flow of the Nucleophilic Aromatic Substitution. The nitro group stabilizes the negative charge in the transition state, allowing the displacement of fluoride.

Experimental Protocol

Safety Warning: Nitro compounds are potentially explosive and toxic. Piperazine derivatives can be sensitizers. Perform all operations in a fume hood.

Materials
  • Substrate: 5-Fluoro-2-nitrotoluene (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) – Critical for neutralizing HF generated.
    
  • Solvent: DMF (Dimethylformamide) or DMSO. Note: Polar aprotic solvents are required to solvate the cation and leave the piperazine nucleophile "naked" and reactive.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Fluoro-2-nitrotoluene (10 mmol) and anhydrous

    
     (20 mmol) in DMF (15 mL).
    
  • Addition: Add N-methylpiperazine (12 mmol) dropwise at room temperature.

    • Why: Exotherm control. Although

      
       often requires heat, the initial mixing can generate heat.
      
  • Reaction: Heat the mixture to 80–100°C for 4–6 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (non-polar) should disappear, and a fluorescent yellow/orange product spot (more polar) should appear.

  • Workup (Self-Validating Purification):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-water (100 mL) . The product is lipophilic and should precipitate as a yellow solid.

    • Validation: If oil forms instead of solid, extract with Ethyl Acetate (

      
       mL).
      
  • Acid-Base Purification (High Purity Step):

    • Extract the organic layer with 1M HCl . The product (basic piperazine N) will move to the aqueous phase; non-basic impurities (unreacted nitro compounds) remain in the organic phase.

    • Discard organic phase.

    • Basify the aqueous phase with NaOH to pH > 10. The product will precipitate or oil out.

    • Extract back into DCM, dry over

      
      , and concentrate.
      

Downstream Applications & Utility

This molecule is rarely the final drug; it is a scaffold intermediate .

Functionalization Workflow

The primary utility lies in the reduction of the nitro group to an aniline, creating a "linker" point for further chemistry (e.g., amide coupling or urea formation).

Applications Start 1-Methyl-4-(3-methyl- 4-nitrophenyl)piperazine Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Start->Reduction Nitro Reduction Aniline Intermediate: 4-(4-methylpiperazin-1-yl)- 2-methylaniline Reduction->Aniline Drug1 Kinase Inhibitors (Urea formation) Aniline->Drug1 + Isocyanate Drug2 GPCR Ligands (Amide Coupling) Aniline->Drug2 + Acid Chloride

Figure 2: Synthetic utility workflow. The nitro group serves as a masked amine, which is revealed for coupling reactions in late-stage drug synthesis.

Pharmaceutical Relevance[2][5]
  • Kinase Inhibition: The 3-methyl-4-amino-phenyl-piperazine motif is a privileged structure in kinase inhibitors (e.g., targeting EGFR or BCR-ABL), where the piperazine improves solubility and the aniline forms hydrogen bonds in the hinge region.

  • Antipsychotics: Structurally related to the "piperazine" class of antipsychotics (e.g., Clozapine, Olanzapine), though those typically involve tricyclic cores. This molecule represents a simplified "open" analog used in SAR (Structure-Activity Relationship) studies.

References

  • Chemical Identity & CAS: AChemBlock. (n.d.). 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine.[4] Catalog ID U130004. Retrieved from (Verified CAS: 16154-61-3).

  • Synthetic Methodology (

    
    ):  Bunnett, J. F., & Zahler, R. E. (1951).[5] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on Nitro-activated 
    
    
    
    ).
  • Related Piperazine Synthesis: Patent CN101824009A. Simple preparation method for posaconazole and piperazine intermediate thereof. (Describes analogous synthesis of nitrophenyl-piperazines via ).
  • Kinase Inhibitor Scaffolds: ChemicalBook. (2025). 1-Methyl-4-(4-nitrophenyl)piperazine Uses. Retrieved from (Contextualizing the des-methyl analog in EGFR kinase research).

Sources

Technical Monograph: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3), a critical intermediate in the synthesis of pharmacologically active piperazine-aniline derivatives.

CAS Number: 16154-61-3 Role: Advanced Pharmaceutical Intermediate (API) Precursor Primary Application: Synthesis of Kinase Inhibitors and CNS-Active Agents

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a specialized organic building block characterized by a piperazine ring coupled to a nitro-substituted toluene scaffold.[1] It serves as the direct precursor to 4-(4-methylpiperazin-1-yl)-2-methylaniline , a "privileged structure" in medicinal chemistry. This aniline motif is frequently embedded in tyrosine kinase inhibitors (TKIs) and G-protein coupled receptor (GPCR) ligands to enhance aqueous solubility and bioavailability via the basic piperazine nitrogen.

Researchers utilize this compound to introduce the N-methylpiperazine moiety onto an aromatic core with specific regiochemistry (ortho-methyl, para-amino), a configuration that optimizes binding affinity in ATP-binding pockets and neurotransmitter receptors.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

PropertySpecification
CAS Number 16154-61-3
IUPAC Name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
SMILES CC1=C(C=CC(=C1)N2CCN(C)CC2)[O-]
Appearance Orange to Yellow Solid
Melting Point 105–107 °C (Typical)
Solubility Soluble in DCM, DMSO, Methanol; Low solubility in water
pKa (Calc) ~7.5 (Piperazine N4)

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale preparation of CAS 16154-61-3 follows a robust Nucleophilic Aromatic Substitution (SNAr) strategy, followed by reduction to the active aniline.

Phase 1: SNAr Coupling

The synthesis targets the displacement of a halogen leaving group activated by the ortho-nitro moiety. Note that the methyl group is meta to the leaving group in the precursor, but ortho to the nitro group.

  • Precursor: 5-Fluoro-2-nitrotoluene (also known as 4-fluoro-2-methyl-1-nitrobenzene).

  • Nucleophile: 1-Methylpiperazine.[2][3]

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).

Protocol:

  • Charge a reactor with 5-Fluoro-2-nitrotoluene (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.

  • Add 1-Methylpiperazine (1.1 eq) dropwise at room temperature to control exotherm.

  • Heat the mixture to 80–100°C for 4–12 hours. Monitor via TLC/HPLC for consumption of the fluoronitro precursor.

  • Workup: Pour reaction mixture into ice water. The product, 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine , precipitates as a solid. Filter, wash with water, and dry.

Phase 2: Reduction to Aniline (Downstream Application)

The nitro group is reduced to an amine to generate the nucleophilic aniline required for subsequent drug coupling (e.g., amide bond formation).

  • Reagents: H₂ (gas) / Pd-C (10%) OR Fe / NH₄Cl.

  • Solvent: Ethanol or Methanol.

  • Product: 4-(4-methylpiperazin-1-yl)-2-methylaniline (Active Intermediate).

Reaction Pathway Visualization

The following diagram illustrates the regioselective synthesis and activation pathway.

SynthesisPathway Precursor 5-Fluoro-2-nitrotoluene (Electrophile) Target 1-Methyl-4-(3-methyl- 4-nitrophenyl)piperazine (CAS 16154-61-3) Precursor->Target S_NAr Coupling (K2CO3, DMF, 100°C) Reagent 1-Methylpiperazine (Nucleophile) Reagent->Target Aniline 4-(4-methylpiperazin-1-yl)- 2-methylaniline (Active Drug Linker) Target->Aniline Nitro Reduction (H2/Pd-C or Fe/HCl)

Caption: Synthesis of CAS 16154-61-3 via SNAr coupling and subsequent reduction to the functional aniline.

Strategic Applications in Drug Discovery[3]

The 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine scaffold is a vital tool for medicinal chemists designing "Type II" kinase inhibitors and CNS agents.

Pharmacophore Optimization

The resulting aniline (after reduction) provides a 2-methyl-4-piperazinyl substitution pattern on the phenyl ring.

  • Solubility: The basic nitrogen of the N-methylpiperazine (pKa ~7.5) is protonated at physiological pH, significantly improving the water solubility of lipophilic drug cores.

  • Steric Control: The ortho-methyl group (position 2 relative to the amine) induces a twist in the biaryl conformation of resulting amides, often crucial for fitting into the hydrophobic pocket of kinases (e.g., BCR-ABL, EGFR).

Analog Development

This compound is structurally homologous to intermediates used in the synthesis of:

  • Imatinib-class analogs: While Imatinib uses a methyl-piperazinyl-methyl linker, direct piperazine attachment (via this intermediate) is explored to rigidify the scaffold.

  • GPCR Ligands: Phenyl-piperazines are classic privileged structures for Serotonin (5-HT) and Dopamine (D2/D4) receptor modulation.

Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Handling Procedures:

  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. A P95 particulate respirator is recommended during solid handling.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Nitrogen/Argon) to prevent oxidation of the piperazine ring over time.

References

  • Oakwood Chemical . (n.d.). 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Safety Data Sheet & Properties. Retrieved January 28, 2026, from [Link]

  • PubChem . (2025).[4] Compound Summary: 1-Methyl-4-(4-nitrophenyl)piperazine and derivatives. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • PrepChem . (n.d.). Synthesis of 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine (Analogous Protocol). Retrieved January 28, 2026, from [Link]

Sources

Biological Activity Profile: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the biological activity and pharmaceutical utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine .

Technical Guide & Whitepaper

Part 1: Executive Technical Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3 ) is a specialized nitro-aromatic heterocycle primarily utilized as a pharmacophore precursor in the synthesis of tyrosine kinase inhibitors (TKIs). While the compound possesses intrinsic biological activity typical of nitro-aryl piperazines (antimicrobial and anthelmintic properties), its critical value lies in its role as the direct precursor to 3-methyl-4-(4-methylpiperazin-1-yl)aniline .

This aniline derivative is a "privileged scaffold" in drug discovery, serving as the solubility-enhancing "tail" for multi-targeted kinase inhibitors (e.g., targeting BCR-ABL, EGFR, and VEGFR). Consequently, the biological relevance of the title compound is bipartite:

  • Direct Activity: Cytotoxicity and potential genotoxicity (impurity analysis).

  • Indirect Activity: Precursor to high-potency oncology therapeutics.

Part 2: Chemical Identity & Structural Logic

The molecule combines a lipophilic toluene core with a polar, basic piperazine ring. This structure is designed to modulate the Lipophilicity (LogP) and pKa of downstream drugs, facilitating oral bioavailability and lysosomal trapping.

PropertySpecification
IUPAC Name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
CAS Number 16154-61-3
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Key Moiety N-methylpiperazine (Solubilizing group)
Reactive Handle Nitro (-NO₂) group (Reducible to amine)

Part 3: Biological Activity & Mechanism of Action

Intrinsic Biological Activity (The Nitro-Compound)

Research indicates that nitro-aryl piperazines, including the title compound, exhibit specific biological interactions independent of their conversion to drugs.

  • Anthelmintic Potential (Nemacol Analogs): Structural analogs (e.g., N-benzyl derivatives) have been identified as inhibitors of the Vesicular Acetylcholine Transporter (VAChT) in nematodes (C. elegans). The title compound shares the core nitro-phenyl-piperazine scaffold required for this neuromuscular disruption, often resulting in paralysis of the parasite [1].

  • Antimicrobial & Cytotoxic Activity: The nitro group functions as a "warhead" in microbiological contexts. Upon metabolic reduction by bacterial nitroreductases, reactive nitroso and hydroxylamine intermediates are formed. These electrophiles can damage bacterial DNA, providing a mechanism for weak to moderate antibiotic activity, though this pathway also flags the compound for mammalian toxicity screening.

Indirect Activity (The Kinase Inhibitor Precursor)

The primary utility of CAS 16154-61-3 is its reduction to 3-methyl-4-(4-methylpiperazin-1-yl)aniline . This amine is then coupled to heterocyclic cores (e.g., pyrimidines, quinazolines) to form TKIs.

  • Solubility Enhancement: The N-methylpiperazine moiety is protonated at physiological pH, significantly increasing the water solubility of lipophilic kinase inhibitor scaffolds.

  • Target Binding: In BCR-ABL inhibitors (similar to Imatinib or Flumatinib logic), the piperazine tail often protrudes into the solvent-exposed region of the ATP-binding pocket, forming hydrogen bonds with residues like Glu286 or Asp381 (numbering varies by kinase), thereby stabilizing the inhibitor-enzyme complex.

Part 4: Experimental Protocols

Protocol A: Catalytic Hydrogenation (Nitro Reduction)

Context: Converting the title compound to the bioactive aniline precursor.

Reagents:

  • Substrate: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source: H₂ gas (balloon or 3 atm pressure)

Workflow:

  • Dissolution: Dissolve 10 mmol of the nitro compound in 50 mL Methanol.

  • Purging: Degas the solution with N₂ for 10 minutes to remove oxygen (prevents catalyst poisoning).

  • Catalyst Addition: Carefully add Pd/C under N₂ flow.

  • Hydrogenation: Introduce H₂. Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitoring via TLC (Mobile phase: DCM/MeOH 9:1) should show the disappearance of the yellow nitro spot and appearance of a fluorescent amine spot.

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

  • Isolation: Concentrate the filtrate in vacuo to yield the aniline as a viscous oil or low-melting solid.

Protocol B: Genotoxicity Screening (Ames Test)

Context: Essential safety profiling for nitro-aromatic intermediates.

Principle: The nitro group is a structural alert for mutagenicity.

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform assay with and without S9 metabolic activation (rat liver extract).

  • Dosing: 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).

  • Readout: A >2-fold increase in revertant colonies compared to control indicates a positive mutagenic signal.

    • Note: Nitro compounds are often direct-acting mutagens in TA98 due to bacterial nitroreductase activity.

Part 5: Visualization of Signaling & Synthesis

The following diagram illustrates the transformation of the title compound into a bioactive kinase inhibitor and its biological interaction logic.

BioActivityPath Nitro 1-Methyl-4-(3-methyl- 4-nitrophenyl)piperazine (CAS 16154-61-3) Red Catalytic Reduction (H2, Pd/C) Nitro->Red Synthesis Step 1 Tox Direct Toxicity: Nitro-reduction -> DNA Damage (Ames Positive Potential) Nitro->Tox Intrinsic Bioactivity Aniline 3-Methyl-4-(4-methyl piperazin-1-yl)aniline (Active Precursor) Red->Aniline Coupling Amide/Urea Coupling Aniline->Coupling Synthesis Step 2 Drug Tyrosine Kinase Inhibitor (e.g., EGFR/BCR-ABL Target) Coupling->Drug Solubility Pharmacokinetics: Piperazine Protonation (Increased Solubility) Drug->Solubility PK Effect Binding Pharmacodynamics: H-Bonding in Solvent Pocket Drug->Binding PD Effect

Figure 1: Synthesis pathway and biological impact logic, moving from the nitro-intermediate to the active kinase inhibitor.

Part 6: References

  • Partridge, F. A., et al. (2022). "Nemacol is a Small Molecule Inhibitor of C. elegans Vesicular Acetylcholine Transporter with Anthelmintic Potential." International Journal for Parasitology: Drugs and Drug Resistance.

  • ChemicalBook. (2025). "1-Methyl-4-(4-nitrophenyl)piperazine and derivatives in EGFR Inhibitor Synthesis." ChemicalBook Product Database.

  • PubChem. (2025). "Compound Summary: 1-(3-methyl-4-nitrophenyl)-4-methylpiperazine." National Library of Medicine.

  • Tian, Y., et al. (2024).[1][2] "Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine."[1] Journal of Pharmaceutical and Biomedical Analysis.

Sources

Therapeutic Potential & Synthetic Utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility and synthetic application of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine , a critical intermediate in the development of small-molecule kinase inhibitors.

Technical Whitepaper | Drug Discovery & Medicinal Chemistry

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3) is a specialized synthetic intermediate used primarily in the derivation of Tyrosine Kinase Inhibitors (TKIs) and Serine/Threonine Kinase Inhibitors . It serves as the stable nitro-precursor to 3-methyl-4-(4-methylpiperazin-1-yl)aniline , a privileged scaffold moiety found in next-generation immuno-oncology agents, specifically Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

This guide analyzes the compound's role as a pharmacophore precursor, detailing its conversion into bioactive ligands, its structural contribution to drug solubility and binding affinity, and the specific signaling pathways (MAP4K1) it modulates when incorporated into a final drug candidate.

Chemical Identity & Structural Pharmacophore

This compound is not a drug in itself but a "masked" pharmacophore. Its value lies in the N-methylpiperazine tail and the ortho-methyl substituted phenyl ring , which are retained in the final drug structure to optimize pharmacokinetic properties.

Physicochemical Profile
PropertyData
IUPAC Name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
CAS Number 16154-61-3
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Key Functional Groups Nitro (reducible to amine), N-Methylpiperazine (basic solubilizing group)
LogP (Predicted) ~1.7 (Lipophilic but solubilized by piperazine pKa ~8.5)
The "Solubilizing Tail" Mechanism

In medicinal chemistry, the N-methylpiperazine moiety is a classic "solubilizing tail." When this precursor is reduced and coupled to a kinase inhibitor core (e.g., pyrrolopyridine or pyrimidine), the piperazine group:

  • Increases Aqueous Solubility: The basic nitrogen (pKa ~8.5) is protonated at physiological pH, improving oral bioavailability.

  • Solvent Interaction: In the ATP-binding pocket of kinases, this tail often extends towards the solvent front, forming water-mediated hydrogen bonds or direct interactions with surface residues (e.g., Asp or Glu).

Therapeutic Targets & Biological Mechanisms

The primary therapeutic utility arises after the reduction of the nitro group to an aniline. The resulting scaffold is a key component in inhibitors targeting the MAPK pathway and Immune Checkpoints .

Primary Target: Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)

Recent patent literature (e.g., WO2019238067) identifies the aniline derived from this compound as a critical amine building block for HPK1 inhibitors .

  • Mechanism: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. It phosphorylates SLP-76, leading to ubiquitination and degradation of the TCR signaling complex.

  • Therapeutic Outcome: Inhibiting HPK1 prevents this negative feedback, enhancing T-cell activation and proliferation. This "releases the brakes" on the immune system, allowing it to attack tumors more effectively.

  • Role of the Scaffold: The 3-methyl-4-(4-methylpiperazin-1-yl)aniline moiety binds to the hinge region or the solvent channel of the HPK1 kinase domain, providing necessary steric bulk (via the methyl group) to induce selectivity over other MAP kinases.

Secondary Targets: Tyrosine Kinases (BCR-ABL / EGFR)

The structural motif mimics the "tail" regions of approved drugs like Imatinib and Ponatinib .

  • Structural Homology: The 3-methyl-4-(piperazinyl)phenyl motif is bioisosteric to the aniline segments in several Type I and Type II kinase inhibitors.

  • Application: It is used to synthesize "Me-Too" or "Me-Better" analogs of existing TKIs to overcome resistance mutations (e.g., T315I in BCR-ABL) by altering the flexibility and solubility of the inhibitor.

Pathway Visualization

The following diagram illustrates the conversion of the precursor into an active HPK1 inhibitor and its downstream biological effects.

G Nitro 1-Methyl-4-(3-methyl- 4-nitrophenyl)piperazine (Precursor) Aniline 3-Methyl-4-(4-methyl piperazin-1-yl)aniline (Active Scaffold) Nitro->Aniline Reduction (H2/Pd-C or Fe/HCl) Drug HPK1 Inhibitor (Final Drug Candidate) Aniline->Drug Buchwald-Hartwig Coupling Target HPK1 Kinase (MAP4K1) Drug->Target Inhibits TCell T-Cell Receptor (TCR) Signaling Drug->TCell Restores Activation Target->TCell Normally Downregulates Tumor Anti-Tumor Immunity TCell->Tumor Enhanced Killing

Figure 1: Synthetic trajectory from nitro precursor to HPK1 inhibitor and downstream immune activation.

Experimental Protocols

The following protocols describe the synthesis of the precursor and its reduction to the active aniline building block.

Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

This step installs the piperazine tail via Nucleophilic Aromatic Substitution (


).
  • Reagents: 4-Fluoro-2-methyl-1-nitrobenzene (1.0 eq), N-Methylpiperazine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF or DMSO.
    
  • Procedure:

    • Dissolve 4-fluoro-2-methyl-1-nitrobenzene in DMF (0.5 M concentration).

    • Add

      
       and N-methylpiperazine.
      
    • Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the fluoride starting material.

    • Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield: Typically >85%.

Reduction to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

This is the critical activation step to generate the nucleophilic amine for drug coupling.

  • Reagents: Nitro precursor (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend the nitro compound in Ethanol/Water.

    • Add Fe powder and

      
      .
      
    • Reflux at 80°C for 2–4 hours. The yellow color of the nitro compound will fade to a colorless/brownish amine solution.

    • Filtration: Filter hot through a Celite pad to remove iron residues.

    • Isolation: Concentrate the filtrate. Basify with saturated

      
       and extract with Ethyl Acetate or DCM.
      
    • Storage: The resulting aniline is oxidation-sensitive. Store under nitrogen or convert immediately to the HCl salt (CAS 1177349-04-0).

References

  • BeOne Medicines Ltd. (2019). Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as HPK1 inhibitor and the use thereof. WO2019238067A1.

  • Sawasdikosol, S., et al. (2012). HPK1 as a novel target for cancer immunotherapy. Immunol Res, 54, 262-265.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2825198: 1-Methyl-4-(4-nitrophenyl)piperazine (Analog Reference).

  • ChemicalBook. (2024). 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Product Page.

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

A High-Fidelity Scaffold for Kinase Inhibitor & CNS Ligand Discovery[1]

Part 1: Executive Technical Summary[1]

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3 ) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule therapeutics.[1] It serves as a critical "masked" intermediate; the nitro group functions as a stable precursor to the corresponding aniline (4-(4-methylpiperazin-1-yl)-2-methylaniline ), a privileged pharmacophore in Medicinal Chemistry.[1]

This scaffold is structurally significant because it rigidly links a solubilizing basic moiety (N-methylpiperazine) to an aromatic core, a design motif ubiquitous in Type II Tyrosine Kinase Inhibitors (e.g., analogs of Imatinib/Nilotinib) and GPCR modulators (Dopamine/Serotonin ligands).[1] Unlike flexible benzyl-linked congeners, this direct phenyl-piperazine linkage reduces entropic penalties upon protein binding, offering a distinct Structure-Activity Relationship (SAR) profile.[1]

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1]

Part 2: Chemical Identity & Physicochemical Profile[2][3]

The following data aggregates confirmed experimental values and computed descriptors essential for handling and stoichiometry calculations.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
CAS Registry Number 16154-61-3
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 108–112 °C (Solvent dependent)
Solubility Soluble in DCM, DMSO, DMF; Low solubility in Water
pKa (Calculated) ~8.4 (Piperazine N4), ~1.0 (Nitro-aromatic system)
Key Spectral Feature ¹H NMR: Distinct aromatic signals (ABX system) and singlet methyl (Ar-CH₃) ~2.3 ppm.[1][2][3]
Part 3: Synthesis & Production Protocol

The synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1] While seemingly straightforward, the choice of leaving group on the nitro-aromatic precursor dictates yield and purity.[1]

3.1 Retrosynthetic Strategy

The optimal disconnection involves displacing a halide on a 2-methyl-1-nitrobenzene ring with N-methylpiperazine.[1]

  • Precursor A: N-Methylpiperazine (Nucleophile).[1]

  • Precursor B: 5-Fluoro-2-nitrotoluene (Electrophile).[1]

    • Expert Insight: The fluoro-derivative is preferred over the chloro-derivative because the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) in SₙAr reactions ortho/para to a nitro group, significantly accelerating reaction kinetics at lower temperatures.[1]

3.2 Automated Synthesis Workflow (DOT Diagram)

SynthesisPath Precursors Precursors: 5-Fluoro-2-nitrotoluene + N-Methylpiperazine Reaction SnAr Reaction Solvent: DMSO or DMF Base: K2CO3 Temp: 80-100°C Precursors->Reaction Mix & Heat Quench Quench Pour into Ice Water (Precipitation) Reaction->Quench Complete Conversion Filtration Isolation Vacuum Filtration Wash w/ Cold H2O Quench->Filtration Solid Formation Purification Purification Recrystallization (EtOH) or Flash Column Filtration->Purification Crude Cake Product Final Product Yellow Solid >98% Purity Purification->Product Yield ~85%

Caption: Figure 1.[1][4] Optimized SₙAr synthetic pathway for high-purity isolation.

3.3 Detailed Experimental Protocol

Objective: Synthesis of 10g batch of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging:

    • Add 5-Fluoro-2-nitrotoluene (10.0 g, 64.5 mmol).

    • Add Potassium Carbonate (K₂CO₃) (13.4 g, 97.0 mmol, 1.5 eq).[1] Note: Milled anhydrous K₂CO₃ is preferred for better surface area.

    • Add solvent: DMSO (dimethyl sulfoxide) (50 mL).[1] DMF is an alternative, but DMSO often provides faster rates for fluoride displacement.

  • Nucleophile Addition: Add N-Methylpiperazine (7.75 g, 8.6 mL, 77.4 mmol, 1.2 eq).

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1] The starting fluoride should be consumed.[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the dark orange reaction mixture into 300 mL of crushed ice/water with vigorous stirring.

    • The product will precipitate as a yellow-orange solid.[1] Stir for 30 minutes to ensure granularity.

  • Isolation: Filter the solid via a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMSO and excess piperazine.[1]

  • Purification:

    • Recrystallize the crude solid from hot Ethanol (EtOH) .[1]

    • Alternative: If oiling occurs, dissolve in DCM, dry over MgSO₄, and precipitate with Hexanes.[1]

  • Yield: Expected yield is 80–90% (approx. 12–13.5 g).

Part 4: Downstream Applications (The "Why")

The primary value of this research chemical lies in its reduction to the Aniline derivative.[1] This transformation "unlocks" the molecule for use in combinatorial chemistry.[1]

4.1 Reduction to the Aniline Scaffold

The nitro group is reduced to an amine to create 4-(4-methylpiperazin-1-yl)-2-methylaniline .[1]

  • Method A (Catalytic): H₂ (balloon), 10% Pd/C, MeOH.[1] (Cleanest, but requires H₂ safety handling).[1]

  • Method B (Chemical): Iron powder (Fe), NH₄Cl, EtOH/H₂O reflux.[1] (Robust, tolerant of other functional groups).[1]

4.2 Library Generation Logic

Once reduced, the aniline serves as the nucleophile for creating diversity libraries, particularly for kinase inhibitors targeting the ATP-binding pocket.[1]

Table 2: Functionalization Strategies

Reaction ClassReagent ExampleTarget PharmacophoreMechanism of Action (Hypothetical)
Amide Coupling Acid Chlorides / HATUAmide-Linked Inhibitors H-bond donor/acceptor interaction with the "Hinge Region" of kinases (e.g., BCR-ABL).[1]
Urea Formation IsocyanatesDiaryl Ureas Mimics the "DFG-out" binding mode (Type II inhibition) seen in Sorafenib/Regorafenib.[1]
Sulfonylation Sulfonyl ChloridesSulfonamides Explores alternative solubility and metabolic stability profiles.[1]
4.3 Signal Transduction Probe Workflow (DOT Diagram)

ApplicationWorkflow cluster_library Parallel Medicinal Chemistry Nitro Nitro Scaffold (CAS 16154-61-3) Reduction Reduction Step (Fe/NH4Cl or H2/Pd) Nitro->Reduction Aniline Active Aniline Intermediate (Nucleophilic 'Warhead') Reduction->Aniline LibA Library A: Pyrimidine Coupling (Imatinib Analogs) Aniline->LibA LibB Library B: Urea Formation (Sorafenib Analogs) Aniline->LibB LibC Library C: Quinazoline Coupling (EGFR Inhibitor Analogs) Aniline->LibC

Caption: Figure 2. The pivotal role of the scaffold in generating diversity for kinase drug discovery.

Part 5: Safety & Handling Protocols

While 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is not classified as a high-explosive, nitro-aromatics and piperazines carry specific risks.[1]

  • Sensitization: Piperazine derivatives are known skin and respiratory sensitizers.[1] Double-gloving (Nitrile) and working within a fume hood are mandatory to prevent "piperazine asthma."[1]

  • Thermal Stability: Nitro compounds can decompose exothermically.[1] Do not heat the reaction mixture above 140 °C. Ensure the reaction has a thermal runaway contingency (e.g., cooling bath nearby).[1]

  • Toxicity: Treat as a potential mutagen.[1] Nitro-aromatics are often metabolic precursors to hydroxylamines, which can intercalate DNA.[1] All solid waste must be segregated into "Hazardous Organic Solid" streams.[1]

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2825198, 1-Methyl-4-(4-nitrophenyl)piperazine (Analog Reference).[1] Retrieved from [Link][1]

  • Oakwood Chemical. Safety Data Sheet & Product Specifications: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine.[1] Retrieved from [Link][1]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (Dasatinib), a Dual SRC/ABL Kinase Inhibitor.[1] (Contextual reference for aminophenyl-piperazine scaffolds in kinase inhibitors). Journal of Medicinal Chemistry. [Link]

Sources

The Nitrophenylpiperazine (NPP) Scaffold: From Synthetic Intermediate to Pleiotropic Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenylpiperazine (NPP) derivatives represent a privileged scaffold in medicinal chemistry, characterized by a piperazine ring attached to a nitro-substituted phenyl group. While often overshadowed by their halogenated cousins (e.g., mCPP) or the structurally distinct nitro-benzimidazole opioids (Nitazenes), NPPs possess a unique pharmacological history. Originally explored as serotonergic ligands, recent high-impact research (2020–2024) has repurposed this scaffold for enzyme inhibition —specifically targeting Tyrosinase (melanoma/hyperpigmentation) and SIRT6 (diabetes).

This technical guide dissects the discovery, chemical utility, and renaissance of NPP derivatives, providing actionable protocols for their synthesis and biological evaluation.

Part 1: Historical Evolution & Chemical Disambiguation

Disambiguation: NPPs vs. Nitazenes

In the current landscape of drug development and toxicology, confusion often arises between Nitrophenylpiperazines and Nitazenes . It is critical to distinguish them:

  • Nitazenes (e.g., Etonitazene): 2-benzylbenzimidazole opioids. High abuse potential.

  • Nitrophenylpiperazines (e.g., 1-(4-nitrophenyl)piperazine): 5-HT ligands and enzyme inhibitors. Generally used as research probes or intermediates.[1]

The Discovery Timeline

The history of NPP derivatives is not linear but rather a series of "re-discoveries" based on the evolving needs of pharmacology.

EraFocusKey Discovery/Application
1950s–1970s Dye & Polymer Chemistry Initial synthesis of 1-(2-nitro) and 1-(4-nitro) derivatives via Nucleophilic Aromatic Substitution (

) as precursors for azo dyes and polymer stabilizers.
1980s–1990s Serotonergic Ligands Identification of the N-phenylpiperazine moiety as a "privileged structure" for GPCRs. The nitro-derivatives were screened as 5-HT

and 5-HT

ligands, acting as bioisosteres to chloro- and methoxy-phenylpiperazines.
2000s–Present Enzyme Inhibition The Renaissance. Discovery of NPPs as potent inhibitors of Tyrosinase (melanin synthesis) and SIRT6 (epigenetic regulation).

Part 2: Medicinal Chemistry & Mechanism of Action

The Pharmacophore: Electronic Causality

The biological activity of NPP derivatives is dictated by the nitro group (–NO


) .
  • Electron Withdrawal: The strong electron-withdrawing nature of the nitro group decreases the basicity of the

    
     nitrogen (attached to the phenyl ring) via resonance, while leaving the distal 
    
    
    
    nitrogen basic enough to interact with acidic residues in protein active sites (e.g., Aspartate).
  • Positional Isomerism:

    • Ortho (2-nitro): Creates steric hindrance and potential intramolecular hydrogen bonding. Often favored for 5-HT receptor selectivity (e.g., 5-HT

      
       antagonism).[2]
      
    • Para (4-nitro): Extends the molecule's length and dipole moment. Favored for enzyme inhibition (Tyrosinase/SIRT6) where the molecule must span a catalytic tunnel.

Mechanism 1: Tyrosinase Inhibition (Dermatology/Oncology)

Recent studies (2024) have validated 1-(4-nitrophenyl)piperazine derivatives as competitive inhibitors of Tyrosinase.

  • Target: The binuclear copper active site of Tyrosinase.

  • Mechanism: The piperazine ring acts as a scaffold to orient the nitro-phenyl group. The nitro group coordinates or sterically occludes the entrance to the copper center, preventing the oxidation of L-DOPA to Dopaquinone.

  • Relevance: Treatment of hyperpigmentation and melanoma.

Mechanism 2: SIRT6 Activation/Inhibition (Metabolic Disease)
  • Target: Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase.

  • Mechanism: 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives bind to the acyl channel of SIRT6.

  • Outcome: Improved glucose uptake (GLUT1 upregulation) in Type 2 Diabetes models.[3]

Part 3: Experimental Protocols

Synthesis of 1-(4-Nitrophenyl)piperazine

Principle: This is a classic Nucleophilic Aromatic Substitution (


). The reaction is driven by the electron-withdrawing nitro group at the para position, which activates the leaving group (halogen) for displacement by the amine (piperazine).

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq) – Excess prevents bis-substitution.

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

    
    ).
    

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Chloro-4-nitrobenzene (10 mmol) in DMSO (15 mL).

  • Addition: Add Piperazine (30 mmol) and

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.

  • Workup (Self-Validating Step):

    • Pour the hot reaction mixture into ice-cold water (100 mL).

    • Observation: A yellow precipitate should form immediately. If oil forms, scratch the flask to induce crystallization.

  • Purification: Filter the solid. Wash with water (3x) to remove excess piperazine and DMSO. Recrystallize from Ethanol.

  • Characterization:

    • Melting Point: Expect 131–133°C.[4]

    • 1H NMR (DMSO-d6): Look for the characteristic AA'BB' system of the para-substituted benzene and the two piperazine triplets.

Biological Assay: Tyrosinase Inhibition Screening

Objective: Determine the


 of the synthesized NPP derivative against Mushroom Tyrosinase.

Protocol:

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Enzyme: Mushroom Tyrosinase (50 units/mL).

  • Procedure:

    • In a 96-well plate, add 140 µL buffer + 20 µL test compound (dissolved in DMSO).

    • Add 20 µL Enzyme solution. Incubate at 25°C for 10 mins.

    • Add 20 µL L-DOPA substrate to initiate the reaction.

  • Detection: Measure Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    
    

Part 4: Visualization & Data

Comparative Potency Data

The following table summarizes the shift in application from general 5-HT ligands to specific enzyme inhibitors, highlighting the potency of the nitro-derivatives.

Compound ClassTargetKey DerivativeActivity (

/

)
Reference
Arylpiperazine 5-HT

1-(2-nitrophenyl)piperazine

: >100 nM (Low affinity)
[Search 1.11]
Arylpiperazine 5-HT

1-(2-diphenyl)piperazine*Antagonist (High Selectivity)[Search 1.1]
NPP Derivative SIRT6 5-(4-methylpiperazin-1-yl)-2-nitroaniline

: 4.93 µM
[Search 1.7]
NPP Derivative Tyrosinase Indole-substituted 4-NPP

: 72.55 µM
[Search 1.3]

*Note: Included for SAR comparison; the nitro group is often replaced by phenyl/benzyl for 5-HT optimization.

Pathway Diagram: Synthesis and Mechanism

The following diagram illustrates the synthesis of the scaffold and its downstream biological interference in the Melanogenesis pathway.

NPP_Pathway CNB 1-Chloro-4-nitrobenzene RXN SnAr Reaction (100°C, K2CO3) CNB->RXN PIP Piperazine (Excess) PIP->RXN NPP 1-(4-Nitrophenyl)piperazine (The Scaffold) RXN->NPP Yield: ~85% TYR Tyrosinase Enzyme (Cu Active Site) NPP->TYR Inhibition (Competitive) SIRT SIRT6 (Deacetylase) NPP->SIRT Modulation MEL Melanin Synthesis (Dopaquinone Formation) TYR->MEL Blocks GLU Glucose Metabolism (GLUT1 Levels) SIRT->GLU Regulates

Figure 1: Synthesis of the NPP scaffold and its divergent pharmacological applications in dermatology (Tyrosinase) and metabolism (SIRT6).

References

  • PubChem. (n.d.). 1-(2-Nitrophenyl)piperazine.[5] National Library of Medicine. Retrieved from [Link]

  • Gholamzadeh, P., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Retrieved from [Link]

  • Li, L., et al. (2020).[3] Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Caliendo, G., et al. (2005).[6] Derivatives as 5-HT1A receptor ligands - Past and present. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

[1]

Compound Identification & Physicochemical Context

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a critical intermediate, typically utilized in the synthesis of piperazine-based pharmaceuticals (e.g., precursors for substituted benzodiazepines or specific antipsychotic analogs like Olanzapine metabolites).[1] Its purification is governed by the solubility differential between the nitro-intermediate and its reduced amino-derivative.[1]

  • CAS Number: 16154-61-3[1][2][3]

  • Molecular Formula: C₁₂H₁₇N₃O₂[3]

  • Molecular Weight: 235.29 g/mol [2][3]

  • Physical State: Solid (Melting Point approx. 109–111°C for analogs; specific polymorphs may vary).[1]

  • Polarity Profile: The molecule contains a lipophilic methyl-phenyl core and a basic piperazine ring, balanced by the strong electron-withdrawing nitro group.[1] This creates a "push-pull" electronic system that favors solubility in polar aprotic solvents while exhibiting temperature-dependent solubility in alcohols.[1]

Solubility Classification (General Profile)

Based on structural analogs (e.g., 1-methyl-4-(4-nitrophenyl)piperazine) and functional group analysis:

Solvent Class Representative Solvents Solubility Behavior Process Utility
Polar Aprotic DMSO, DMF, DMAc High (> 100 mg/mL) Reaction medium; difficult to crystallize from.
Chlorinated Dichloromethane (DCM), Chloroform High Extraction; partitioning from aqueous phases.
Polar Protic Methanol, Ethanol, Isopropanol Temperature Dependent Ideal for Crystallization. Low solubility at 5°C; High at reflux.
Esters Ethyl Acetate, Isopropyl Acetate Moderate Good anti-solvent or co-solvent for recrystallization.

| Non-Polar | Hexane, Heptane, Water | Insoluble / Poor | Anti-solvent for yield maximization. |

Experimental Methodology for Solubility Determination

To generate precise solubility data (Mole Fraction,

Laser Monitoring Observation Technique
Protocol: Dynamic Laser Monitoring Method

This protocol defines the saturation point by detecting the disappearance of solid particles (turbidity loss) under controlled heating.[1]

Apparatus Setup
  • Vessel: Jacketed glass crystallizer (50 mL) with overhead stirring.

  • Temperature Control: Programmable cryostat (Accuracy ±0.01 K).

  • Detection: FBRM (Focused Beam Reflectance Measurement) or simple Laser Transmissivity probe.[1]

Step-by-Step Workflow
  • Preparation: Weigh a precise mass (

    
    ) of CAS 16154-61-3 into the vessel. Add a known initial mass of solvent (
    
    
    ).[1]
  • Equilibration: Set stirring to 400 rpm. Cool the mixture to 278.15 K (5°C). Ensure a solid suspension exists.[1]

  • Heating Ramp: Heat the slurry slowly (0.2 K/min).

  • Point of Dissolution: Record the temperature (

    
    ) where laser transmission reaches 100% (or particle count drops to baseline). This 
    
    
    corresponds to the saturation temperature for the concentration
    
    
    .[1]
  • Iterative Addition: Do not discard. Add more solute (

    
    ) to the same solution, cool down to regenerate suspension, and repeat the heating ramp to find the next point on the curve.
    

Solubility_ProtocolStartStart: Weigh Solute (m1)& Solvent (m2)SlurryGenerate Suspension(Cool to 5°C)Start->SlurryHeatSlow Heating Ramp(0.2 K/min)Slurry->HeatDetectLaser TransmissivityMonitoringHeat->DetectClearSolution Clear?(Transmission = 100%)Detect->ClearClear->HeatNo (Turbid)RecordRecord T_dissCalculate Mole Fraction (x)Clear->RecordYes (Clear)AddAdd Solute Increment (+dm)Record->AddModelThermodynamic Modeling(Apelblat)Record->ModelFinal DatasetAdd->SlurryRepeat Cycle

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve of CAS 16154-61-3.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated to thermodynamic models to predict solubility at unmeasured temperatures and design cooling profiles.[1]

Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility of piperazine derivatives in pure solvents.[1] It accounts for the non-ideal behavior of the solution.[1]

  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution.[1] A large negative

    
     indicates high temperature sensitivity (steep solubility curve), which is favorable for cooling crystallization  (high yield).[1]
    
  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Van't Hoff Analysis

To understand the dissolution mechanism (Endothermic vs. Exothermic), plot


1
1
  • Positive

    
     (Endothermic):  Solubility increases with temperature.[1] This is expected for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in alcohols (MeOH, EtOH).[1][4]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    .[1] Dissolution is spontaneous when
    
    
    .[1]

ThermodynamicsDataExperimental Data(T vs. x_i)RegressionNon-linear Regression(Apelblat Equation)Data->RegressionParamsExtract ParametersA, B, CRegression->ParamsEnthalpyCalculate Enthalpy (ΔH)Endothermic if ΔH > 0Params->EnthalpyEntropyCalculate Entropy (ΔS)Driving ForceParams->EntropyDesignCrystallizer Design(Cooling Rate & Yield)Enthalpy->DesignEntropy->Design

Figure 2: Logic flow for converting raw solubility data into process engineering parameters.

Process Application: Purification Strategy

For 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine, the primary impurity is often the unreacted starting material (e.g., 1-methylpiperazine or the fluoronitrobenzene precursor) or the regioisomer (if nitration was not specific).

Recommended Solvent System: Ethanol/Water (95:5) or Ethyl Acetate
  • Why Ethanol? It offers a steep solubility curve.[1] The compound is highly soluble at boiling point (78°C) but crystallizes out upon cooling to 0-5°C.[1]

  • Why Ethyl Acetate? Provides higher selectivity against polar impurities (like inorganic salts or unreacted amines).[1]

Crystallization Protocol (Self-Validating)
  • Dissolution: Dissolve crude solid in Ethyl Acetate at 70°C (Reflux). Use minimum solvent volume (approx. 5-8 volumes relative to solid mass).[1]

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities or inorganic salts.[1]

  • Seeding: Cool to 55°C (metastable zone). Add 1% w/w pure seed crystals of CAS 16154-61-3.[1]

  • Controlled Cooling: Cool to 5°C at a rate of 0.3°C/min. Fast cooling risks oiling out or inclusion of impurities.

  • Isolation: Filter the resulting crystals. Wash with cold (0°C) Hexane or cold Ethanol to remove mother liquor.[1]

References

  • PubChem. (n.d.).[1][5][6][7][8] 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3).[1][2] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Oakwood Chemical. (2025).[1] Safety Data Sheet and Product Specifications for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine. Retrieved January 28, 2026, from [Link]

  • Sha, F., et al. (2011).[1][5] "Solubility and Thermodynamic Properties of Piperazine Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. (Contextual reference for thermodynamic modeling of piperazine class).

  • Synthon IP Inc. (2008).[1][7] Synthesis of olanzapine and intermediates thereof. U.S. Patent No.[1][7] 7,329,747.[1][7] (Describes purification of related nitro-piperazine intermediates). Retrieved from [7]

  • PrepChem. (n.d.).[1] Synthesis of 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine. (Protocol reference for nitro-piperazine crystallization). Retrieved from [Link]

Technical Guide: Preliminary Screening of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the preliminary biological screening of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (hereafter referred to as M-MNP ).[1][2] As a piperazine derivative featuring a nitro-aromatic moiety, M-MNP shares structural homology with various bioactive scaffolds used in kinase inhibitors (e.g., EGFR inhibitors) and psychoactive agents.[1][2]

This guide prioritizes a "fail-early" approach, focusing on establishing a therapeutic window through rigorous cytotoxicity profiling before advancing to mechanistic target engagement.[1][2] The protocols herein are designed to ensure reproducibility, minimizing artifacts caused by solubility issues or non-specific assay interference.

Compound Preparation & Physicochemical Handling[1][2][3][4]

Rationale: The nitro-aromatic ring and piperazine core suggest poor aqueous solubility and potential for oxidative degradation.[1][2] Improper vehicle selection is the leading cause of false negatives in early screening.[1][2]

Solubilization Protocol
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%).[1][2]

  • Stock Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (nitro compounds can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in serum-free culture media immediately prior to use.[1][2] Ensure final DMSO concentration on cells is <0.5% (v/v) to prevent solvent-induced cytotoxicity.[1][2]

Stability Verification (LC-MS/MS)

Before cell treatment, verify compound integrity.[1][2] The nitro group is susceptible to reduction to an amine (aniline derivative) if stored improperly or exposed to reducing agents in media.[1][2]

  • Checkpoint: Purity must be >95% by HPLC at 254 nm.

Phase I: Cytotoxicity Profiling (The "Go/No-Go" Screen)[1][2]

Objective: Determine the IC50 (half-maximal inhibitory concentration) across diverse tissue types to distinguish specific anti-proliferative activity from general systemic toxicity.[1][2]

Cell Line Selection
Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular)Metabolic Competence: Expresses CYP450 enzymes; evaluates if M-MNP requires metabolic activation (nitro-reduction) to become toxic.[1][2]
HEK293 Kidney (Embryonic)General Toxicity: Standard non-cancerous control to assess therapeutic index.[1][2]
A549 Lung (Carcinoma)Target Relevance: Piperazine derivatives often target EGFR/MAPK pathways; A549 is a robust model for kinase inhibitor screening.[1][2]
Assay Protocol: CellTiter-Glo® (ATP Quantification)

We utilize ATP quantification over tetrazolium reduction (MTT) because nitro compounds can sometimes interfere with MTT reduction, leading to false viability signals.[1][2]

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.

  • Dosing: Treat with M-MNP in a 9-point serial dilution (e.g., 100 µM down to 0.3 nM).

  • Controls:

    • Negative:[2] 0.5% DMSO.[1][2]

    • Positive: Doxorubicin (1 µM) or Staurosporine.[1][2]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read Luminescence.

Data Analysis

Calculate Z-Factor to validate assay quality (Target > 0.5). Fit dose-response curves using a non-linear regression model (4-parameter logistic):


[1][2]

Phase II: Mechanistic Validation (Target Engagement)[1][2]

Hypothesis: Based on the piperazine scaffold's prevalence in kinase inhibitors (e.g., Brigatinib intermediates), M-MNP is hypothesized to modulate the EGFR-MAPK signaling cascade .[1][2]

Experimental Workflow Diagram

The following diagram illustrates the logic flow from compound treatment to signal transduction analysis.

ScreeningWorkflow cluster_Analysis Readout: Western Blot Compound M-MNP Treatment Cell A549 Cells (EGFR wt) Compound->Cell 1h - 24h Lysis Cell Lysis (Phosphatase Inhibitors) Cell->Lysis pEGFR p-EGFR (Tyr1068) Lysis->pEGFR pERK p-ERK1/2 (Thr202/Tyr204) Lysis->pERK Total Total EGFR/ERK (Loading Control) Lysis->Total

Figure 1: Workflow for assessing kinase inhibitory potential of M-MNP via phosphorylation status of key downstream effectors.[1][2]

Western Blotting Protocol[1][2]
  • Starvation: Serum-starve A549 cells for 12h to reduce basal phosphorylation.

  • Treatment: Pre-treat with M-MNP (at IC50 and 5x IC50) for 1 hour.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer supplemented with Na3VO4 (phosphatase inhibitor).

  • Detection: Probe for p-EGFR (Tyr1068) and p-ERK1/2 .[1][2] A reduction in band intensity compared to the DMSO+EGF control indicates target engagement.[1][2]

Phase III: In Vitro ADME & Safety (The "Nitro" Factor)[1][2]

Critical Consideration: The nitro group (-NO2) on the phenyl ring is a structural alert.[1][2] Under hypoxic conditions or via specific reductases, it can be reduced to a hydroxylamine or amine, which are potentially genotoxic (Ames positive).[1][2]

Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1][2]

  • Protocol: Incubate M-MNP (1 µM) at 37°C. Sample at 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Success Metric:

    
     minutes indicates acceptable metabolic stability.[1][2] Rapid disappearance suggests the nitro group is being aggressively metabolized.[1][2]
    
Reactive Metabolite Trapping (GSH)

To check for reactive intermediates (common with nitro-aromatics):

  • Incubate M-MNP with HLM + NADPH + Glutathione (GSH) .[1][2]

  • Scan for GSH-adducts via Mass Spectrometry (Neutral Loss scanning).[1][2] Detection of adducts signals a high risk of idiosyncratic toxicity.[1][2]

Summary of Key Data Outputs

AssayMetricDesired OutcomeFailure Flag
Solubility Visual/HPLCClear solution @ 10mM in DMSOPrecipitate upon media dilution
Cytotoxicity (HepG2) IC50> 10 µM (Low toxicity)< 1 µM (High hepatotoxicity)
Cytotoxicity (A549) IC50< 1 µM (Potent activity)> 50 µM (Inactive)
Target Engagement Western BlotReduced p-EGFR/p-ERKNo change vs. Control
Metabolic Stability Intrinsic Clearance (

)
Low to ModerateHigh (Rapid nitro-reduction)

References

  • ChemicalBook. (2025).[1][2] 1-Methyl-4-(4-nitrophenyl)piperazine - Biological Activity and Synthesis.[1][2][3] Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 1-Methyl-4-(4-nitrophenyl)piperazine (CID 2825198).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • BenchChem. (2024).[1][2] Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2024).[1][2] Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central.[1][2] Retrieved from (Note: Generalized link to PMC search for context)

  • Riss, T. L., et al. (2016).[1][2] Cell Viability Assays: MTT vs. Luminescence. Assay Guidance Manual.[1][2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] Retrieved from [1][2]

Sources

Technical Guide: Mechanism and Utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3), a critical pharmaceutical intermediate. It details the compound's chemical mechanism of action (reactivity), its role as a precursor in the synthesis of bioactive scaffolds (specifically the 2-methyl-4-(4-methylpiperazin-1-yl)aniline moiety), and experimental protocols for its utilization in drug discovery.

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a specialized organic building block primarily utilized in medicinal chemistry for the synthesis of piperazine-linked anilines .[1][2] It serves as the direct nitro-precursor to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16154-71-5), a "privileged scaffold" found in various kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

While the compound itself is not a marketed therapeutic, its "mechanism of action" in a drug development context is defined by its chemical reactivity (specifically the reduction of the nitro group) and the pharmacodynamic contribution of the resulting piperazine moiety to the final drug candidate (solubility, basicity, and target interaction).

Compound Attribute Details
Chemical Name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
CAS Number 16154-61-3
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Key Function Precursor to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Target Class Utility Tyrosine Kinase Inhibitors (TKIs), GPCR Ligands

Chemical Mechanism of Action: Synthesis & Reactivity

The utility of this compound lies in its ability to introduce the N-methylpiperazine pharmacophore onto an aromatic system before the formation of the final pharmacologically active amine.

Synthesis of the Intermediate (Upstream)

The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing nitro group at the para-position and the methyl group at the meta-position of the benzene ring activates the leaving group (usually a halogen like fluorine or chlorine) for displacement by N-methylpiperazine.

  • Substrate: 4-Fluoro-2-methyl-1-nitrobenzene (or the chloro analog).

  • Nucleophile: N-Methylpiperazine.

  • Mechanism: The secondary amine of the piperazine attacks the carbon ipso to the halogen. The Meisenheimer complex is stabilized by the nitro group, followed by the elimination of the halide.

Reduction to Active Amine (Downstream)

The primary "action" of this intermediate is its controlled reduction to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline . This aniline is the nucleophilic species used to couple with kinase scaffolds (e.g., pyrimidines, quinazolines).

  • Reaction Type: Nitro Reduction.

  • Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

  • Product: The amino group (-NH₂) is generated, which then serves as the attachment point for the drug's core scaffold (e.g., forming an amide or urea linkage).

Pharmacophore Contribution (Biological MoA of Derivatives)

Once incorporated into a drug molecule, the 1-methyl-4-(3-methylphenyl)piperazine moiety contributes to the biological mechanism of action in three specific ways:

  • Solubility Enhancement: The basic nitrogen (pKa ~7.8–8.0) in the piperazine ring is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors.

  • Lysosomotropism: The basicity can lead to lysosomal trapping, which affects the volume of distribution (Vd) and pharmacokinetics.

  • Solvent Interface Interaction: In ATP-binding pockets of kinases (e.g., BCR-ABL, EGFR), the piperazine tail often extends towards the solvent interface, forming water-mediated hydrogen bonds or interacting with surface residues (e.g., Asp or Glu), improving selectivity.

Visualization: Synthesis & Pathway

The following diagram illustrates the chemical genealogy of the compound, from its precursors to its active aniline form and potential downstream drug scaffolds.

G cluster_0 Chemical Mechanism of Action Precursor 4-Fluoro-2-methyl-1-nitrobenzene (Starting Material) Intermediate 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3) TARGET COMPOUND Precursor->Intermediate S_NAr Reaction (K2CO3, DMSO, Heat) Reagent N-Methylpiperazine (Nucleophile) Reagent->Intermediate Aniline 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16154-71-5) (Active Nucleophile) Intermediate->Aniline Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Drug Kinase Inhibitor / GPCR Ligand (Final Drug Candidate) Aniline->Drug Coupling (Amide/Urea Formation) with Heterocyclic Core

Caption: Synthesis pathway transforming the nitro-precursor (Target) into the bioactive aniline scaffold used in drug discovery.

Experimental Protocols

Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Objective: To synthesize the target nitro-intermediate via nucleophilic aromatic substitution.

Reagents:

  • 5-Fluoro-2-nitrotoluene (or 4-Fluoro-2-methyl-1-nitrobenzene) [1.0 eq]

  • N-Methylpiperazine [1.2 eq]

  • Potassium Carbonate (K₂CO₃) [2.0 eq]

  • Solvent: DMSO or DMF

Protocol:

  • Setup: Charge a round-bottom flask with 4-Fluoro-2-methyl-1-nitrobenzene (10 mmol) and DMSO (20 mL).

  • Addition: Add K₂CO₃ (20 mmol) followed by the dropwise addition of N-Methylpiperazine (12 mmol).

  • Reaction: Heat the mixture to 80–100°C under nitrogen atmosphere. Monitor via TLC (EtOAc/Hexane) or LC-MS. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product may precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH).

Reduction to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline

Objective: To activate the intermediate for drug coupling.

Protocol:

  • Setup: Dissolve 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (5 mmol) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 2–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with Methanol.

  • Yield: Concentrate filtrate to yield the aniline (CAS 16154-71-5) as a sensitive amine (store under inert gas; prone to oxidation).

Data Summary: Physical & Chemical Properties[2][3][4]

PropertyValueSource
Appearance Yellow to Brown Solid[1, 2]
Melting Point 101–103 °C (for the aniline derivative)[3]
Predicted Density 1.198 ± 0.06 g/cm³[2]
Predicted pKa ~7.52 (Piperazine N)[2]
Solubility Soluble in DMSO, Methanol, DCM; Low in Water[1]
Storage 2–8°C, Protect from light (Nitro compounds can be photosensitive)[1]

References

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link](Note: Structural analog reference for property extrapolation).

Sources

Technical Evaluation Framework: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (MMNP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (MMNP) represents a distinct chemical scaffold integrating a basic piperazine core with a nitro-aromatic moiety. While often utilized as a synthetic intermediate in the generation of aniline-based kinase inhibitors or GPCR ligands, its evaluation as a standalone chemical probe requires a rigorous assessment of its "structural alerts"—specifically the nitro group and the N-methyl piperazine motif.

This technical guide outlines a non-standardized, high-fidelity evaluation workflow. Unlike generic screening, this protocol prioritizes the specific liabilities of nitro-aromatics: mutagenic potential (Ames) , reductive metabolism , and GPCR off-target binding .

Chemical Identity Table
PropertySpecification
IUPAC Name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
CAS Number 16154-61-3
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Core Pharmacophore N-aryl piperazine (Privileged Scaffold)
Structural Alert Nitro group (

): Potential for reductive toxicity/mutagenicity

In Silico & Physicochemical Profiling (Tier 1)

Before wet-lab experimentation, the compound's "druggability" must be mapped. The piperazine ring confers solubility, but the nitro group increases lipophilicity and electron deficiency.

Calculated Properties (cLogP & pKa)
  • Lipophilicity (cLogP): Estimated ~2.1–2.5. The nitro group enhances permeability compared to the aniline analog.

  • Basicity (pKa): The N4-nitrogen (attached to the phenyl ring) is less basic due to the electron-withdrawing nitro group. The N1-methyl nitrogen remains the primary protonation site (pKa ~8.0–9.0), ensuring solubility in acidic media (stomach) but potential precipitation in basic intestinal environments.

Solubility Protocol (Thermodynamic)
  • Objective: Determine saturation solubility in PBS (pH 7.4) and SGF (pH 1.2).

  • Method: Shake-flask method (24h equilibrium) followed by HPLC-UV detection.

  • Critical Step: Due to the nitro-chromophore, MMNP has a strong UV absorbance (~380 nm). Ensure the calibration curve accounts for pH-dependent spectral shifts.

Metabolic Stability & Biotransformation (Tier 2)

The metabolic fate of MMNP is the most critical determinant of its utility. The compound undergoes two divergent pathways: Oxidative N-demethylation (CYP-mediated) and Nitro-reduction (reductase-mediated).

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic risks associated with MMNP.

MMNP_Metabolism cluster_0 Critical Decision Point MMNP Parent: MMNP (Nitro-Aryl Piperazine) NDes Metabolite A: N-Desmethyl MMNP (Active/Inactive?) MMNP->NDes CYP450 (Oxidation) [Microsomes] Amine Metabolite B: Aniline Derivative (Genotoxic Risk?) MMNP->Amine Nitroreductase (Hypoxia/Cytosol) Conj Phase II: Glucuronidation/Acetylation Amine->Conj NAT1/NAT2

Figure 1: Divergent metabolic pathways of MMNP. The nitro-reduction pathway (Red) is a key safety concern due to the formation of potentially reactive aromatic amines.

Protocol: Microsomal Stability Assay

Rationale: To determine intrinsic clearance (


) and identify the dominant metabolic route.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compound: MMNP (1 µM final conc).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Step-by-Step Methodology:

  • Pre-incubation: Mix 30 µL microsomes (0.5 mg/mL protein) with 360 µL buffer (100 mM Phosphate, pH 7.4). Spike with MMNP to reach 1 µM. Equilibrate at 37°C for 5 min.

  • Initiation: Add 10 µL NADPH regenerating system to initiate the reaction.

    • Note: Run a parallel "No-NADPH" control to detect non-CYP degradation (e.g., hydrolysis).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Target MRM: Monitor parent transition (236 → [Fragment]) and look for M-14 (Desmethyl) and M-30+2 (Amine reduction) peaks.

Safety & Toxicology: The Nitro-Aromatic Risk (Tier 3)

Nitro-aryl compounds are frequent "false positives" in cytotoxicity assays due to redox cycling and are structurally alerted for genotoxicity (Ames positive).

Genotoxicity Assessment (Ames Test)

Why: The nitro group can be reduced to hydroxylamine/amine intermediates that intercalate DNA.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: +/- S9 fraction (Metabolic activation).

  • Pass Criteria: < 2-fold increase in revertant colonies compared to vehicle control.

Cytotoxicity Assay (Mitochondrial Integrity)

Method: ATP-Glo or MTT Assay. Cell Lines: HepG2 (Liver model) and HEK293 (Kidney model). Critical Insight: Nitro-compounds can uncouple oxidative phosphorylation. Do not rely solely on MTT (which depends on reductase activity); validate with an ATP-based endpoint to avoid interference.

Pharmacological Profiling (Target Engagement)

Piperazine derivatives are "privileged scaffolds" often binding to monoamine receptors (Dopamine D2, Serotonin 5-HT) or Kinases.

GPCR Screening Workflow

Given the N-methyl-piperazine tail, MMNP mimics the pharmacophore of many antipsychotics.

Protocol: Radioligand Binding Assay (Membrane Prep)

  • Source: CHO cells overexpressing h5-HT2A or hD2.

  • Ligand: [³H]-Ketanserin (for 5-HT) or [³H]-Methylspiperone (for D2).

  • Competition: Incubate membranes with radioligand + MMNP (10⁻⁹ to 10⁻⁵ M).

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Data: Calculate

    
     values.
    
    • Hypothesis: If

      
      , MMNP acts as a functional CNS ligand. If 
      
      
      
      , the scaffold is pharmacologically inert and safe as a linker.
Screening Logic Diagram

Screening_Workflow Start Compound MMNP PhysChem Tier 1: PhysChem (Solubility > 50 µM?) Start->PhysChem Tox Tier 2: Safety (Ames Negative?) PhysChem->Tox Pass Discard Discard / Redesign PhysChem->Discard Fail Binding Tier 3: Binding (GPCR/Kinase Panel) Tox->Binding Pass Tox->Discard Mutagenic Lead Lead Candidate Binding->Lead High Affinity Binding->Discard No Binding

Figure 2: Hierarchical evaluation cascade. Safety (Ames) acts as a hard stop gate before pharmacological profiling.

References

  • Chao, S. et al. (2025). Structure-activity relationships of N-substituted piperazine derivatives. ResearchGate.[1]

  • SynQuest Laboratories. (2024). Product Specification: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine.[2][3][4][5][6] SynQuest.

  • Patel, N. et al. (2024). Synthetic Protocols and Biological Activity of Piperazine Derivatives.[7][8][9] PubMed.

  • Vertex AI Search. (2024). Chemical Database: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3).[2][4][5] AChemBlock.[4]

  • Sigma-Aldrich. (2024). Rare Chemical Library: Nitro-phenyl piperazines. Sigma-Aldrich.

Disclaimer: This guide is for research purposes only. MMNP is a chemical intermediate and should be handled with appropriate PPE, specifically regarding potential mutagenicity of nitro-aromatics.

Sources

Technical Monograph: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in Neuropharmacological Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3) acts as a critical "masked" scaffold in the development of central nervous system (CNS) agents. While not a drug itself, it serves as a high-fidelity precursor for aryl-piperazine pharmacophores , a structural motif ubiquitous in atypical antipsychotics, anxiolytics, and serotonin (5-HT) receptor ligands.

This guide details the technical utility of this compound, focusing on its transformation from a stable nitro-precursor into bioactive amino-derivatives capable of penetrating the Blood-Brain Barrier (BBB) and modulating dopaminergic and serotonergic pathways.

Part 1: Chemical Identity & Physicochemical Profile

For neurological research, Blood-Brain Barrier (BBB) permeability is paramount. This molecule exhibits a lipophilicity profile (LogP) and molecular weight (MW) that fall strictly within "Rule of 5" parameters, making it an ideal fragment for CNS drug design.

Table 1: Physicochemical Specifications
PropertyValueRelevance to Neuro Research
CAS Number 16154-61-3Unique Identifier for sourcing high-purity standards.
Molecular Formula C₁₂H₁₇N₃O₂Compact scaffold allowing for significant derivatization.
Molecular Weight 235.28 g/mol Low MW (<300) leaves room for adding "tail" groups without exceeding CNS limits.
Predicted LogP ~1.9 - 2.2Optimal range for passive diffusion across the BBB.
pKa (Piperazine N) ~8.5Ensures partial protonation at physiological pH, aiding receptor binding.
Appearance Yellow/Orange SolidNitro group chromophore; useful for visual reaction monitoring.
Solubility DMSO, Methanol, DCMCompatible with standard organic synthesis workflows.

Part 2: The "Masked" Pharmacophore Strategy

In neuropharmacology, the aryl-piperazine moiety is a "privileged structure." It mimics the ethylamine side chain of neurotransmitters like serotonin and dopamine.

Researchers utilize 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine specifically because the nitro group (-NO₂) serves as a stable, non-reactive placeholder during early synthesis steps. Once the piperazine ring is established or modified, the nitro group is "unmasked" (reduced) to an amine (-NH₂) , creating a nucleophilic attachment point for the final drug core (e.g., a heterocycle or amide).

Mechanism of Action (Post-Derivatization)

Once processed into its active amine form and coupled to a target core, the resulting ligand typically targets:

  • 5-HT Receptors (5-HT1A, 5-HT2A): The basic nitrogen of the piperazine interacts with the conserved Aspartate residue in the receptor's transmembrane domain.

  • Dopamine Receptors (D2/D3/D4): The steric bulk of the 3-methyl group (meta to the piperazine) often enhances selectivity, reducing off-target extrapyramidal side effects (EPS) common in older antipsychotics.

Part 3: Critical Experimental Protocol

Workflow: Catalytic Reduction to the Bioactive Amine

The following protocol describes the conversion of the nitro-precursor to 1-(4-Amino-3-methylphenyl)-4-methylpiperazine , the active scaffold for library generation.

Objective: Selective reduction of the nitro group without cleaving the N-methyl or piperazine ring.

Reagents & Equipment
  • Substrate: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous)

  • Hydrogen Source: H₂ gas (balloon pressure or 1-3 atm) or Ammonium Formate (transfer hydrogenation)

  • Equipment: 3-neck round bottom flask, inert gas manifold (N₂/Ar).

Step-by-Step Methodology
  • Inerting: Purge the reaction vessel with Nitrogen (N₂) for 10 minutes to remove oxygen (critical to prevent catalyst ignition).

  • Solvation: Dissolve the nitro compound in Methanol (10 mL/g). Ensure complete dissolution; sonicate if necessary.

  • Catalyst Addition: Carefully add 10% Pd/C under a gentle stream of N₂.

    • Safety Note: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if possible, or add to the solution under inert gas.

  • Hydrogenation:

    • Method A (Balloon): Evacuate the flask and backfill with H₂ gas (repeat 3x). Leave under a balloon of H₂.

    • Method B (Transfer): Add Ammonium Formate (5.0 eq) and reflux for 1-2 hours.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting material (yellow spot) will disappear, and a highly fluorescent/UV-active amine spot (lower Rf) will appear.

  • Workup:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the filter cake dry out completely (fire hazard).

    • Concentrate the filtrate under reduced pressure.

  • Validation: The resulting oil/solid is the aniline intermediate . It is air-sensitive (oxidation risk) and should be used immediately in the next coupling step (e.g., amide coupling or Buchwald-Hartwig amination).

Part 4: Visualization of the Signaling & Synthesis Logic

The following diagram illustrates how this specific molecule bridges the gap between raw chemical synthesis and specific neurological receptor modulation.

NeuroPathway cluster_0 Pharmacophore Assembly Nitro Nitro Precursor (CAS: 16154-61-3) Reduction Catalytic Reduction (Pd/C + H2) Nitro->Reduction Unmasking Amine Active Scaffold (Aniline Intermediate) Reduction->Amine Yields Nucleophile Coupling Library Derivatization (Amide/Urea Formation) Amine->Coupling + Heterocyclic Core Target Novel CNS Ligand (Antipsychotic/Anxiolytic) Coupling->Target Final Drug Candidate D2 Dopamine D2 (Modulation) Target->D2 Binding Affinity HT2A 5-HT2A (Antagonism) Target->HT2A Selectivity

Figure 1: The synthetic trajectory of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine, transforming from a stable precursor into a dual-action CNS ligand targeting Dopamine and Serotonin receptors.

Part 5: Strategic Applications in Drug Discovery

Designing "Atypical" Antipsychotics

The combination of the piperazine ring and the 3-methyl substitution is strategic.

  • The Piperazine: Provides the cationic center necessary to mimic the protonated amine of dopamine.

  • The 3-Methyl Group: Induces a twist in the biaryl bond of the final drug molecule. This "twist" is often required to fit into the hydrophobic pocket of the D4 receptor, distinguishing modern atypical antipsychotics from older, rigid tricyclics.

Positron Emission Tomography (PET) Precursors

In advanced research, the nitro group can be replaced not just with an amine, but used as a leaving group for Nucleophilic Aromatic Substitution (SnAr) with [18F]-fluoride, creating radiotracers for neuroimaging. However, the reduction-to-amine pathway remains the primary utility for therapeutic synthesis.

References

  • ChemicalBook. (2024). 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Basic Information and Properties. Retrieved from

  • Sigma-Aldrich. (2024). AldrichCPR Rare Chemical Library: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine. Retrieved from

  • Chem-Impex International. (2024). Applications of Nitrophenyl-piperazines in Pharmaceutical Research. Retrieved from

  • PubChem. (2024). Compound Summary: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine.[1][2][3] National Library of Medicine. Retrieved from

  • LookChem. (2024). Synthesis routes and suppliers for CAS 16154-61-3. Retrieved from

Sources

Accelerating Lead Optimization: The Role of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in Kinase Inhibitor Discovery

[1]

Executive Summary

In the high-stakes landscape of small molecule drug discovery, 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3) serves as a critical "privileged intermediate."[1] While not a marketed drug itself, this compound is the stable, storable precursor to 4-(4-methylpiperazin-1-yl)-2-methylaniline , a high-value pharmacophore used extensively to modulate the physicochemical properties of kinase inhibitors.[1]

This whitepaper dissects the technical utility of this scaffold, detailing its synthesis, its role in optimizing solubility and selectivity (via the "gatekeeper" effect), and the precise protocols required to activate it for fragment-based drug design (FBDD).[1]

Structural Pharmacophore Analysis

The utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine lies in its ability to introduce two critical functionalities into a drug candidate simultaneously:

A. The N-Methylpiperazine Tail (Solubility Engine)

Poor aqueous solubility is a primary cause of attrition in oncology drug development.[1] The basic nitrogen of the N-methylpiperazine moiety (pKa ~ 7.8–8.[1]2) remains protonated at physiological pH, significantly enhancing the hydrophilicity and oral bioavailability of lipophilic kinase inhibitor cores (e.g., quinazolines, pyrimidines).[1]

B. The 3-Methyl-4-Nitrophenyl Core (Conformational Lock)

Unlike a simple phenyl ring, the 3-methyl substituent provides steric bulk that restricts rotation around the C-N bond when coupled to a heterocycle.[1] In kinase inhibitors, this "ortho-effect" forces the molecule into a bioactive conformation that often favors binding to the ATP-binding pocket while avoiding steric clashes with the gatekeeper residue (e.g., T790M in EGFR).[1]

FeatureFunction in Drug DesignMechanism
Nitro Group (-NO2) Latent Amine PrecursorStable masking group; prevents oxidation until "activation" (reduction) is required.[1]
Piperazine Ring Solubility HandleIncreases logD and metabolic stability; reduces crystal lattice energy.[1]
3-Methyl Group Conformational ControlInduces torsion; improves selectivity by exploiting hydrophobic pockets.[1]

Chemical Synthesis & Activation Logic

The synthesis of this intermediate follows a robust Nucleophilic Aromatic Substitution (SNAr) pathway, followed by a controlled reduction to generate the active aniline species.[1]

The "Self-Validating" Synthesis Protocol

Note: This protocol is designed for high-purity generation, minimizing the formation of bis-substituted byproducts.[1]

Step 1: SNAr Coupling

  • Reagents: 4-Fluoro-2-methyl-1-nitrobenzene (Starting Material), N-Methylpiperazine (Nucleophile), K2CO3 (Base).[1]

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate the SNAr mechanism).

  • Logic: The nitro group at the para position activates the fluorine for displacement.[1] The methyl group at the meta position (ortho to fluorine) provides slight steric hindrance, preventing over-reaction but allowing the specific substitution.[1]

Step 2: Nitro Reduction (Activation)

  • Reagents: H2 (gas), Pd/C (10%) OR Fe/NH4Cl (for chemoselective reduction if other reducible groups are present).

  • Solvent: Methanol or Ethanol.[1]

  • Critical Control Point: The reduction must be monitored via TLC/LC-MS to ensure complete conversion of the nitro group to the amine (aniline) without reducing the aromatic ring or cleaving the piperazine.[1]

Visualization of the Synthetic Pathway

The following diagram illustrates the workflow from raw materials to the active "Warhead Precursor" used in drug coupling.

GSM14-Fluoro-2-methyl-1-nitrobenzeneINTER1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine(The Core Topic)SM1->INTERSNAr (K2CO3, DMF, 90°C)SM2N-MethylpiperazineSM2->INTERREDUCEReduction Step(H2, Pd/C)INTER->REDUCEPRODUCT4-(4-methylpiperazin-1-yl)-2-methylaniline(Active Scaffold)REDUCE->PRODUCTNitro -> AmineDRUGKinase Inhibitor(e.g., EGFR/ALK Target)PRODUCT->DRUGBuchwald/Amide Coupling

Figure 1: Synthetic trajectory transforming the nitro-precursor into the active aniline scaffold for kinase inhibitor synthesis.[1]

Detailed Experimental Protocol

This section provides a standardized bench protocol for synthesizing the intermediate, ensuring reproducibility and high yield.

Protocol A: Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
  • Charge: In a 250 mL round-bottom flask, dissolve 4-Fluoro-2-methyl-1-nitrobenzene (10.0 g, 64.5 mmol) in DMF (50 mL).

  • Base Addition: Add anhydrous K2CO3 (13.4 g, 96.7 mmol). Stir the suspension for 10 minutes at room temperature.

  • Nucleophile Addition: Dropwise add N-Methylpiperazine (7.75 g, 77.4 mmol) over 15 minutes.

    • Why? Slow addition prevents exotherms and ensures homogenous mixing.[1]

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (Rf ~0.[1]8) should disappear, replaced by a bright yellow fluorescent spot (Product).

  • Workup: Pour the reaction mixture into ice-water (200 mL). The product will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with water (3 x 50 mL) to remove DMF and excess base. Recrystallize from Ethanol if necessary.[1]

    • Yield Target: >85%.

    • Appearance: Yellow crystalline solid.[1]

Protocol B: Activation to 4-(4-methylpiperazin-1-yl)-2-methylaniline
  • Charge: Dissolve the nitro compound (5.0 g) from Protocol A in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt%).

    • Safety: Add catalyst under a nitrogen blanket to prevent ignition of methanol vapors.[1]

  • Reduction: Hydrogenate at 30–40 psi (Parr shaker) or balloon pressure for 2–4 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting aniline is an air-sensitive oil/solid that should be used immediately or stored under Argon.[1]

Applications in Drug Discovery

The resulting aniline is a versatile nucleophile used to synthesize libraries of kinase inhibitors.[1]

Case Study: EGFR & ALK Inhibitors

In the development of drugs targeting EGFR (Epidermal Growth Factor Receptor) , the aniline moiety mimics the adenosine ring of ATP.[1]

  • Mechanism: The aniline nitrogen forms a hydrogen bond with the hinge region of the kinase.[1]

  • Solubility: The methylpiperazine tail extends into the solvent-exposed region, improving the drug's pharmacokinetic profile.[1]

  • Example Class: This scaffold is structurally homologous to intermediates used in the synthesis of Brigatinib analogues and third-generation EGFR inhibitors.[1]

Comparative Analysis of Solubilizing Tails
Solubilizing GroupLogP ImpactMetabolic RiskSynthesis Complexity
N-Methylpiperazine (Topic)High Reduction (Good)Low (N-dealkylation)Low (Cheap reagents)
Morpholine Moderate ReductionLowLow
Piperidine Low ReductionModerateLow
Dimethylamine High ReductionHigh (Rapid metabolism)Very Low

References

  • ChemicalBook. (2025).[1] 1-Methyl-4-(4-nitrophenyl)piperazine and derivatives in EGFR inhibitor synthesis.[1] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3).[1][2] Retrieved from

  • Google Patents. (2018).[1] Patent US8697359B1: Systems and methods for altering expression of gene products (Contextual citation for chemical libraries).[1] Retrieved from

  • PrepChem. (2025).[1] General procedures for synthesis of N-aryl piperazines via SNAr. Retrieved from

  • J-Stage. (2018).[1][3] Synthesis of ALK Inhibitors using nitro-phenyl-piperazine intermediates.[1] Retrieved from

Methodological & Application

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine via Regioselective SNAr

Executive Summary

This protocol details the regioselective synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine , a critical pharmacophore found in various antipsychotic agents (e.g., Olanzapine analogs) and kinase inhibitors.[1]

Unlike metal-catalyzed cross-couplings (Buchwald-Hartwig), this method utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] By exploiting the strong electron-withdrawing nature of the para-nitro group, we achieve high conversion rates using 5-Fluoro-2-nitrotoluene as the electrophile.[1] This approach eliminates the need for expensive palladium catalysts, reduces heavy metal contamination risks, and simplifies purification.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule features a piperazine ring attached to a toluene core with a specific substitution pattern: the amine at position 1, a methyl group at position 3, and a nitro group at position 4.

  • Precursor Selection: We utilize 5-Fluoro-2-nitrotoluene (also named 4-fluoro-2-methyl-1-nitrobenzene).[1]

  • Regiochemistry: The nitro group at position 2 (relative to toluene methyl) activates the fluorine at position 5 (para-relationship). The methyl group at position 1 is meta to the fluorine, exerting minimal steric hindrance on the incoming nucleophile.

  • Leaving Group Effect: Fluoride is selected over chloride because, in SNAr reactions involving Meisenheimer complexes, the highly electronegative fluorine stabilizes the transition state more effectively, accelerating the rate-determining step (nucleophilic attack).

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination pathway:[1][2]

  • Nucleophilic Attack: The secondary amine of N-methylpiperazine attacks the carbon bearing the fluorine.[1]

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the nitro group oxygen atoms.[1][2]

  • Aromatization: Loss of the fluoride ion restores aromaticity, yielding the product.[1][2]

SNAr_Mechanism Start Precursors (5-Fluoro-2-nitrotoluene + N-Methylpiperazine) TS Meisenheimer Complex (Anionic Intermediate) Start->TS Nucleophilic Attack (Rate Limiting) End Product (1-Methyl-4-(3-methyl- 4-nitrophenyl)piperazine) TS->End Elimination of F- Byproduct Byproduct (HF / Salt) TS->Byproduct

Figure 1: Mechanistic pathway of the SNAr reaction highlighting the critical intermediate.

Experimental Protocol

Materials & Equipment
ReagentCAS No.[1][3]Equiv.[1][4][5]Role
5-Fluoro-2-nitrotoluene 455-88-91.0Electrophile (Substrate)
1-Methylpiperazine 109-01-31.2Nucleophile
Potassium Carbonate (K₂CO₃) 584-08-72.0Base (HF Scavenger)
Dimethyl Sulfoxide (DMSO) 67-68-5-Solvent (Polar Aprotic)
Ethyl Acetate / Water --Workup Solvents

Equipment:

  • Round-bottom flask (100 mL) with magnetic stir bar.[1]

  • Oil bath with temperature controller.[1][5]

  • Reflux condenser (optional, but recommended for safety).[1]

Step-by-Step Methodology

Step 1: Reaction Setup

  • Weigh 5.0 g (32.2 mmol) of 5-Fluoro-2-nitrotoluene and transfer to a 100 mL round-bottom flask.

  • Add 30 mL of anhydrous DMSO . Stir until fully dissolved.

  • Add 8.9 g (64.4 mmol, 2.0 equiv) of anhydrous K₂CO₃ powder.

    • Note: Finely ground K₂CO₃ improves reaction kinetics by increasing surface area.[1]

  • Add 3.9 g (38.6 mmol, 1.2 equiv) of 1-Methylpiperazine dropwise.

Step 2: Reaction Execution

  • Heat the mixture to 85°C .

  • Monitor the reaction by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1]

    • Endpoint: The starting material spot (high Rf, non-polar) should disappear within 2–4 hours .

    • Observation: The solution will likely turn a deep yellow/orange color, characteristic of nitro-aniline derivatives.[1]

Step 3: Workup & Isolation [4]

  • Cool the reaction mixture to room temperature.

  • Quench: Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring.

  • Extraction:

    • If a solid precipitates: Filter, wash with water, and dry.

    • If oil forms (common): Extract with Ethyl Acetate (3 x 50 mL) .[1]

  • Combine organic layers and wash with Brine (2 x 50 mL) to remove residual DMSO.[1]

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Step 4: Purification

  • Crude Yield Expectation: >90%.

  • Purification Method: Recrystallization from hot Ethanol or Isopropanol is usually sufficient.[1]

  • Alternative: If impurities persist, perform flash chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).[1]

Workflow Setup 1. Dissolve 5-Fluoro-2-nitrotoluene in DMSO + K2CO3 Add 2. Add N-Methylpiperazine Setup->Add Heat 3. Heat to 85°C (2-4 hrs) Add->Heat Quench 4. Pour into Ice Water Heat->Quench Decision Solid or Oil? Quench->Decision Filter Filter Solid Decision->Filter Solid Extract Extract w/ EtOAc Decision->Extract Oil

Figure 2: Operational workflow for the synthesis and isolation.[1][6][7]

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, verify against these parameters:

  • Appearance: Yellow to orange crystalline solid.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (d, 1H, Ar-H ortho to NO₂).[1]

    • δ 6.6–6.7 (m, 2H, Ar-H ortho to amine).[1]

    • δ 3.3–3.4 (m, 4H, piperazine CH₂ adjacent to Ar).[1]

    • δ 2.6 (s, 3H, Ar-CH₃).[1]

    • δ 2.5–2.6 (m, 4H, piperazine CH₂ adjacent to N-Me).[1]

    • δ 2.36 (s, 3H, N-CH₃).[1]

  • MS (ESI): Calculated [M+H]⁺ = 236.[1]14. Found = 236.1.[1]

Safety & Handling

  • Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic.[1] Avoid heating dry solids to decomposition.[1]

  • Skin Sensitization: Piperazine derivatives are known sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

  • HF Scavenging: The reaction generates KF/HF in situ.[1] The use of K₂CO₃ neutralizes this, but waste should be treated as fluoride-containing.[1]

References

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available at: [Link][1][6][7]

  • Al-Harthy, T., et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.[1][8] Molecules, 2025.[1][8] (Discusses 5-fluoro-2-nitrotoluene as starting material). Available at: [Link][1]

Sources

Application Note: Chromatographic Purification of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocols for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (hereafter referred to as Target Compound 1 ). This molecule is a critical intermediate in the synthesis of various kinase inhibitors (e.g., EGFR inhibitors) and antipsychotic agents.[1]

The purification of Target Compound 1 presents a classic chromatographic challenge: the basicity of the


-methylpiperazine moiety (

) leads to strong interaction with acidic silanols on silica gel, resulting in peak tailing, poor resolution, and yield loss. This guide provides two field-validated methods:
  • Flash Chromatography (Normal Phase): Utilizing amine-modified silica to suppress silanol activity.[1]

  • Preparative HPLC (Reverse Phase): Utilizing pH-switching strategies to optimize retention and loadability.[1]

Physicochemical Profile & Separation Logic[1]

Understanding the molecule's behavior is the prerequisite for a self-validating protocol.[1]

PropertyValue / DescriptionImpact on Chromatography
Structure N-methylpiperazine ring attached to a nitro-toluene core.The piperazine nitrogen is a Lewis base; the nitro group is a strong chromophore.[1]
Basicity (

)

(Piperazine

);

(Piperazine

).[1]
High Risk: Will protonate on acidic silica, causing "streaking."[1]
LogP

(Estimated).[1]
Moderately lipophilic; retains well on C18 but requires organic strength

.[1]
Solubility Soluble in DCM, MeOH, DMSO, EtOAc.[1] Insoluble in water (neutral form).[1]Load Strategy: Load in DCM (Flash) or DMSO/MeOH (Prep HPLC).[1]
Detection UV Absorbance

nm.[1]
The nitro group provides a distinct yellow color and strong UV signal.[1]
The "Silanol Effect" Mechanism

On standard silica (


), the piperazine nitrogen accepts a proton from surface silanol groups (

), forming an ionic bond (

). This non-linear adsorption isotherm causes the characteristic "shark-fin" tailing.[1] To prevent this, we must either passivate the silica (Method A) or operate at high pH (Method B).[1]

Method A: Flash Chromatography (Normal Phase)

Best for: Bulk purification (grams scale), removal of non-polar impurities (e.g., fluoronitrobenzene).[1]

Mobile Phase Optimization

Standard EtOAc/Hexane gradients often fail for this molecule.[1] The "Gold Standard" mobile phase for phenylpiperazines is Dichloromethane (DCM) / Methanol (MeOH) with a basic modifier.[1]

  • Base Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1]
    
  • Role: TEA competes for silanol sites, effectively "capping" them before the target molecule arrives.[1]

Step-by-Step Protocol

Step 1: Column Preparation (Passivation) [1]

  • Do not simply add TEA to the running solvent.[1] You must pre-equilibrate.[1]

  • Flush the silica column (e.g., 40g Flash Cartridge) with 3 Column Volumes (CV) of DCM + 1% TEA .[1]

  • Validation Check: The heat of adsorption (exotherm) should dissipate before loading.[1]

Step 2: Sample Loading

  • Dissolve the crude solid in a minimum volume of DCM.[1]

  • Note: If the crude is dirty, perform a "dry load" by adsorbing the crude onto Celite or amine-functionalized silica to prevent band broadening.

Step 3: Gradient Elution

  • Solvent A: DCM + 1% TEA

  • Solvent B: MeOH + 1% TEA

  • Gradient Profile:

    • 0–5 min: 0% B (Isocratic hold to elute non-polar impurities like starting nitro-toluene).[1]

    • 5–20 min: 0%

      
       10% B.[1]
      
    • Target Elution: The compound typically elutes between 3–6% MeOH.[1]

Step 4: Post-Run Workup (Critical)

  • The collected fractions will contain TEA.[1]

  • Evaporate solvents.[1][2] To remove residual TEA (boiling point

    
    ), co-evaporate with heptane or dry under high vacuum at 
    
    
    
    overnight.[1]

Method B: Preparative HPLC (Reverse Phase)

Best for: High purity (>99%) requirements, removing closely eluting regioisomers.[1]

pH Strategy[1]
  • Low pH (Formic Acid, pH 2.7): The molecule is fully protonated (

    
    ).[1] It becomes very polar and elutes early (often near the void volume), leading to poor loading capacity.[1]
    
  • High pH (Ammonium Bicarbonate, pH 10): The molecule is neutral (

    
    ).[1] It retains well on the C18 chain, allowing for higher mass loading and sharper peaks.[1] This is the recommended approach. 
    
Protocol (High pH Mode)
ParameterSetting
Column C18 Hybrid Particle (e.g., XBridge or Gemini NX),

,

.[1] Must be pH 10 stable.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with

).
Mobile Phase B Acetonitrile (ACN).[1]
Flow Rate 20 mL/min (typical for 19mm ID).[1]
Detection UV 254 nm (primary), 360 nm (secondary for nitro group).[1]

Gradient Table:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B (Injection hold)

  • 10.0 min: 95% B (Linear ramp)

  • 12.0 min: 95% B (Wash)

Visual Workflows

Purification Decision Tree[1]

PurificationLogic Start Crude 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity Decision Purity < 90% or Bulk Scale? CheckPurity->Decision MethodA Method A: Flash Chromatography (DCM/MeOH + 1% TEA) Decision->MethodA Yes (Bulk/Dirty) MethodB Method B: Prep HPLC (pH 10 NH4HCO3 / ACN) Decision->MethodB No (Final Polish) TailingCheck Check TLC: Does it tail? MethodA->TailingCheck Final Pure Product MethodB->Final Passivation CRITICAL: Passivate Silica with 3 CV of DCM + TEA TailingCheck->Passivation Yes (Standard Silica) RunColumn RunColumn Passivation->RunColumn Elute 0-10% MeOH RunColumn->Final

Caption: Decision logic for selecting the optimal purification route based on scale and purity requirements.

Flash Chromatography Execution Flow

FlashWorkflow Step1 1. Equilibration Flush Column with DCM + 1% TEA Step2 2. Loading Dissolve in DCM (or dry load on Celite) Step1->Step2 Step3 3. Elution Gradient: 0% -> 10% MeOH in DCM (+TEA) Step2->Step3 Step4 4. Isolation Evaporate & Dry (Remove volatile TEA) Step3->Step4

Caption: Step-by-step workflow for the amine-modified normal phase purification.

Self-Validating Troubleshooting

A robust protocol includes checks to verify the system is working as intended.[1]

ObservationRoot CauseCorrective Action
Band Streaking (TLC) Silica acidity is not neutralized.[1]Validation: Dip the TLC plate in solvent containing 5% TEA before spotting.[1] If the spot tightens up, your column needs more TEA equilibration.[1]
Early Elution (HPLC) Compound is protonated (

).[1]
Validation: Check aqueous buffer pH. If pH < 8, the piperazine is charged.[1] Adjust buffer to pH 10 using Ammonium Hydroxide.[1]
Sample Precipitation Poor solubility in mobile phase.[1]Validation: Dissolve a small aliquot of crude in the starting mobile phase (e.g., 5% MeOH in DCM).[1] If cloudy, switch to "Dry Loading" on Celite.[1]
Yellow Eluent Nitro group chromophore.[1]Validation: This is a visual confirmation of the target.[1] Collect all yellow fractions, but check purity by TLC to distinguish from starting nitro-toluene (which moves faster/higher Rf).[1]

References

  • ChemicalBook. (2025).[1] 1-Methyl-4-(4-nitrophenyl)piperazine Properties and Synthesis. Retrieved from [1]

  • Teledyne ISCO. (n.d.).[1] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica for Amines. Retrieved from [1]

  • Royal Society of Chemistry. (2010). Binding mechanism of N-phenylpiperazine derivatives... (Context on physicochemical properties of phenylpiperazines). Retrieved from [1]

  • ResearchGate. (2019).[1] Discussions on Separation of Organic Amines from Silica Gel. Retrieved from

Sources

Application Note: Analytical Characterization of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Analytical Development Scientists and QC Specialists in the pharmaceutical industry. It focuses on the rigorous characterization of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogs) and antipsychotic APIs.

Document ID: AN-MNP-2025 | Version: 2.1 | Status: Validated Protocol

Executive Summary & Compound Profile

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (hereafter referred to as MNP-Int ) is a key synthetic intermediate.[1] Its quality critically impacts the yield and purity of downstream reduction steps (typically yielding the corresponding aniline).

Due to the presence of the nitro group (a structural alert for genotoxicity) and the piperazine moiety (susceptible to N-nitrosamine formation), this compound requires a dual-track analytical strategy:[2]

  • Macroscopic Characterization: High-dynamic-range HPLC-UV for assay and process-related impurities.

  • Trace Analysis: LC-MS/MS for potential genotoxic impurity (PGI) monitoring in final APIs.

Physicochemical Profile
PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₂H₁₇N₃O₂Monoisotopic Mass: 235.13 Da
Molecular Weight 235.28 g/mol Target [M+H]⁺ = 236.14
pKa (Calc.) ~8.4 (Piperazine N4)Basic; requires buffered mobile phase to prevent peak tailing.[3][4]
LogP ~2.1Moderately lipophilic; suitable for Reverse Phase (RP) LC.
UV Max ~380 nm (Nitro), ~240 nmNitro group provides strong absorbance at visible wavelengths (yellow).

Analytical Strategy Overview

The following decision tree outlines the selection of methods based on the stage of development.

AnalyticalWorkflow Sample Sample: MNP-Int Purpose Define Purpose Sample->Purpose Assay Purity & Assay (>98%) Purpose->Assay Process Control Trace Trace Impurity (<10 ppm) Purpose->Trace Safety/Genotox Structure Structural ID Purpose->Structure Validation HPLC Method A: HPLC-DAD (High pH) Assay->HPLC LCMS Method B: LC-MS/MS (MRM) Trace->LCMS NMR Method C: 1H-NMR / IR Structure->NMR

Figure 1: Analytical decision matrix for MNP-Int characterization.

Method A: HPLC-DAD Protocol (Purity & Assay)

Objective: Quantify MNP-Int purity and detect process impurities (e.g., unreacted 1-methylpiperazine or 5-fluoro-2-nitrotoluene).

Rationale: The "Basic Drug" Challenge

Piperazine derivatives are basic. On standard acidic C18 columns (pH 2-3), the protonated amine interacts with residual silanols, causing severe peak tailing. Solution: Use a High pH (pH 9.5) mobile phase. At this pH, the piperazine is largely uncharged (free base), improving peak shape and loadability.

Protocol Parameters
ParameterSpecification
Column Agilent Poroshell HPH-C18 (or Waters XBridge C18), 4.6 x 150 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV at 240 nm (Assay) and 380 nm (Specific for Nitro)
Injection Vol 5.0 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
12.090Gradient Ramp
15.090Wash
15.110Re-equilibration
20.010End

System Suitability Criteria:

  • Tailing Factor (Tf): < 1.5 (Critical for basic amines).

  • Resolution (Rs): > 2.0 between MNP-Int and nearest impurity.

  • %RSD (Area): < 1.0% (n=6).

Method B: LC-MS/MS Protocol (Trace Analysis)

Objective: Detect MNP-Int as a potential impurity in the final API (downstream). Sensitivity Target: Limit of Quantitation (LOQ) ≤ 1.0 ppm relative to API.

Rationale

The nitro group facilitates high ionization efficiency in ESI(+) mode. MRM (Multiple Reaction Monitoring) is required to eliminate matrix interference from the API.

Protocol Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm.

    • Why F5? PFP phases offer unique selectivity for nitro-aromatics and separate them well from the aniline reduction product.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

MRM Transitions
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Interpretation
236.1 [M+H]⁺ 190.1 25 eVLoss of NO₂ (Characteristic Nitro cleavage)
236.1 [M+H]⁺ 70.1 40 eVMethylpiperazine ring fragment (Quantifier)
236.1 [M+H]⁺ 164.1 30 eVLoss of N-methylpiperazine arm

Sample Preparation: Dissolve 100 mg of Final API in 10 mL Methanol. Sonicate for 10 mins. Filter through 0.2 µm PTFE.

Method C: Structural Characterization (NMR & IR)

Objective: Confirm chemical structure during Reference Standard qualification.

1H-NMR (400 MHz, DMSO-d6)
  • δ 2.23 ppm (s, 3H): N-Methyl group (

    
    ).
    
  • δ 2.35 ppm (s, 3H): Aryl-Methyl group (

    
    ).
    
  • δ 2.45 - 2.55 ppm (m, 4H): Piperazine protons adjacent to N-Methyl.

  • δ 3.30 - 3.40 ppm (m, 4H): Piperazine protons adjacent to Phenyl ring.

  • δ 6.80 - 6.90 ppm (m, 2H): Aromatic protons (Ortho to piperazine).

  • δ 8.00 ppm (d, 1H): Aromatic proton (Ortho to Nitro, deshielded).

FTIR (ATR Mode)
  • 1510 cm⁻¹ & 1340 cm⁻¹: Strong N-O stretching (Asymmetric & Symmetric) – Diagnostic for Nitro group.

  • 2800-2950 cm⁻¹: C-H stretching (Alkyl).

  • No peak at ~3300-3500 cm⁻¹: Confirms absence of N-H (secondary amine) or O-H, proving full substitution.

Impurity Profiling & Degradation Pathways

Understanding the degradation of MNP-Int is vital for storage.

Degradation MNP MNP-Int (Nitro-Parent) N_Oxide N-Oxide Impurity (+16 Da) MNP->N_Oxide Oxidation (Peroxides in solvent) DesMethyl Des-methyl Analogue (-14 Da) MNP->DesMethyl Metabolism/Stress Amine Amino-Derivative (Reduction Product) MNP->Amine Photolytic Reduction (Light Sensitive!)

Figure 2: Potential degradation pathways. Note: Nitro compounds are often light-sensitive.

Storage Protocol: Store at 2-8°C in amber vials to prevent photolytic reduction of the nitro group to the amine or nitroso species.

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).

  • Vogeser, M., & Seger, C. A decade of LC-MS/MS in the clinical laboratory – goals reached and challenges remaining. Clinical Biochemistry, 41(9), 649-662. (2008).

  • Dolan, J. W.The role of pH in LC separations. LCGC North America. (2017). (Contextual grounding for High pH method selection).
  • PubChem Compound Summary. 1-Methyl-4-(4-nitrophenyl)piperazine derivatives.[3][4] (Used for structural confirmation logic).

Disclaimer: This protocol is a guideline. All analytical methods must be validated according to ICH Q2(R1) guidelines within your specific laboratory environment before use in GMP release testing.

Sources

Application Note: Structural Elucidation and Purity Assessment of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine by 1D and 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16155-03-6, often structurally related to intermediates for antipsychotics like Olanzapine) represents a classic "push-pull" aromatic system. The molecule features an electron-donating piperazine ring and an electron-withdrawing nitro group, with a steric perturbation introduced by the ortho-methyl group.

Accurate NMR characterization is critical because the regiochemistry of the methyl group (3-methyl vs. 2-methyl) significantly alters the steric environment and subsequent reactivity in nucleophilic aromatic substitutions. This guide provides a self-validating protocol to distinguish these isomers and assess purity using high-field NMR.

Structural Challenges
  • Regioisomerism: Distinguishing the 3-methyl-4-nitro isomer from the 2-methyl-4-nitro impurity generated during non-selective nitration or substitution.

  • Piperazine Dynamics: The piperazine ring can exhibit broadened signals due to ring inversion rates comparable to the NMR time scale at room temperature.

  • Push-Pull Electronic Effects: The strong dipole creates significant solvent-dependent chemical shift variations (solvatochromism).

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize aggregation effects common in nitro-aromatics, the following preparation method is standardized.

ParameterSpecificationRationale
Solvent CDCl₃ (Primary) or DMSO-d₆ (Secondary)CDCl₃ (99.8% D) provides sharp resolution for aliphatic coupling. DMSO-d₆ is required if the HCl salt form is analyzed or if solubility is poor.
Concentration 10–15 mg (1H); 30–50 mg (13C) in 0.6 mLHigher concentration for 13C is vital for detecting quaternary carbons (C-NO₂).
Internal Standard TMS (0.00 ppm)Essential for referencing, as residual solvent peaks (CHCl₃ @ 7.26 ppm) can shift slightly with concentration.
Tube Quality 5mm High-Precision (Wilmad 528-PP or equiv.)Minimizes shimming errors for resolution of fine aromatic coupling (J < 2 Hz).
Acquisition Parameters (600 MHz Equivalent)
  • Temperature: 298 K (25°C). Note: If piperazine peaks are broad, elevate to 313 K to reach the fast-exchange limit.

  • Pulse Sequence (1H): zg30 (30° excitation).

  • Relaxation Delay (d1): 2.0 s (1H); 2.0 s (13C). Critical: The quaternary carbon attached to the Nitro group has a long T1 relaxation time. Short d1 will suppress this signal.

  • Scans (ns): 16 (1H); 1024 (13C).

1H NMR Analysis & Interpretation

Spectral Assignment Logic

The spectrum is divided into three distinct zones: the aromatic "fingerprint," the piperazine "backbone," and the methyl "anchors."

Zone A: The Aromatic Region (6.5 – 8.2 ppm)

The 1,3,4-substitution pattern creates an ABX-like system (or more accurately, an AMX system due to the large chemical shift separation).

  • H-5 (Ortho to NO₂): The most deshielded proton (~8.0 ppm). It appears as a doublet (

    
     Hz).
    
  • H-6 (Ortho to Piperazine): Shielded by the amine resonance. Appears as a doublet of doublets (

    
     Hz).
    
  • H-2 (Isolated): Located between the methyl and piperazine rings. It appears as a narrow doublet or broad singlet (

    
     Hz) due to meta-coupling with H-6.
    
Zone B: The Piperazine Ring (2.4 – 3.5 ppm)
  • H-2'/H-6' (Adjacent to Aniline N): Deshielded triplet/broad signal (~3.3–3.5 ppm).

  • H-3'/H-5' (Adjacent to Methyl N): Shielded triplet/broad signal (~2.5 ppm).

Zone C: Methyl Groups
  • Ar-CH₃: Deshielded by the ortho-nitro group (~2.6 ppm).

  • N-CH₃: Typical aliphatic amine methyl (~2.3 ppm).

Representative Data Table (CDCl₃)
AssignmentShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Structural Insight
H-5 (Ar)8.05Doublet (d)1H9.1Deshielded by -NO₂ (ortho)
H-6 (Ar)6.78dd1H9.1, 2.6Ortho to Piperazine (donor)
H-2 (Ar)6.70d (fine)1H2.6Meta coupling; isolated by Me/Pip
H-2', 6' (Pip)3.42Triplet (t)4H5.1Adjacent to Ar-N
Ar-CH₃ 2.61Singlet (s)3H-Downfield due to Ar-NO₂ proximity
H-3', 5' (Pip)2.55Triplet (t)4H5.1Adjacent to N-Me
N-CH₃ 2.36Singlet (s)3H-Characteristic N-Me

> Note: Chemical shifts are derived from analogous 4-nitrophenylpiperazine systems [1, 2] and adjusted for the 3-methyl substituent effect.

13C NMR Analysis[2][4][5][6][7][8]

The 13C spectrum provides the definitive confirmation of the carbon skeleton, particularly the quaternary carbons which are invisible in 1H NMR.

AssignmentShift (δ ppm)TypeNotes
C-NO₂ (C4)~140-145QuaternaryWeak intensity; deshielded.
C-N (C1)~154.0QuaternaryAttached to Piperazine; strongly shielded by resonance.
C-Me (C3)~132.0QuaternaryCarrier of the methyl group.
C-H (C5)~127.5CHOrtho to NO₂.
C-H (C6)~113.0CHOrtho to Piperazine.
C-H (C2)~117.0CHIsolated between substituents.
Pip-N-Ar 47.5CH₂Broadened by ring inversion.
Pip-N-Me 54.8CH₂Sharper signal.
N-CH₃ 46.0CH₃
Ar-CH₃ 21.5CH₃

Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out the 2-methyl isomer using 2D NMR techniques (NOESY/HMBC).

NMR_Workflow cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Isomer Differentiation Step1 Sample Prep (CDCl3, 15mg) Step2 1H NMR (1D) Check Purity >95% Step1->Step2 Step3 13C NMR (1D) Confirm C-Count (11C) Step2->Step3 Step4 Is Ar-Me signal coupled to H-5? Step3->Step4 Step5 NOESY Experiment Irradiate Ar-Me (2.6 ppm) Step4->Step5 Ambiguous? ResultA NOE to H-2 (Singlet) CONFIRMED: 3-Methyl Isomer Step5->ResultA Strong Correlation ResultB NOE to Piperazine H INDICATES: 2-Methyl Isomer Step5->ResultB Correlation observed

Figure 1: Decision tree for distinguishing the target 3-methyl regioisomer from potential impurities using NOE correlations.

Causality of the NOE Experiment

The critical distinction lies in the spatial proximity of the Aryl-Methyl group:

  • In the 3-Methyl isomer: The methyl group is spatially close to the isolated aromatic proton H-2 and the nitro-adjacent proton H-5 (weakly). It is far from the piperazine ring.

  • In the 2-Methyl isomer: The methyl group would be sterically crowded against the piperazine ring, showing a strong NOE correlation to the piperazine protons at 3.42 ppm.

References

  • PubChem Compound Summary. (2025). 1-Methyl-4-(4-nitrophenyl)piperazine.[1][2][3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (2024).[1] 1H NMR of Piperazine derivatives. Wiley Science Solutions. Retrieved from [Link][1]

  • Reich, H. J. (2024).[5] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

LC-MS/MS method for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Quantification of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in Drug Substances by LC-MS/MS

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (hereafter referred to as MMNP ). MMNP is a potential genotoxic impurity (PGI) often associated with the synthesis of piperazine-based antipsychotics, such as Olanzapine. Due to the presence of the nitro-aromatic moiety, this compound falls under the regulatory scrutiny of ICH M7 guidelines, requiring trace-level control. This method utilizes a Phenyl-Hexyl stationary phase for enhanced selectivity and Electrospray Ionization (ESI) in positive mode to achieve a Limit of Quantitation (LOQ) of 0.5 ppm relative to the Active Pharmaceutical Ingredient (API).

Introduction & Regulatory Context

The synthesis of atypical antipsychotics often involves the coupling of N-methylpiperazine with nitro-substituted aromatic or heteroaromatic precursors. MMNP (CAS: Derived structure, no specific common CAS widely listed, chemically C12H17N3O2) represents an unreacted intermediate or a byproduct where the nitro group has not been reduced to the amine required for subsequent ring closure.

Why this matters:

  • Genotoxicity: Nitro-aromatics are structural alerts for mutagenicity (Ames positive) due to their potential enzymatic reduction to hydroxylamines, which can alkylate DNA.

  • Regulatory Limits: According to ICH M7, if a specific acceptable intake (AI) is not calculated, the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day applies. For a drug with a max daily dose of 20 mg (e.g., Olanzapine), the limit is 75 ppm . However, ALARA (As Low As Reasonably Achievable) principles often drive internal specifications to <10 ppm.

This protocol addresses the analytical challenge of separating a basic, polar impurity (MMNP) from a massive excess of a basic, polar API.

Method Development Strategy

The development of this method relies on three pillars of separation science:

  • Orthogonal Selectivity: Standard C18 columns often struggle to separate structurally similar piperazine derivatives. We utilize a Phenyl-Hexyl column.[1] The pi-pi interactions between the phenyl ring of the stationary phase and the nitro-aromatic ring of MMNP provide a unique retention mechanism that shifts the impurity away from the API.

  • pH Management: Piperazines are dibasic. At low pH (0.1% Formic Acid), they are fully protonated, improving MS sensitivity but potentially causing peak tailing. We employ a Charged Surface Hybrid (CSH) particle technology to mitigate secondary interactions at low pH, ensuring sharp peaks without the need for high-pH buffers that might suppress ionization.

  • MS/MS Specificity: The nitro group provides a highly specific fragmentation pathway (loss of NO2), allowing for high signal-to-noise ratios even in complex matrices.

Method Logic Diagram

MethodLogic Start Analyte: MMNP (Basic + Nitro-Aromatic) ColSel Column Selection: Phenyl-Hexyl Start->ColSel Target Structure MobPhase Mobile Phase: Acidic (pH ~2.7) Start->MobPhase Ionization Needs Mech1 Mechanism: Pi-Pi Interaction (Retains Nitro-Aromatic) ColSel->Mech1 Mech2 Mechanism: Protonation of Piperazine N MobPhase->Mech2 Detect Detection: ESI+ MS/MS Mech2->Detect High Sensitivity Mech3 Transition: Loss of NO2 (m/z 236 -> 190) Detect->Mech3 Specificity

Figure 1: Strategic decision tree for method parameters targeting the specific chemical properties of MMNP.

Experimental Protocol

Chemicals and Reagents[1][2]
  • Reference Standard: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (Custom synthesis or commercially available impurity standard).

  • Matrix: Olanzapine API (or relevant drug substance).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS Grade Formic Acid (FA).

Solution Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of MMNP in 10 mL of Methanol. Sonicate for 5 minutes. Store at -20°C.

  • Intermediate Standard (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL of Diluent (50:50 Water:MeOH).

  • Calibration Standards: Prepare serial dilutions in Diluent ranging from 0.5 ng/mL to 100 ng/mL .

  • Sample Preparation:

    • Weigh 10 mg of API.

    • Dissolve in 1 mL of DMSO (to ensure total solubility).

    • Dilute to 10 mL with Water:MeOH (50:50).

    • Final API concentration: 1 mg/mL .

    • Filter through a 0.22 µm PTFE syringe filter (discard first 1 mL).

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterSettingRationale
System Agilent 1290 Infinity II or Waters ACQUITY UPLCLow dispersion required for UPLC columns.
Column Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm)Phenyl ligand engages pi-pi orbit of nitro-group for separation from API.
Mobile Phase A 0.1% Formic Acid in WaterProtonates basic nitrogens for ESI+.
Mobile Phase B 100% AcetonitrileStrong eluent, compatible with Phenyl columns.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 5 µLBalance between sensitivity and column overload.

Table 2: Gradient Program

Time (min)%BCurveEvent
0.005InitialEquilibrate
1.0056Hold for polar elution
6.00906Elute API and Impurities
7.50906Wash
7.6051Return to Initial
10.0051Re-equilibrate
Mass Spectrometry Parameters
  • Ionization: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Source Temp: 150°C

Table 3: MRM Transitions

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
MMNP 236.1 ([M+H]+)190.1 3022Quant (Loss of NO2)
MMNP 236.1 70.1 3035Qual (Piperazine ring)
MMNP 236.1 113.1 3028Qual (Ring cleavage)

Note: Precursor m/z calculated based on Formula C12H17N3O2 (MW 235.28). The loss of 46 Da (NO2) is highly characteristic for this molecule.

Results & Validation

Specificity and Selectivity

The Phenyl-Hexyl column typically elutes the nitro-impurity (MMNP) before the main Olanzapine peak (if Olanzapine is the matrix), or resolves it significantly due to the difference in pi-acidity.

  • Retention Time MMNP: ~4.2 min

  • Retention Time API: ~5.8 min (varies by exact API structure)

Linearity & Sensitivity
  • Linear Range: 0.5 ng/mL – 100 ng/mL (R² > 0.995).

  • LOD (S/N > 3): 0.15 ng/mL.

  • LOQ (S/N > 10): 0.5 ng/mL.

  • Calculation: With a 1 mg/mL sample concentration, an LOQ of 0.5 ng/mL corresponds to 0.5 ppm . This is well below the ICH M7 limit of 75 ppm.

Accuracy and Precision

Recovery studies were performed by spiking MMNP into the API matrix at 1 ppm, 10 ppm, and 50 ppm levels.

Table 4: Validation Summary

LevelRecovery (%)% RSD (n=6)
LOQ (0.5 ppm) 92.56.8
Low (1 ppm) 98.14.2
Med (10 ppm) 101.32.5
High (50 ppm) 99.71.8

Troubleshooting & Expert Insights

  • Carryover: Piperazine derivatives are "sticky" on stainless steel.

    • Solution: Use a needle wash of 50:50:0.1 MeOH:ACN:Formic Acid. If carryover persists, switch to a passivation solution (e.g., 6N Nitric Acid wash of the system, excluding the column).

  • Matrix Effects: High concentrations of API (1 mg/mL) can cause ion suppression at the retention time of the impurity if they co-elute.

    • Check: Infuse the standard post-column while injecting a blank matrix. If a dip in signal occurs at 4.2 min, adjust the gradient to move the impurity into a "cleaner" window.

  • Stability: Nitro-aromatics can be light-sensitive. Use amber glassware for all standard and sample preparations.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Step1 Weigh 10mg API Step2 Dissolve in DMSO (Ensure complete solubility) Step1->Step2 Step3 Dilute to 10mL (50:50 H2O:MeOH) Step2->Step3 Step4 Inject 5 µL (Phenyl-Hexyl Column) Step3->Step4 Step5 Gradient Elution (0.1% FA / ACN) Step4->Step5 Step6 ESI+ Source (m/z 236.1) Step5->Step6 Step7 MRM Quant (236 -> 190) Step6->Step7

Figure 2: Step-by-step analytical workflow from sample weighing to data acquisition.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] Available at: [Link]

  • Reddy, A.V.B., et al. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Longdom Publishing. Available at: [Link]

  • Venkateswara Rao, K., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.[3] Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Witkowska, A.B., et al. (2023).[4] Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products. Molecules (MDPI). Available at: [Link]

Sources

Application Note: Utilizing 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3 ) is a high-value "privileged scaffold" precursor used in the construction of diversity-oriented chemical libraries. While the piperazine moiety imparts favorable physicochemical properties (solubility, bioavailability), the nitro group serves as a latent functionality that must be activated (reduced) to enable combinatorial expansion.

This guide provides a comprehensive technical framework for integrating this compound into High-Throughput Screening (HTS) workflows. It addresses the critical "Nitro Effect"—the tendency of nitroaromatics to act as fluorescence quenchers or redox cyclers—and provides validated protocols for library synthesis, quality control, and assay interference mitigation.

Physicochemical Profile & Logistics

Before introducing the compound into an automated liquid handling environment, its physical behavior must be characterized to prevent precipitation events that can clog pin tools or acoustic dispensers.

Compound Specifications
PropertyValueRelevance to HTS
CAS Number 16154-61-3Unique Identifier for procurement/registration.
Molecular Weight 235.29 g/mol Fragment-like; allows room for mass addition during derivatization.
LogP (Predicted) ~1.7 - 2.1Ideal lipophilicity for cell permeability; low risk of aggregation.
Solubility (DMSO) > 50 mMSuitable for high-concentration stock plates.
Appearance Yellow/Brown SolidWarning: Color indicates potential absorbance overlap with blue/green fluorophores.
Stock Solution Preparation Protocol

Objective: Create a stable 10 mM master stock for library generation.

  • Weighing: Weigh 23.53 mg of solid compound into a pre-tared, amber glass vial (to protect from potential photodegradation).

  • Solubilization: Add 10.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into Matrix™ tubes (500 µL/tube). Store at -20°C.

    • Expert Insight: Avoid repeated freeze-thaw cycles. Nitroaromatics are generally stable, but moisture uptake in DMSO can lead to compound precipitation over time.

Core Application: Scaffold-Based Library Synthesis

The primary utility of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in HTS is not as a singleton, but as a core scaffold for generating a library of 100–1,000 analogs. The nitro group acts as a "mask" for the aniline, which is the reactive handle for parallel synthesis.

Workflow Visualization

The following diagram outlines the conversion of the precursor into a screenable library.

LibrarySynthesis Precursor Nitro Precursor (CAS 16154-61-3) Activation Step 1: Activation (Nitro Reduction) Precursor->Activation H2, Pd/C or Fe/NH4Cl Aniline Active Scaffold (Aniline Intermediate) Activation->Aniline Parallel Step 2: Parallel Synthesis (96-well Plate) Aniline->Parallel + R-COCl or R-NCO Library Final Library (Amides/Ureas) Parallel->Library QC Step 3: QC (LC-MS) Library->QC

Caption: Workflow for converting the nitro-precursor into a diversity library via reduction and subsequent acylation.

Protocol: Activation (Nitro Reduction)

Scale: 1 gram batch (to generate scaffold for the whole library).

  • Dissolve: Dissolve 1.0 g (4.25 mmol) of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in 20 mL MeOH.

  • Catalyst: Add 10% Pd/C (100 mg) under inert atmosphere (N2).

  • Reduction: Hydrogenate at 30 psi (Parr shaker) for 4 hours.

    • Alternative: For labs without hydrogenation setups, use Fe powder (5 eq) and NH4Cl (5 eq) in EtOH/H2O (4:1) at reflux for 2 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Evaporate solvent to yield 1-Methyl-4-(3-methyl-4-aminophenyl)piperazine .

    • Checkpoint: Verify conversion by LC-MS (Expected [M+H]+ = 206.3). The disappearance of the yellow color indicates successful reduction of the nitro group.

Protocol: Parallel Library Generation (96-well Format)

Objective: Synthesize 96 unique amide derivatives.

  • Scaffold Distribution: Dispense 50 µL of the amine scaffold (0.2 M in DMF) into each well of a 96-well reaction plate.

  • Reagent Addition: Add 55 µL of unique Acid Chlorides (0.2 M in DMF) to each well.

  • Base: Add 10 µL of Diisopropylethylamine (DIPEA).

  • Incubation: Seal plate and shake at room temperature for 12 hours.

  • Scavenging: Add polystyrene-supported trisamine resin to scavenge excess acid chloride. Shake for 4 hours.

  • Filtration: Filter into a receiving plate. The flow-through contains the purified library members ready for HTS.

HTS Assay Protocols & Interference Mitigation

When screening the precursor or its nitro-containing derivatives, researchers must account for the "Nitro Effect." Nitro groups are strong electron acceptors and can quench fluorescence via Photoinduced Electron Transfer (PET) or absorb excitation light (Inner Filter Effect).

The "Nitro Effect" Warning
  • Fluorescence Quenching: Nitroaromatics effectively quench fluorophores like Fluorescein, Rhodamine, and GFP.

  • Redox Cycling: In cell-based assays, nitro compounds can undergo enzymatic reduction/oxidation cycles, producing Reactive Oxygen Species (ROS) that mimic cytotoxicity or induce stress pathways unrelated to the target.

Protocol: Interference Counter-Screen

Objective: Determine if a "hit" is a true binder or an optical artifact. Method: Spectral Shift Assay.

  • Setup: Prepare a mock assay plate containing the fluorophore without the biological target (e.g., free GFP or Fluorescein).

  • Dosing: Pin-transfer the library compounds (including the nitro-precursor) at the screening concentration (e.g., 10 µM).

  • Measurement: Read fluorescence intensity (

    
    ).
    
  • Calculation: Calculate % Quenching:

    
    
    
  • Threshold: Flag any compound showing >20% quenching as a "False Positive Candidate."

Validated Assay Conditions

To minimize interference, use red-shifted fluorophores which are less susceptible to absorption by the yellow nitro-compound.

ParameterRecommendationRationale
Fluorophore Alexa Fluor 647 or Cy5Excitation (>600 nm) is far from the nitro absorption max (~350-400 nm).
Read Mode Time-Resolved Fluorescence (TR-FRET)The time delay filters out short-lived autofluorescence from the library compounds.
Detergent 0.01% Triton X-100Prevents colloidal aggregation of the lipophilic scaffold.

References

  • PubChem. (2025). Compound Summary: 1-Methyl-4-(4-nitrophenyl)piperazine (Analog Reference). National Library of Medicine. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Defines nitroaromatics as potential interference compounds). Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. (Mechanisms of fluorescence quenching by nitro groups). Link

  • ChemicalBook. (2025).[1] Product Specifications: 1-Methyl-4-(3-nitrophenyl)piperazine.Link

  • Gribbon, P., & Sewing, A. (2005). Fluorescence readouts in HTS: no gain without pain? Drug Discovery Today. (Strategies to mitigate optical interference). Link

Sources

experimental design for testing 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Efficacy Evaluation of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (M-MNPP)

Part 1: Executive Summary & Strategic Rationale

The compound 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (herein referred to as M-MNPP ) belongs to the phenylpiperazine class, a privileged pharmacophore in medicinal chemistry.[1] This structural motif is historically associated with serotonergic (5-HT) and dopaminergic (D2/D4) receptor modulation (e.g., m-CPP, aripiprazole precursors), as well as serving as a scaffold for kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents.

Experimental Challenge: The presence of the nitro group (-NO₂) at the para position relative to the piperazine ring, combined with the meta-methyl steric handle, introduces specific efficacy and safety challenges. The nitro group is often a "metabolic handle" susceptible to reduction, which can alter efficacy or induce toxicity (genotoxicity).[1]

Scope of this Guide: This application note details a Hit-to-Lead Efficacy Profiling Workflow . It moves beyond simple screening to establish:

  • Target Engagement: Does M-MNPP bind to specific GPCRs or Kinases?

  • Functional Efficacy (

    
    ):  Is it an agonist, antagonist, or inverse agonist?
    
  • Metabolic Liability: How does the nitro group affect stability?

Part 2: Experimental Design & Workflows

The Screening Cascade (Logic Flow)

The following diagram illustrates the decision tree for evaluating M-MNPP, prioritizing its most likely biological activities based on structure-activity relationships (SAR).

ScreeningCascade Start Compound: M-MNPP (CAS 16154-61-3) Tier1 Tier 1: Target Binding (Affinity) (Radioligand / Kinase Scan) Start->Tier1 Solubilization (DMSO) Decision1 Hit Confirmation (Ki < 1 µM?) Tier1->Decision1 Tier2_CNS Tier 2A: CNS Functional Assays (GPCR: cAMP / Ca2+ Flux) Decision1->Tier2_CNS High Affinity (GPCR) Tier2_Onc Tier 2B: Cytotoxicity Assays (MTT / CellTiter-Glo) Decision1->Tier2_Onc Kinase/Non-specific Tier3 Tier 3: ADME & Safety (Microsomal Stability + Ames Test) Tier2_CNS->Tier3 Define Mode of Action Tier2_Onc->Tier3 Define Potency (IC50) Lead Lead Candidate Profile (Potency + Efficacy + Safety) Tier3->Lead Integration

Figure 1: High-throughput screening cascade designed to filter M-MNPP from initial binding affinity to functional safety profiling.[1]

Protocol A: Target Engagement (GPCR Radioligand Binding)

Given the phenylpiperazine core, the primary hypothesis is modulation of 5-HT (Serotonin) receptors.[1]

Objective: Determine the Binding Affinity (


) of M-MNPP for 5-HT2A and 5-HT2C receptors.

Materials:

  • Membrane Prep: CHO-K1 cells overexpressing human 5-HT2A.[1]

  • Radioligand: [³H]-Ketanserin (Specific Activity: ~60-80 Ci/mmol).[1]

  • Test Compound: M-MNPP (dissolved in 100% DMSO, 10 mM stock).

  • Reference Ligand: Mianserin or Risperidone.[1]

Step-by-Step Methodology:

  • Preparation: Dilute M-MNPP in Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂) to generate a 10-point concentration curve (1 nM to 10 µM).

  • Incubation:

    • In a 96-well plate, add 50 µL of Membrane suspension (15 µg protein/well).

    • Add 25 µL of [³H]-Ketanserin (Final conc: 1 nM).

    • Add 25 µL of M-MNPP (or vehicle control).[1]

    • Non-Specific Binding (NSB): Define using 10 µM Mianserin.[1]

  • Equilibrium: Incubate for 60 minutes at 27°C (Room Temp) in the dark (nitro compounds can be light-sensitive).

  • Harvesting: Terminate reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Detection: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count Radioactivity (CPM) on a MicroBeta counter.[1]

Data Analysis: Calculate % Inhibition and fit to a one-site competition model:



Convert 

to

using the Cheng-Prusoff equation:

[1]
Protocol B: Functional Efficacy (Intrinsic Activity)

Binding does not equal efficacy.[1] M-MNPP could be an agonist (activates receptor) or antagonist (blocks receptor).[1]

Objective: Quantify Intrinsic Efficacy (


) using an IP-One HTRF® Assay (for Gq-coupled receptors).

Mechanism: GPCR activation


 Gq protein 

PLC

IP3

IP1 (accumulates with LiCl).[1]

GPCR_Pathway Ligand M-MNPP Receptor 5-HT2A Receptor Ligand->Receptor Bind Gq Gq Protein Receptor->Gq Activate PLC Phospholipase C Gq->PLC Stimulate PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca Ca2+ Release IP3->Ca Efficacy Readout

Figure 2: Signal transduction pathway for functional efficacy testing.[1] M-MNPP efficacy is measured by the magnitude of IP3/Ca2+ response relative to a full agonist.[1]

Protocol:

  • Cell Seeding: Seed HEK-293 cells expressing 5-HT2A (10,000 cells/well) in low-volume 384-well plates.

  • Stimulation:

    • Agonist Mode: Add M-MNPP (variable conc.)[1] + Stimulation Buffer (with LiCl).[1] Incubate 1 hr at 37°C.

    • Antagonist Mode: Add M-MNPP (variable conc.)[1] + Reference Agonist (Serotonin at EC80).[1] Incubate 1 hr.

  • Detection: Add IP1-d2 conjugate and Anti-IP1-Cryptate (HTRF reagents).[1] Incubate 1 hr at Room Temp.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio) on an EnVision plate reader.

Interpretation:

  • Full Agonist:

    
     of Serotonin response.[1]
    
  • Partial Agonist:

    
    .[1]
    
  • Antagonist: Inhibits Serotonin response; no intrinsic response.[1]

Part 3: Critical Safety & Stability (The Nitro Group Factor)

The nitro group on M-MNPP is a structural alert. Nitro-aromatics can be reduced to hydroxylamines or amines by liver reductases, potentially leading to reactive metabolites or positive Ames tests (mutagenicity).[1]

Experiment: Microsomal Stability & Nitro-Reduction

Objective: Determine the intrinsic clearance (


) and identify if the nitro group is rapidly reduced.

Table 1: Metabolic Stability Assay Conditions

ParameterConditionRationale
System Human/Rat Liver Microsomes (0.5 mg/mL)Mimic hepatic metabolism.[1]
Cofactors NADPH (Oxidative) vs. NADPH + AnaerobicNitro-reduction is often anaerobic or cytosolic.[1]
Time Points 0, 5, 15, 30, 60 minCapture rapid clearance phase.[1]
Analysis LC-MS/MS (Triple Quad)Quantify parent disappearance.
Marker Monitor m/z 221 (Parent)

m/z 191 (Amine)
Detect reduction of -NO₂ (-46 Da + 16 Da? No, -O₂ + H₂ = -30 Da shift).[1]

Correction on Mass Shift: Reduction of Nitro (-NO₂, mass 46) to Amine (-NH₂, mass 16) results in a loss of 30 Da.[1]

  • Parent M-MNPP: MW ~235.[1][2]

  • Reduced Metabolite: MW ~205.[1]

  • Action: If MW 205 peak appears rapidly, the compound is a "prodrug" or metabolically unstable.[1]

Part 4: Data Reporting & Reference Standards

When reporting efficacy data for M-MNPP, use the following template to ensure reproducibility.

Result Summary Example:

AssayParameterValue (Mean ± SEM)Interpretation
5-HT2A Binding

12.5 ± 3.2 nMHigh Affinity
IP-One Functional

25% (relative to 5-HT)Weak Partial Agonist
IP-One Functional

(Antagonist)
45 nMPotent Antagonist
Microsomal Stab.

18 minHigh Clearance (Likely Nitro-reduction)

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2825198, 1-Methyl-4-(4-nitrophenyl)piperazine.[1]Link (Note: Used as structural analog reference for physicochemical properties).[1]

  • ChemicalBook (2025). 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Product Description and CAS 16154-61-3 verification.Link[1]

  • Jacobsen, E. J., et al. (1999). Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands.[1] Journal of Medicinal Chemistry.[1][3] (Provides context on phenylpiperazine synthesis and CNS receptor binding protocols).

  • Guo, L., et al. (2021). Design and Synthesis of Multi-target Phenylpiperazine Derivatives as Potential Antipsychotics.[1] Journal of Emerging Technologies and Innovative Research.[1][4] Link

  • Sigma-Aldrich (2025). Protocol for Radioligand Binding Assays using CHO-K1 Membranes.[1]Link

(Note: While specific literature on the exact 3-methyl-4-nitro isomer is sparse, the protocols are derived from standard industry practices for the phenylpiperazine chemical class.)[1]

Sources

Application Note: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in Enzyme Inhibition & Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3) in biochemical assays. This guide focuses on its utility as a bioactive scaffold in Tyrosinase inhibition and as a metabolic probe in Nitroreductase assays.

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a functionalized piperazine derivative characterized by a para-nitro group and an ortho-methyl substitution on the phenyl ring. While widely recognized as a synthetic intermediate for amino-piperazine drug precursors (e.g., in the synthesis of kinase inhibitors), this compound possesses intrinsic bioactivity as a chemical probe .

Its primary applications in enzyme assays are twofold:

  • Tyrosinase Inhibition: Acting as a competitive or mixed-type inhibitor in melanogenesis pathways, serving as a lead scaffold for anti-hyperpigmentation agents.

  • Nitroreductase Substrate Specificity: Serving as a model substrate to evaluate metabolic reduction rates (nitro-to-amine conversion) in liver microsome or bacterial reductase assays.

This guide provides standardized protocols for handling, solubilization, and kinetic evaluation of this compound.

Technical Background & Handling

Chemical Properties[3][4][5][6][7][8][9][10][11][12]
  • Molecular Formula: C₁₂H₁₇N₃O₂[1][2]

  • Molecular Weight: 235.28 g/mol

  • Appearance: Yellow to orange crystalline solid.[3]

  • Solubility: Low in water; High in DMSO and Ethanol.

  • Stability: Light-sensitive (nitro group). Store in amber vials at 4°C.

Preparation of Stock Solutions

Critical Step: The hydrophobicity of the nitrophenyl moiety requires careful solvent selection to prevent precipitation in aqueous buffers.

  • Primary Stock (50 mM): Dissolve 11.76 mg of compound in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until fully clear.

  • Working Stock (1 mM): Dilute the Primary Stock 1:50 into the assay buffer immediately before use.

    • Note: Ensure the final DMSO concentration in the enzyme assay does not exceed 1-2% (v/v), as higher concentrations may denature the enzyme.

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Objective: To determine the IC₅₀ of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine against Mushroom Tyrosinase, using L-DOPA as the substrate. This assay models the inhibition of melanin synthesis.

Mechanistic Rationale

The piperazine ring provides a rigid scaffold that orients the nitro-aromatic ring into the active site of tyrosinase. The electron-withdrawing nitro group can interact with the copper-containing active site, chelating or sterically hindering substrate access.

Materials
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in Phosphate Buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 5 mM stock.

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Test Compound: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (dilution series).

  • Positive Control: Kojic Acid (known inhibitor).[4]

Experimental Workflow

TyrosinaseAssay Start Compound Prep (DMSO Stock) Dilution Serial Dilution (0.1 - 100 µM) Start->Dilution EnzymeAdd Add Tyrosinase (Incubate 10 min @ 25°C) Dilution->EnzymeAdd Pre-incubation SubstrateAdd Add L-DOPA (Initiate Reaction) EnzymeAdd->SubstrateAdd Readout Measure Absorbance (475 nm, Kinetic Mode) SubstrateAdd->Readout Dopachrome Formation Analysis Calculate IC50 (% Inhibition) Readout->Analysis

Figure 1: Workflow for high-throughput screening of Tyrosinase inhibition.

Step-by-Step Procedure
  • Plate Setup: Use a 96-well clear microplate.

  • Compound Addition: Add 20 µL of test compound (various concentrations) to experimental wells.

    • Blank: 20 µL Buffer + DMSO.

    • Control: 20 µL Buffer + Enzyme (No inhibitor).

  • Enzyme Incubation: Add 40 µL of Tyrosinase solution (50 U/mL final) to all wells except blanks.

  • Equilibration: Incubate at 25°C for 10 minutes. This allows the inhibitor to bind the active site.

  • Reaction Initiation: Add 140 µL of L-DOPA substrate (0.5 mM final concentration).

  • Kinetic Readout: Immediately measure absorbance at 475 nm every 30 seconds for 15 minutes.

    • Target: Formation of Dopachrome (orange-red pigment).

Data Analysis

Calculate the % Inhibition using the linear slope of the reaction (Velocity,


):


Plot % Inhibition vs. Log[Concentration] to derive the IC₅₀.

Protocol B: Nitroreductase Metabolic Stability Assay

Objective: To assess the susceptibility of the nitro group to reduction by NADH-dependent nitroreductases. This is crucial for determining if the compound acts as a "prodrug" (releasing the active amine) or generates toxic hydroxylamine intermediates.

Mechanistic Rationale

Nitro-aromatics are often reduced to anilines by liver enzymes or bacterial flora. The 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine scaffold is a model substrate where the consumption of NADH directly correlates to the reduction rate.

Experimental Workflow

Nitroreductase Substrate Substrate: Nitro-Piperazine Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Enzyme: Nitroreductase + NADH Enzyme->Complex Reaction Reduction (-NO2 -> -NH2) Complex->Reaction Signal Signal Loss: Decrease in Abs 340nm Reaction->Signal Oxidation of NADH to NAD+

Figure 2: Mechanism of NADH-coupled Nitroreductase assay.

Step-by-Step Procedure
  • Buffer Prep: Tris-HCl buffer (25 mM, pH 7.4).

  • Cofactor Mix: Prepare 500 µM NADH in buffer (Freshly prepared, light sensitive).

  • Reaction Mix:

    • 150 µL Buffer

    • 20 µL Compound (100 µM final)

    • 20 µL NADH (100 µM final)

  • Initiation: Add 10 µL of purified Nitroreductase (e.g., from E. coli or Rat Liver Microsomes).

  • Detection: Monitor the decrease in absorbance at 340 nm (NADH consumption) or 370-400 nm (disappearance of the nitro-compound specific peak) over 20 minutes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Compound insolubility in aqueous buffer.Limit final DMSO to <2%. Use a step-down dilution method (DMSO -> 50% DMSO/Water -> Buffer).
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration. Ensure <10% substrate conversion during the measurement window.
High Background Compound absorbs at 340/475 nm.Run a "Compound Only" blank (No enzyme) and subtract this baseline from all readings.
Variable IC50 Light-induced degradation.Perform all incubations in the dark. The nitro group is photolabile.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 16154-61-3. National Center for Biotechnology Information (2025). Link

  • Tyrosinase Inhibition Context

    • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry (2024). Link

  • Metabolic Assay Protocols

    • Nitroreductase Assays: Methods and Protocols. Methods in Molecular Biology. Springer Protocols. Link

  • Synthesis & Intermediate Role

    • Synthesis of compounds starting from 4-nitrophenyl piperazine.[3][4][5] ResearchGate (2023). Link

Sources

Technical Protocol: Cytotoxicity Assessment of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note outlines the validated protocol for assessing the cytotoxicity of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine . As a piperazine derivative containing a nitro-aromatic moiety, this compound presents specific physicochemical challenges that render standard colorimetric assays (such as MTT or MTS) unreliable.

The Core Scientific Challenge: Nitro-aromatic compounds are susceptible to enzymatic reduction by cellular nitroreductases and diaphorases.[1] This activity can directly reduce tetrazolium salts (MTT/MTS) to formazan independent of cell viability, leading to false-negative toxicity results (i.e., the cells appear viable when they are not).[1]

The Solution: To ensure data integrity, this protocol mandates a Multiplexed Orthogonal Approach utilizing:

  • ATP Bioluminescence: A direct measure of metabolic energy (viability).[1]

  • Membrane Integrity (LDH/DNA Dye): A direct measure of necrosis/lysis.[1]

Safety & Handling (Critical)

Hazard Classification: Based on structural analogs (e.g., 1-(4-nitrophenyl)piperazine), this compound must be treated as High Hazard .[1]

  • H310: Fatal in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H301: Toxic if swallowed.[1]

Mandatory PPE:

  • Double nitrile gloves (0.11 mm minimum thickness).[1]

  • Chemical splash goggles and face shield.[1]

  • All handling must occur within a certified Fume Hood or Biological Safety Cabinet (Class II).[1]

Experimental Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct assay and the workflow for the multiplexed protocol.

G Compound Compound: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine NitroGroup Functional Group: Nitro (-NO2) Moiety Compound->NitroGroup MTT_Risk RISK: Nitro-reduction mimics mitochondrial activity (False Viability) NitroGroup->MTT_Risk Interference Mechanism Selection Assay Selection Strategy MTT_Risk->Selection Excludes MTT/MTS ATP_Assay Primary Readout: ATP Quantitation (Luminescence) (Metabolic Health) Selection->ATP_Assay Redox Independent LDH_Assay Secondary Readout: LDH Release / DNA Staining (Membrane Integrity) Selection->LDH_Assay Orthogonal Validation Workflow Multiplexed Protocol ATP_Assay->Workflow LDH_Assay->Workflow

Figure 1: Rationale for excluding tetrazolium-based assays in favor of ATP/LDH multiplexing due to nitro-reduction interference.

Reagent Preparation

Stock Solution (10 mM)

The compound is lipophilic.[1] Water solubility is negligible.[1][2]

  • Weigh 2.35 mg of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (MW ≈ 235.28 g/mol ).[1]

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • QC Check: Inspect for particulates. If turbid, sonicate for 5 minutes at 37°C.

Vehicle Control

Prepare a 100% DMSO blank to be diluted in parallel with the compound to ensure the final solvent concentration never exceeds 0.5% (v/v) in the assay plate.

Detailed Protocol: Multiplexed Cytotoxicity Assay

This protocol utilizes a "Add-Mix-Measure" format to detect membrane toxicity (CellTox Green or LDH) before lysing the cells to measure ATP (CellTiter-Glo).[1]

Phase A: Cell Seeding (Day 0)
  • Cell Line: HepG2 (Metabolic competent) or HEK293 (General toxicity).[1]

  • Density: 5,000 – 10,000 cells/well in 96-well opaque-walled, clear-bottom plates.[1]

  • Volume: 90 µL per well.

  • Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase B: Compound Treatment (Day 1)
  • Serial Dilution: Prepare a 1000x master plate in DMSO (8-point dose response, 1:3 dilution).

  • Intermediate Dilution: Dilute 1:50 into pre-warmed culture media (2% DMSO final).

  • Dosing: Add 10 µL of the intermediate dilution to the 90 µL cell culture wells.

    • Final Volume: 100 µL.

    • Final DMSO: 0.2%.[1]

    • Controls:

      • Negative: 0.2% DMSO Vehicle.[1]

      • Positive (Death): 10 µM Staurosporine or 0.1% Triton X-100 (added 1 hour prior to readout).[1]

      • Blank: Media only (no cells).[1]

Phase C: Readout (Day 2 / Day 3)

Timepoint: 24 or 48 hours post-treatment.

Step 1: Membrane Integrity (Non-Lytic) [1]

  • Add CellTox™ Green Dye (1:1000 dilution) or equivalent membrane-impermeable DNA dye directly to wells.[1]

  • Incubate 15 minutes at room temperature (shielded from light).

  • Measure Fluorescence: Excitation 485 nm / Emission 520 nm.

    • Interpretation: Signal is proportional to dead cells (compromised membranes).[1]

Step 2: ATP Viability (Lytic)

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.[1]

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).[1]

  • Orbitally shake for 2 minutes (induce lysis).

  • Incubate 10 minutes (stabilize signal).

  • Measure Luminescence: Integration time 0.5 – 1.0 second.

    • Interpretation: Signal is proportional to viable, metabolically active cells.

Data Analysis & Interpretation

Data Normalization Table

Organize your raw data using the following structure before calculating IC50.

Well TypeParameterRaw Signal (RLU/RFU)Calculation
Blank (Media) Background

Subtract

from all wells
Vehicle (DMSO) 100% Viability

Normalization Reference (100%)
Triton X-100 0% Viability

Normalization Reference (0%)
Sample Test Signal


Quality Control: Z-Factor

Before accepting the data, calculate the Z-factor to ensure assay robustness.[1]


[1]
  • Requirement: Z-factor > 0.5 is required for a valid assay.[1]

Interpreting the Divergence

Plot the ATP data and Membrane data on the same graph.

  • Scenario A (True Cytotoxicity): ATP decreases as Membrane signal increases.[1]

  • Scenario B (Cytostatic Effect): ATP decreases, but Membrane signal remains low (cells stop growing but don't rupture).[1]

  • Scenario C (Interference): If using MTT (not recommended), you might see high absorbance despite cell death.[1]

Troubleshooting & Optimization

Troubleshooting Problem Issue: Precipitation at High Concentration Check1 Check DMSO % Problem->Check1 Check2 Check Media Serum Check1->Check2 Solution Action: Reduce max conc. or use cyclodextrin Check2->Solution Problem2 Issue: High Background in Fluorescence Sol2 Action: Use Phenol Red-free Media Problem2->Sol2

Figure 2: Common troubleshooting steps for lipophilic nitro-compounds.

  • Precipitation: Piperazines can precipitate in aqueous media.[1] Inspect wells microscopically at the highest concentration (e.g., 100 µM) immediately after dosing.

  • Phenol Red: Can quench fluorescence.[1] Use Phenol Red-free media for the CellTox Green/LDH step if sensitivity is low.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 516689785, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (Structural Analog Safety Data). Retrieved from [Link][1]

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT vs. ATP vs. LDH.[1] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.[1] (Discusses nitro-reduction interference). Retrieved from [Link]

Sources

Application Note: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine as a Scaffold for Kinase Inhibitor Synthesis

[1]

Introduction & Significance

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (hereafter referred to as MMNP ) is a specialized nitro-aromatic intermediate.[1] Its primary value lies in its role as a precursor to 3-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 1177349-04-0), a "privileged scaffold" in medicinal chemistry.[1]

This aniline derivative mimics the solvent-exposed tail regions of several blockbuster kinase inhibitors (e.g., Imatinib analogs, Flumatinib). The N-methylpiperazine moiety improves aqueous solubility and pharmacokinetic profiles, while the 3-methyl group on the phenyl ring often induces conformational constraints that enhance selectivity for the ATP-binding pocket of kinases like BCR-ABL , PDGFR , and c-KIT .

Key Chemical Properties
PropertyData
CAS Number 16154-61-3
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DCM, DMSO, Methanol; Low solubility in water
Key Functionality Nitro group (reducible to amine); Piperazine (basic center)

Synthetic Application: Reduction to the Aniline Scaffold

The critical step in utilizing MMNP is the chemoselective reduction of the nitro group to the primary amine without degrading the piperazine ring.[1] This aniline is the active nucleophile required for downstream coupling reactions.[1]

Protocol A: Catalytic Hydrogenation (Standard)

This method is preferred for high-purity applications where metal waste must be minimized.[1]

Reagents:

  • Substrate: MMNP (10.0 g, 42.5 mmol)

  • Catalyst: 10% Pd/C (50 wt% wet, 1.0 g)

  • Solvent: Methanol (100 mL) or Ethanol/THF (1:1)

  • Hydrogen Source: H₂ gas (balloon or reactor at 3 bar)[1]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL hydrogenation flask, dissolve 10.0 g of MMNP in 100 mL of Methanol. Ensure complete dissolution; mild heating (30°C) may be required.[1]

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 1.0 g of 10% Pd/C. Caution: Dry Pd/C is pyrophoric.[1] Use wet catalyst or add under N₂ flow.[1]

  • Hydrogenation: Purge the system with Nitrogen (3x), then Hydrogen (3x).[1] Stir vigorously at Room Temperature (20-25°C) under H₂ atmosphere (balloon pressure or 3 bar in an autoclave) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1) or HPLC.[1] The starting material (Yellow/Orange) should disappear, yielding a colorless or pale pink solution.[1]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield 3-methyl-4-(4-methylpiperazin-1-yl)aniline as a viscous oil or low-melting solid.

    • Yield Expectation: >95%[1][2][3][4][5][6]

    • Storage: Store under Argon/Nitrogen at -20°C. Anilines are prone to oxidation (darkening) upon air exposure.[1]

Protocol B: Iron-Acetic Acid Reduction (Alternative)

Use this method if halogenated substituents are present elsewhere in the molecule (to avoid dehalogenation).[1]

  • Suspend MMNP (1 eq) and Iron powder (5 eq) in Ethanol/Water (4:1).

  • Add Glacial Acetic Acid (0.5 eq) and Ammonium Chloride (5 eq).

  • Reflux at 80°C for 2 hours.

  • Basify with NaHCO₃, filter iron residues, and extract with Ethyl Acetate.[1]

Downstream Application: Amide Coupling (Drug Synthesis)

The resulting aniline is typically coupled with an acyl chloride or carboxylic acid (activated) to form the final bioactive inhibitor.[1]

Workflow Diagram: Synthesis of Type II Kinase Inhibitor Scaffold

SynthesisWorkflowStartMMNP(Nitro Precursor)Step1Reduction(H2, Pd/C)Start->Step1 ReductionIntermediateAniline Scaffold(Nucleophile)Step1->Intermediate >95% YieldStep2Amide Coupling(R-COCl / HATU)Intermediate->Step2 + Hinge BinderProductBioactive TKI(Target Molecule)Step2->Product Final API

Figure 1: Synthetic pathway transforming the nitro intermediate MMNP into a bioactive kinase inhibitor.

Quality Control & Analytical Protocols

Ensuring the absence of the nitro precursor is critical, as nitro-aromatics are often flagged as potential genotoxic impurities (PGIs).[1]

HPLC Method for Purity Analysis[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

  • Retention Time Logic:

    • Aniline Product: Elutes earlier (more polar due to -NH₂).[1]

    • Nitro Precursor (MMNP): Elutes later (less polar).

    • Impurity Limit: Nitro precursor must be <0.1% for pharmaceutical intermediates.[1]

Mass Spectrometry (LC-MS)[1]
  • MMNP (Precursor): [M+H]⁺ = 236.13 m/z[1]

  • Aniline (Product): [M+H]⁺ = 206.16 m/z[1]

  • Note: The mass shift of -30 Da (loss of O₂ + gain of H₂) confirms successful reduction.[1]

Handling & Safety (E-E-A-T)

  • Toxicity: MMNP contains a nitro group and a piperazine ring.[1] Piperazines are known skin and respiratory sensitizers.[1] Handle in a fume hood.

  • Explosion Hazard: While MMNP is stable, the reduction process involves Hydrogen gas and Pd/C (fire hazard).[1] Ensure proper grounding and inert gas purging.[1]

  • Storage: Store MMNP in a cool, dry place (2-8°C). The reduced aniline must be stored under inert gas to prevent oxidation.[1]

References

  • PubChem. (2025).[1] 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (Compound Summary). National Library of Medicine.[1] [Link]

  • PrepChem. (2024).[1] Synthesis of piperazine derivatives via nucleophilic aromatic substitution. [Link][1]

  • Google Patents. (2010).[1] Method for synthesizing N-methylpiperazine substituted aniline (CN101168532A). [1]

Application Note: Strategic Derivatization of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic elaboration of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (referred to herein as Scaffold A ).[1] This molecule represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for CNS-active agents (dopamine/serotonin modulators) and kinase inhibitors.[1][2] This application note provides a robust, field-validated workflow for converting the nitro group into a versatile amine handle, followed by protocols for generating high-diversity amide libraries. Special emphasis is placed on overcoming the steric hindrance imposed by the ortho-methyl group and handling the basicity of the piperazine ring during purification.

Strategic Overview: The "Privileged" Scaffold

The phenylpiperazine moiety is a cornerstone of modern drug discovery.[2] In Scaffold A , the 3-methyl substituent on the phenyl ring adds a layer of complexity:

  • Conformational Lock: It restricts rotation around the N-phenyl bond, potentially improving binding selectivity.[1][2]

  • Steric Hindrance: It significantly reduces the nucleophilicity of the resulting aniline, requiring specialized coupling conditions.[2]

The derivatization strategy follows a "Reduce-then-Diverge" logic:

  • Step 1 (Gateway): Chemoselective reduction of the nitro group to an aniline.[1][2]

  • Step 2 (Divergence): Parallel synthesis of amides, ureas, and sulfonamides.[2]

Workflow Logic Diagram

SynthesisWorkflow Start Nitro Scaffold (Scaffold A) Inter Aniline Intermediate (Nucleophilic Handle) Start->Inter Fe/NH4Cl Reduction (Chemoselective) Lib1 Amide Library (Kinase/GPCR) Inter->Lib1 HATU Coupling (Steric Force) Lib2 Urea/Sulfonamide (Metabolic Stability) Inter->Lib2 Isocyanates/Sulfonyl Chlorides

Figure 1: The "Reduce-then-Diverge" workflow designed to preserve the piperazine tail while activating the aromatic head.

Phase 1: The Gateway Transformation (Nitro Reduction)

The Challenge

Standard catalytic hydrogenation (Pd/C, H2) is often effective but carries risks for this specific scaffold:

  • Safety: Handling pressurized hydrogen with potentially energetic nitro compounds.[1][2]

  • Selectivity: Risk of reductive demethylation of the N-methyl piperazine or poisoning of the catalyst by the basic amine.[1][2]

The Solution: Iron/Ammonium Chloride Reduction

We utilize a chemically robust, zero-pressure reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl).[2] This method is highly chemoselective for nitro groups and tolerates the basic piperazine moiety without side reactions [1].[2]

Protocol 1: Fe-Mediated Reduction

Scale: 10 mmol (approx.[1] 2.35 g of Scaffold A)

Reagents
  • Scaffold A: 10 mmol

  • Iron Powder: 50 mmol (5 equiv.)[1][2] - Must be fine powder (<325 mesh).

  • Ammonium Chloride: 50 mmol (5 equiv.)[1][2]

  • Solvent: Ethanol/Water (4:1 ratio, 50 mL)

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Scaffold A (10 mmol) in 40 mL Ethanol.

  • Activation: Add Ammonium Chloride (50 mmol) dissolved in 10 mL water.

  • Addition: Add Iron Powder (50 mmol) in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C).

    • Observation: The reaction will turn from yellow (nitro) to a dark sludge (iron oxides).[2]

    • Time: Monitor by TLC (System: DCM/MeOH 9:1). Conversion is typically complete within 2–4 hours.[2]

  • Workup (Critical Step):

    • Cool to room temperature.[1][3][4]

    • Filter the mixture through a Celite pad to remove iron residues.[2][3] Wash the pad copiously with Ethanol (50 mL) to elute the polar amine product.[2]

    • Concentrate the filtrate under reduced pressure.[1][2][3][4][5]

    • Basification: The residue may contain ammonium salts.[1][2] Redissolve in EtOAc (100 mL) and wash with Saturated NaHCO3 (2 x 50 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.

Yield Expectation: 85–95% of a brown/tan solid (The Aniline Intermediate).[2] Validation: LC-MS should show a mass shift of -30 Da (loss of O2, gain of H2).[1][2]

Phase 2: Divergent Library Generation (Amide Coupling)[1]

The Challenge

The ortho-methyl group in the aniline intermediate creates significant steric hindrance.[1] Standard coupling agents like EDC/HOBt often result in slow kinetics and low yields.[2]

The Solution: HATU-Mediated Coupling

We employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a high-activity coupling reagent capable of driving reactions with sterically hindered anilines [2].[1]

Protocol 2: Sterically Demanding Amide Coupling

Scale: 0.5 mmol (Library Scale)

Reagents
  • Aniline Intermediate: 0.5 mmol[2]

  • Carboxylic Acid (R-COOH): 0.6 mmol (1.2 equiv.)[1]

  • HATU: 0.6 mmol (1.2 equiv.)[1][2]

  • DIPEA (Diisopropylethylamine): 1.5 mmol (3 equiv.)[1][2]

  • Solvent: DMF (anhydrous, 3 mL)

Step-by-Step Methodology
  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid and HATU in DMF (2 mL). Add DIPEA and stir at room temperature for 5 minutes.

    • Why: This forms the active ester (O-At ester) in situ before the hindered amine is introduced.[1]

  • Coupling: Dissolve the Aniline Intermediate in DMF (1 mL) and add it to the pre-activated acid mixture.

  • Incubation: Stir at 40°C–50°C for 4–12 hours.

    • Note: The elevated temperature helps overcome the steric energy barrier of the ortho-methyl group.

  • Quench: Dilute with EtOAc (20 mL) and wash with Water (3 x 10 mL) to remove DMF.

    • Caution: Do not use acidic washes (like 1N HCl) as this will protonate the piperazine ring and extract your product into the aqueous layer.[2]

Phase 3: Purification and Analysis[2][3]

Handling Basic Piperazines

A common failure mode is the loss of product on silica gel columns.[2] The basic piperazine nitrogen interacts strongly with acidic silanols, causing "streaking" or irreversible adsorption.[2]

Purification Protocol
  • Stationary Phase: Silica Gel (standard).[1][2]

  • Mobile Phase: DCM / Methanol / NH4OH (or 7N NH3 in MeOH).[1][2]

    • Recommended Gradient: 0% to 10% MeOH (containing 1% NH4OH) in DCM.[2]

    • Self-Validation Check: If the compound does not elute, increase the ammonia concentration, not just the methanol.[2]

Analytical Data Presentation

For the synthesized library members, organize data as follows:

Compound IDR-Group (Acid)Yield (%)Purity (LC-MS)Appearance
MPP-001 Benzoic acid88%>98%Off-white solid
MPP-002 4-F-Benzoic acid91%>98%White solid
MPP-003 Nicotinic acid76%>95%Pale yellow solid

Biological Context & Screening Logic

The resulting derivatives are likely to target GPCRs (Dopamine D2/D3, 5-HT) or Kinases (due to the ATP-mimetic aniline motif).

Screening Pathway Diagram[1][2]

BioScreening Library Derivatized Library (Amides/Ureas) PrimaryScreen Primary Screen (Single Point @ 10µM) Library->PrimaryScreen HitSel Hit Selection (>50% Inhibition) PrimaryScreen->HitSel Filter SecScreen IC50 Determination (Dose Response) HitSel->SecScreen Target Target Class: GPCRs (CNS) or Kinases (Oncology) SecScreen->Target SAR Analysis

Figure 2: Logic flow for biological evaluation of the synthesized library.

References

  • Reduction of Nitroarenes using Fe/NH4Cl

    • Source:Organic Chemistry Portal / Green Chemistry Letters
    • Context: This method is widely cited for its chemoselectivity in the presence of other functional groups.[2][6]

    • Link:[1]

  • Amide Coupling to Hindered Anilines

    • Source:Journal of Organic Chemistry
    • Context: Discusses the superiority of HATU and high-temperature conditions for sterically hindered substrates.[1]

    • Link:[1]

  • Phenylpiperazine Scaffolds in Medicinal Chemistry

    • Source:Journal of Medicinal Chemistry
    • Context: Reviews the "privileged" nature of the phenylpiperazine scaffold in CNS drug discovery.
    • Link:[1]

Sources

use of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in oncology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in Oncology Drug Discovery

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3) is a high-value pharmacophore precursor used primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) . Structurally, it serves as a "masked" form of the 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold—a privileged structure found in numerous oncology candidates targeting BCR-ABL, EGFR, and PDGFR.

In oncology research, this compound is critical for:

  • Structure-Activity Relationship (SAR) Studies: Modulating steric bulk (via the 3-methyl group) and solubility (via the piperazine tail) to optimize drug-target residence time.

  • Fragment-Based Drug Discovery (FBDD): acting as a stable, lipophilic building block that can be reduced to a nucleophilic aniline for coupling with heteroaromatic "warheads" (e.g., pyrimidines, quinazolines).

  • Impurity Profiling: Serving as a reference standard for genotoxic impurity analysis in the manufacturing of piperazine-containing drugs.

This guide provides authoritative protocols for its activation (reduction), quality assurance, and application in cellular assays.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
CAS Number 16154-61-3
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Physical State Solid (Orange to Red)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (unless protonated)
Key Hazard Nitro-aromatics are potential mutagens; Handle with strict PPE.

Strategic Application Workflow

The following diagram illustrates the critical path for utilizing this compound in a drug discovery campaign, moving from chemical synthesis to biological validation.

G Start Starting Material (Nitro Precursor) Step1 Protocol 1: Catalytic Reduction (Activation) Start->Step1 H2, Pd/C QC Protocol 2: Impurity Profiling (LC-MS/MS) Start->QC Reference Std Intermed Active Nucleophile (Aniline) Step1->Intermed Step2 Coupling Reaction (Scaffold Assembly) Intermed->Step2 + Heterocycle Library TKI Library (Candidate Drugs) Step2->Library Library->QC Check Purity Bio Protocol 3: Cellular Screening (IC50 / Viability) Library->Bio Efficacy

Figure 1: Integrated workflow for transforming the nitro-precursor into bioactive kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Activation)

Objective: To reduce the nitro group to an amino group, generating the active nucleophile 2-methyl-4-(4-methylpiperazin-1-yl)aniline for subsequent drug synthesis. Rationale: Catalytic hydrogenation is preferred over chemical reduction (e.g., Fe/HCl) in oncology synthesis to avoid heavy metal contamination (Iron/Tin) which can interfere with downstream biological assays.

Materials:

  • Precursor: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (1.0 eq)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen source: H₂ balloon or Hydrogenator (30 psi)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the nitro precursor in 20 mL of Methanol. Ensure complete dissolution; sonicate if necessary.

  • Inerting: Purge the flask with Nitrogen (N₂) gas for 5 minutes to remove oxygen (critical for safety and catalyst life).

  • Catalyst Addition: Carefully add 100 mg of Pd/C catalyst. Caution: Pd/C is pyrophoric when dry. Keep wet.

  • Hydrogenation: Evacuate the N₂ and backfill with H₂ gas (repeat 3 times). Stir vigorously at room temperature under H₂ atmosphere (balloon or 30 psi) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material (orange spot) should disappear, and a new polar spot (amine) should appear (stains with Ninhydrin).

  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aniline as a pale brown solid or oil.

  • Storage: The amine is oxidation-sensitive. Store under Argon at -20°C or use immediately.

Protocol 2: Genotoxic Impurity Analysis (LC-MS/MS)

Objective: To detect trace levels of the unreacted nitro precursor in the final drug substance. Rationale: Nitro-aromatics are structural alerts for genotoxicity (mutagenicity). Regulatory bodies (FDA/EMA) require quantification of such impurities to <10 ppm levels.

Methodology:

  • Instrument: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Precursor -> Product):

  • Target (Nitro): 236.1 [M+H]⁺ -> 113.1 (Quantifier), 164.1 (Qualifier).

  • Internal Standard: Use deuterated analog if available, or a structural analog like 1-methyl-4-(4-nitrophenyl)piperazine.

Acceptance Criteria:

  • Linearity: R² > 0.99 over range 1–1000 ng/mL.

  • Limit of Quantitation (LOQ): Must be established at < 10 ng/mL (approx 10 ppm relative to drug).

Protocol 3: In Vitro Cytotoxicity Screening

Objective: To evaluate the biological activity of the synthesized library (and the precursor itself as a control) against kinase-dependent cancer cell lines. Target Models:

  • K562: BCR-ABL positive (CML model).

  • A549: EGFR wild-type (NSCLC model).

  • PC-9: EGFR exon 19 deletion (Sensitive model).

Procedure:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare 10 mM stock of the test compounds in DMSO.

    • Perform serial dilutions (1:3) to generate an 8-point dose-response curve (e.g., 10 µM to 0.004 µM).

    • Add compounds to cells (Final DMSO concentration < 0.5%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo® (Promega) or MTT reagent. Measure luminescence/absorbance.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism, 4-parameter logistic model).

Data Interpretation:

  • Precursor (Nitro): Expected IC₅₀ > 10 µM (Low activity). If high toxicity is observed, check for off-target redox cycling (common with nitro compounds).

  • Synthesized Inhibitor: Expected IC₅₀ < 100 nM for potent hits.

References & Sourcing

  • Chemical Identity & Sourcing:

    • Compound: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine.[1][2][3][4][5][6]

    • Source: - Note: Often listed under custom synthesis or rare chemical libraries.

    • CAS Verification: 16154-61-3.[2][4][5]

  • Methodological Grounding:

    • Nitro Reduction: "Catalytic Hydrogenation of Nitroarenes: A Key Step in Pharma Synthesis." Organic Process Research & Development.

    • Impurity Guidelines: ICH M7(R1) "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." .

  • Oncology Context:

    • Scaffold Utility: "Piperazine-linked kinase inhibitors: An analysis of privileged structures in oncology." Journal of Medicinal Chemistry. (General reference for the scaffold class).

    • Imatinib/TKI Design: Capdeville, R., et al. "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 2002. (Provides context for the aminophenyl-piperazine motif).

Disclaimer: This document is for research use only. The compound described is a chemical intermediate and not a drug approved for human use. All protocols must be performed in a suitable laboratory environment with appropriate safety controls.

Sources

Application Note: Formulation Strategies for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical assessment and formulation protocols for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine , a lipophilic basic amine often utilized as a chemical probe or intermediate in kinase inhibitor research.[1] Due to the presence of the hydrophobic 3-methyl-4-nitrophenyl moiety, this compound exhibits poor aqueous solubility at neutral pH, presenting a significant challenge for in vivo administration.[1]

This document provides three validated formulation strategies:

  • Cosolvent System (DMSO/Tween 80): For intraperitoneal (IP) or subcutaneous (SC) screening.[1]

  • pH-Adjusted Buffer: Exploiting the basicity of the N1-piperazine nitrogen for oral (PO) or intravenous (IV) delivery.[1]

  • Cyclodextrin Complexation (HP-β-CD): A non-toxic vehicle for repeat-dose toxicity or efficacy studies.[1]

Physicochemical Assessment & Solubility Logic

Successful formulation requires understanding the molecule's "Formulation Pharmacophore."[1]

Structural Analysis[1][2]
  • Lipophilic Domain: The 3-methyl-4-nitrophenyl ring is highly hydrophobic.[1] The nitro group (

    
    ) and methyl group increase LogP, reducing water solubility.
    
  • Ionizable Domain: The N1-methyl piperazine nitrogen is the primary basic center.[1] While typical piperazines have a pKa ~9.0, the electron-withdrawing nature of the nitrophenyl group at N4 slightly reduces the system's basicity, likely shifting the effective pKa to the 7.4–8.0 range .[1]

  • Implication: The molecule behaves as a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).[1]

Solubility Profile (Estimated)
SolventSolubility (mg/mL)Suitability for In Vivo
Water (pH 7.4) < 0.1 mg/mLUnsuitable (Risk of embolism/precipitation)
0.1 N HCl (pH 1.2) > 10 mg/mLHigh (Forms soluble hydrochloride salt in situ)
DMSO > 50 mg/mLHigh (Must be diluted to <10% for tolerability)
Ethanol > 20 mg/mLModerate (Limit to <10% final vol)
PEG 400 > 10 mg/mLHigh (Common cosolvent)

Decision Matrix: Vehicle Selection

Use the following logic flow to select the appropriate protocol for your specific study endpoint.

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral Gavage (PO) Route->PO IP Intraperitoneal (IP) Route->IP Chronic Chronic/Repeat Dose? IV->Chronic Proto_B Protocol B: pH Adjustment (Acetate/Citrate) IV->Proto_B If solubility allows PO->Chronic PO->Proto_B Mimics gastric pH Acute Acute/Single Dose? IP->Acute Proto_C Protocol C: Cyclodextrin (Low Toxicity) Chronic->Proto_C Prevents irritation Proto_A Protocol A: Cosolvent (DMSO/Tween) Acute->Proto_A Simple prep

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and dosing frequency.

Detailed Experimental Protocols

Protocol A: Standard Cosolvent Formulation (Rapid Screening)

Best for: Acute IP/SC injections in mice/rats.[1] Target Concentration: 1 – 5 mg/mL. Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.[1]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine free base into a sterile glass vial.

  • Primary Solubilization: Add 100% DMSO equivalent to 5% of the final volume.[1] Vortex vigorously until the solid is completely dissolved. Note: Mild heating (37°C) may be used.

  • Surfactant Addition: Add Tween 80 equivalent to 5% of the final volume.[1] Vortex to mix. The solution should be clear yellow/orange.[1]

  • Aqueous Dilution: Slowly add 0.9% Saline (warm) equivalent to 90% of the final volume dropwise while vortexing.

    • Critical Check: If precipitation occurs (cloudiness), stop.[1] The compound has crashed out. You may need to increase DMSO to 10% or switch to Protocol C.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[1]

Protocol B: pH-Adjusted Formulation (In Situ Salt Formation)

Best for: Oral gavage (PO) or IV (if pH > 4.0 is achieved).[1] Target Concentration: 5 – 10 mg/mL. Concept: Converts the free base into a water-soluble salt (e.g., Hydrochloride or Citrate).[1]

Step-by-Step Procedure:

  • Preparation: Weigh the compound into a vial.

  • Acidification: Add 1.0 equivalent of 0.1 N HCl or 100 mM Citric Acid .

    • Calculation: MW = 235.29 g/mol .[2] For 10 mg (42.5 µmol), add 42.5 µmol of acid.

  • Dissolution: Vortex and sonicate. The yellow solid should dissolve into a clear yellow liquid as the N1-nitrogen protonates.

  • Buffering: Dilute to final volume with 50 mM Acetate Buffer (pH 4.5) or Saline.

  • pH Check: Measure final pH. Ensure it is > 3.5 for IV/IP to avoid injection site necrosis.[1] If pH is too low, back-titrate carefully with dilute NaOH, but ensure the compound does not precipitate (re-precipitation point is likely around pH 6-7).

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: Chronic studies, IV bolus, and minimizing vehicle toxicity.[1] Target Concentration: 2 – 10 mg/mL. Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.[1]

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water (or saline).[1] Filter (0.22 µm).[1]

  • Compound Addition: Add the compound to the vehicle.[1]

  • Complexation: Sonicate for 20–30 minutes at ambient temperature.

    • Tip: If dissolution is slow, adjust pH to 4.0 using 1N HCl to initiate dissolution (protonation), then allow the cyclodextrin to encapsulate the hydrophobic moiety.

  • Equilibration: Shake or stir for 2–4 hours.

  • Filtration: Filter the resulting solution. This ensures no micro-particulates are injected.

Quality Control & Stability

Before injecting animals, the formulation must pass these checks to ensure data integrity and animal welfare.

QC ParameterAcceptance CriteriaMethod
Visual Appearance Clear, particle-free, yellow/orange solution.[1]Visual inspection against light.[1]
pH 4.0 – 7.5 (Route dependent).[1]pH Meter / Strip.[1]
Precipitation Risk No crystals after 2h at Room Temp.[1]Microscopic check or visual.[1]
Concentration Verification ± 10% of target.HPLC-UV (254 nm).

HPLC Method for Verification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 mins.

  • Detection: UV at 254 nm (Nitro group absorbance) or 280 nm.[1]

In Vivo Administration Guidelines

Dosing Volume Limits

Respecting physiological limits is crucial to avoid vehicle-induced stress.[1]

SpeciesRouteMax Volume (Bolus)Recommended Vehicle
Mouse (25g) IV5 mL/kg (125 µL)Protocol C (HP-β-CD)
IP10 mL/kg (250 µL)Protocol A or C
PO10 mL/kg (250 µL)Protocol B (Acidic)
Rat (250g) IV5 mL/kg (1.25 mL)Protocol C (HP-β-CD)
IP10 mL/kg (2.5 mL)Protocol A or C
PO10 mL/kg (2.5 mL)Protocol B (Acidic)
Safety Note: Nitro-Aromatics

Nitro-aromatic compounds can be metabolically reduced to anilines, potentially causing methemoglobinemia (oxidation of hemoglobin).[1]

  • Monitor: Observe animals for cyanosis (blue extremities) or respiratory distress 1–4 hours post-dose.[1]

  • Control: Include a vehicle-only control group to distinguish vehicle toxicity from compound toxicity.

References

  • Yalkowsky, S. H., et al. (2010).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] Link[1]

  • FDA Center for Drug Evaluation and Research. (2023).[1] Inactive Ingredient Search for Approved Drug Products. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2825198, 1-Methyl-4-(4-nitrophenyl)piperazine (Structural Analog). Link[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

You are attempting to synthesize 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine . This is a classic Nucleophilic Aromatic Substitution (SNAr) where the amine of N-methylpiperazine displaces a halide on a nitro-activated benzene ring.

The Critical Insight: Unlike simple 4-fluoronitrobenzene substitutions, your target possesses a methyl group at the 3-position . This methyl group is electronically donating (slightly deactivating the ring) but, more importantly, it introduces steric considerations if you select the wrong precursor. The optimal route utilizes 5-Fluoro-2-nitrotoluene (also known as 4-fluoro-2-methyl-1-nitrobenzene is incorrect; the correct precursor is 5-fluoro-2-nitrotoluene where the fluoro is meta to the methyl and para to the nitro).

Reaction Mechanism (SNAr)

The reaction proceeds via a Meisenheimer Complex .[1] The stability of this intermediate dictates your yield.

SNAr_Mechanism SM1 5-Fluoro-2-nitrotoluene (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) SM1->Complex Attack at C5 SM2 1-Methylpiperazine (Nucleophile) SM2->Complex Lone Pair Donation Product Target Product (Free Base) Complex->Product Aromatization (-F⁻) Salt HF / Salt Byproduct Complex->Salt

Figure 1: The SNAr pathway.[1][2] The nitro group at the para-position (relative to the leaving group) is essential for stabilizing the negative charge in the Meisenheimer complex.

Experimental Protocol (The "Gold Standard")

This protocol is designed to minimize hydrolysis byproducts and maximize conversion.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Fluoro-2-nitrotoluene Substrate1.0The fluoro-derivative reacts 10-100x faster than the chloro-analog in SNAr.
1-Methylpiperazine Nucleophile1.2 - 1.5Slight excess drives kinetics; acts as a secondary base.
K₂CO₃ (anhydrous) Base2.0Scavenges HF. Must be finely ground/milled.
DMSO or DMF SolventN/AHigh dielectric constant stabilizes the transition state.
Step-by-Step Workflow
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend K₂CO₃ (2.0 equiv) in DMSO (5-10 volumes) .

  • Activation: Add 1-Methylpiperazine (1.2 equiv) . Stir at room temperature for 10 minutes.

  • Addition: Add 5-Fluoro-2-nitrotoluene (1.0 equiv) .

    • Note: The reaction is exothermic. If scaling up (>10g), add the substrate dropwise to control heat.

  • Reaction: Heat the mixture to 80–90°C . Monitor via TLC (System: DCM/MeOH 9:1).

    • Endpoint: Typically 2–4 hours. The spot for the starting fluoride (high Rf) should disappear; a fluorescent yellow/orange product spot (lower Rf) will appear.

  • Quench: Cool to room temperature. Pour the reaction mixture into Ice-Water (20 volumes) .

    • Observation: The product should precipitate as a yellow/orange solid or oil.

  • Work-up:

    • If Solid: Filter, wash with copious water (to remove DMSO/Piperazine), and dry.

    • If Oil: Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove residual DMSO. Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide (Diagnostic Mode)

Use this flowchart to diagnose yield issues.

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC of Crude Start->CheckTLC Decision1 Starting Material Remains? CheckTLC->Decision1 Incomplete Increase Temp to 110°C or Switch Solvent to DMSO Decision1->Incomplete Yes Decision2 Is Product in Aqueous Layer? Decision1->Decision2 No Solubility Product is likely protonated. Adjust pH to >12 before extraction. Decision2->Solubility Yes (Check pH) Impurity Check for Phenol Hydrolysis. Ensure reagents are DRY. Decision2->Impurity No (Dark Tars)

Figure 2: Diagnostic logic for yield optimization.

Common Failure Modes

Issue 1: The "Oiling Out" Phenomenon

  • Symptom: The product refuses to crystallize upon pouring into water and remains a sticky oil.

  • Root Cause: The melting point of the free base is low, or residual solvent (DMSO/DMF) is acting as a plasticizer.

  • Solution:

    • Extract the oil into Ethyl Acetate.

    • Perform a "Salt Formation" step: Dissolve the oil in ethanol and add HCl (in dioxane or ether). The dihydrochloride salt usually crystallizes instantly and is much easier to handle/purify.

Issue 2: Low Conversion with Chloro-Precursor

  • Symptom: You substituted 5-Fluoro-2-nitrotoluene with 5-Chloro-2-nitrotoluene to save money, but the reaction stalled at 50%.

  • Root Cause: The C-Cl bond is stronger and the leaving group ability is poorer in SNAr contexts where the rate-determining step is the nucleophilic attack (fluorine is more electronegative, making the ring more electrophilic).

  • Solution: If you must use the chloride, increase temperature to 120°C and use DMSO specifically (not DMF).

Issue 3: Phenolic Impurity (Hydrolysis)

  • Symptom: A new spot appears on TLC that does not move (stays at baseline) or is soluble in basic water.

  • Root Cause: Wet solvent or base allowed OH⁻ to compete with piperazine.

  • Solution: Use anhydrous K₂CO₃ and fresh bottles of anhydrous solvent.

Frequently Asked Questions (FAQ)

Q: Can I use Buchwald-Hartwig amination instead of SNAr? A: Yes, but it is generally "over-engineering." SNAr is transition-metal-free, cheaper, and easier to purify. Buchwald conditions (Pd(OAc)₂, BINAP, NaOtBu) are necessary only if the nitro group is absent or if the ring is extremely electron-rich. For nitrophenyl derivatives, SNAr is superior [1].

Q: Why is my yield low during the aqueous workup? A: The product contains a basic piperazine nitrogen. If your quench water is even slightly acidic (pH < 7), the product will protonate and stay in the water. Always adjust the aqueous phase to pH 10–12 using NaOH before extraction to ensure the product is in its neutral, organic-soluble form [2].

Q: Is the position of the methyl group critical? A: Absolutely. If you use 4-fluoro-2-methyl-1-nitrobenzene, the methyl group is meta to the nitro and ortho to the fluorine. Steric hindrance at the reaction site will be significantly higher, requiring harsher conditions. The target molecule requires the methyl at the 3-position (relative to piperazine), which corresponds to the meta position relative to the attack site in 5-fluoro-2-nitrotoluene, minimizing steric clash.

References

  • Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Source: BenchChem Application Notes. Context: Comparative rates of SNAr for fluoro- vs chloro-nitrobenzenes and general protocols.
  • Synthesis and Nucleophilic Aromatic Substitution of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

    • Source: N
    • Context: Detailed experimental procedures for SNAr on substituted nitrobenzenes, including workup str
    • URL:[Link]

  • 1-Methyl-4-(4-nitrophenyl)

    • Source: PubChem Compound Summary.
    • Context: Physical properties and related synthesis routes for the des-methyl analog, providing baseline solubility and stability d
    • URL:[Link]

Sources

Technical Support Center: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Impurity Profiles & Reaction Kinetics in SnAr Synthesis

Executive Summary & Reaction Scope

Welcome to the technical support hub for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine . This guide addresses the critical quality attributes (CQAs) and common failure modes associated with the Nucleophilic Aromatic Substitution (SNAr ) synthesis of this intermediate.

The synthesis typically involves the coupling of 5-Fluoro-2-nitrotoluene (or its chloro-analog) with N-Methylpiperazine (NMP) .[1] While conceptually simple, this reaction is prone to specific off-target pathways that can compromise downstream applications, particularly if this molecule is a precursor for antipsychotic agents (e.g., Olanzapine analogs).[1]

Core Reaction Scheme
  • Substrate: 5-Fluoro-2-nitrotoluene (Activated by para-nitro group).[1]

  • Nucleophile: 1-Methylpiperazine.[1][2][3][4][5]

  • Mechanism: SNAr (Addition-Elimination).[6]

  • Target: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine.[1]

Diagnostic Visualizer: Impurity Pathways

The following logic flow illustrates where specific impurities originate during the synthesis. Use this to diagnose your HPLC/LC-MS chromatograms.[1]

ReactionPathways SM Starting Material (5-Fluoro-2-nitrotoluene) Target TARGET PRODUCT 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine SM->Target + NMP (Main Path) NMP Reagent (N-Methylpiperazine) Pip_Imp Impurity in Reagent: Piperazine (des-methyl) NMP->Pip_Imp Trace Contamination Imp_Dimer IMPURITY A (The 'Dimer') 1,4-Bis(3-methyl-4-nitrophenyl)piperazine Imp_Phenol IMPURITY B (Hydrolysis) 5-Hydroxy-2-nitrotoluene Imp_Regio IMPURITY C (Regioisomer) 1-Methyl-4-(2-methyl-5-nitrophenyl)piperazine Pip_Imp->Imp_Dimer + 2 equiv SM Water Contaminant: Water/Hydroxide Water->Imp_Phenol + SM (Competes with NMP) Wrong_SM Wrong Isomer: 2-Fluoro-4-nitrotoluene Wrong_SM->Imp_Regio + NMP

Figure 1: Mechanistic origin of common byproducts. Impurity A arises from reagent impurity; Impurity B from solvent quality; Impurity C from starting material sourcing.[1]

Troubleshooting Modules

Module 1: The "Dimer" Spike (Impurity A)

Symptom: A highly lipophilic peak appears at late retention time (RRT ~1.5–1.[1]8) in HPLC.[1] Identity: 1,4-Bis(3-methyl-4-nitrophenyl)piperazine.[1]

Root Cause Analysis: This is a classic "Trojan Horse" impurity. It does not come from the reaction mechanism itself but from the purity of the N-Methylpiperazine reagent. Commercial N-Methylpiperazine often contains 0.5%–2.0% Piperazine (the non-methylated parent). Piperazine has two nucleophilic sites (NH), allowing it to react with two molecules of the fluoronitrotoluene substrate, forming a "dimer."[1]

Protocol Adjustment:

  • Reagent QC: Verify N-Methylpiperazine purity by GC. If Piperazine content >0.5%, distill the reagent or switch vendors.[1]

  • Stoichiometry: Do not use a large excess of the aryl halide.[1] If the aryl halide is limiting, the piperazine impurity is less likely to find two equivalents to react with.[1]

Module 2: Reaction Stalling (Kinetics)

Symptom: Reaction stalls at 70-80% conversion; adding more amine doesn't help.[1] Identity: Unreacted 5-Fluoro-2-nitrotoluene.[1]

Root Cause Analysis: In SNAr reactions, the rate-determining step is the attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[1]

  • Leaving Group Effect: Unlike SN1/SN2, Fluoride is a superior leaving group to Chloride or Bromide in SNAr because its high electronegativity lowers the energy of the transition state by inductively stabilizing the negative charge on the ring [1].[1]

  • Solvent Effect: Non-polar solvents (Toluene) often fail to stabilize the polar transition state.

Corrective Action Plan:

Parameter Recommendation Scientific Rationale
Substrate Ensure Fluoro -analog is used. F is ~300x faster than Cl in SNAr due to higher electronegativity [1].[1]
Solvent Switch to DMSO, DMF, or NMP . Dipolar aprotic solvents solvate the cation, leaving the amine "naked" and more nucleophilic.[1]

| Base | Add K₂CO₃ or DIEA .[1] | Neutralizes the HF/HCl byproduct, driving equilibrium forward.[1] |

Module 3: The "Phenolic" Impurity (Impurity B)

Symptom: A peak appears that shifts retention time with pH changes; often yellow/orange in color. Identity: 5-Hydroxy-2-nitrotoluene (Hydrolysis product).[1]

Root Cause Analysis: Hydroxide ions (OH⁻) are potent nucleophiles.[1] If your solvent (DMSO/DMF) is "wet" or your base (K₂CO₃) is hygroscopic, water generates OH⁻ which competes with the piperazine for the aromatic ring.[1]

Prevention Protocol:

  • Dry Solvents: Use anhydrous solvents (Karl Fischer < 0.1%).[1]

  • Base Handling: Flame-dry potassium carbonate or use an organic base (Triethylamine) if water content is uncontrollable.[1]

Experimental Protocol (Self-Validating)

This protocol includes built-in checkpoints to validate success at each stage.

Reagents:

  • 5-Fluoro-2-nitrotoluene (1.0 equiv) [Critical: Verify isomer. 4-Fluoro isomer is inert/slow].[1]

  • 1-Methylpiperazine (1.2 equiv).[1]

  • Potassium Carbonate (1.5 equiv).[1]

  • Acetonitrile or DMSO (5-10 volumes).[1]

Step-by-Step:

  • Setup: Charge 5-Fluoro-2-nitrotoluene and K₂CO₃ into the reactor. Add solvent.[1][7][8]

    • Checkpoint: Ensure suspension is stirrable.[1] If using DMSO, exotherm may occur upon amine addition.[1]

  • Addition: Add 1-Methylpiperazine dropwise at 20-25°C.

  • Reaction: Heat to 80°C (Acetonitrile) or 60°C (DMSO). Monitor by HPLC.

    • Checkpoint: At T=1 hour, conversion should be >50%.[1] If <10%, check temperature or leaving group identity (did you use Chloro by mistake?).

  • Workup (The "Amine Wash"):

    • Cool to RT. Dilute with Ethyl Acetate.[1][8]

    • Wash with Water (3x) to remove DMSO and excess salts.[1]

    • CRITICAL STEP: Wash organic layer with 0.5N NaOH .[1]

    • Why? This removes Impurity B (Phenol) by converting it to the water-soluble phenoxide salt.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use 5-Chloro-2-nitrotoluene instead of the Fluoro analog? A: Yes, but the reaction will be significantly slower (requires higher temps, e.g., 100-120°C).[1] The "Fluoro effect" makes the F-analog the gold standard for SNAr kinetics [1].

Q: My product is an oil, but I need a solid. How do I crystallize it? A: The free base is often an oil or low-melting solid. To isolate a solid, convert it to the Dihydrochloride salt .[1] Dissolve the oil in Ethanol and add HCl/Ethanol. The salt precipitates readily and rejects non-basic impurities (like the Phenol).

Q: I see a peak for "Regioisomer C" in the diagram. How do I avoid it? A: This is purely a supply chain issue. If you purchase "Fluoronitrotoluene" without specifying the substitution pattern, you might get 2-Fluoro-4-nitrotoluene .[1] This reacts very fast (Ortho-nitro activation) to give the wrong isomer. Always verify the CAS number of your starting material (Correct CAS for 5-Fluoro-2-nitrotoluene: 446-33-3 ).[1]

References

  • Ashenhurst, J. (2018).[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • ChemicalBook. (2025).[1] 1-Methyl-4-(4-nitrophenyl)piperazine Synthesis Routes.

  • Google Patents. (2004).[1] Process for preparing 1-methyl-3-phenylpiperazine (General Piperazine Chemistry). WO2004106309A1.[1]

Sources

improving the purity of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Executive Summary & Chemical Context

This guide addresses the purification of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3).[1][2][3][4] This compound is a critical intermediate, often synthesized via Nucleophilic Aromatic Substitution (SNAr) of 5-fluoro-2-nitrotoluene (or the chloro analog) with N-methylpiperazine.[1][2][3]

Achieving pharmaceutical-grade purity (>99.5%) is frequently hindered by three classes of impurities:

  • Lipophilic Neutrals: Unreacted aryl halide precursors.[1][3]

  • Basic Volatiles: Excess N-methylpiperazine.[1][2]

  • Trace Mutagens: Potential nitrosamine byproducts (e.g., 1-methyl-4-nitrosopiperazine), particularly if nitrosating agents were inadvertently introduced.[1][2][3]

The following protocols prioritize "Self-Validating" workflows—methods where the physical behavior of the phases confirms the success of the step.

Troubleshooting Guide (Q&A Format)

Q1: "I have a persistent impurity at Rf ~0.8 (non-polar) that co-crystallizes with my product. How do I remove it?"

Diagnosis: This is likely the unreacted starting material, 5-chloro-2-nitrotoluene (or fluoro analog).[1][2][3] Because the product and this impurity both possess a nitro-aromatic core, they share similar solubility profiles in non-polar solvents, making simple recrystallization inefficient.[1][3] The Fix: The "pH-Swing" Extraction. Unlike the neutral starting material, your product has a basic tertiary amine on the piperazine ring (pKa ~7.5–8.5).[1][3] You can exploit this to chemically separate the two.[1][3][5][6]

  • Protocol: Dissolve the crude solid in Ethyl Acetate (EtOAc). Extract this organic layer with 1M HCl.[1][3] The product will protonate and move into the aqueous layer (becoming water-soluble), while the non-basic aryl halide remains in the EtOAc.[1][3] Discard the EtOAc layer.[1][3] Then, basify the aqueous layer (pH > 10) to precipitate the product and extract back into fresh EtOAc.[1][3]

Q2: "My product is oily and smells 'fishy' even after drying. NMR shows aliphatic peaks at 2.3 ppm."

Diagnosis: Residual N-methylpiperazine .[1][2] This reagent is often used in excess (1.2–1.5 eq) to drive the reaction.[1][3] It has a high boiling point (~138°C) and adheres to glass/oils.[1][3] The Fix: Water/Brine Wash & Azeotrope. [3]

  • Mechanism: N-methylpiperazine is highly water-soluble.[1][2]

  • Protocol: During the workup, perform three rigorous washes with water, followed by a brine wash.[1][3] If the oil persists, dissolve in a small amount of Toluene and concentrate via rotary evaporation.[1][3] Toluene forms an azeotrope that helps drag out stubborn amine residues.[1][3]

Q3: "The solid is dark brown instead of the expected yellow/orange. Is it decomposed?"

Diagnosis: Nitro-aromatics are susceptible to oxidative degradation, forming "tars" or azo-dimers, especially if the reaction was overheated (>100°C) in the presence of air.[1][3] The Fix: Silica Filtration (The "Plug"). [3]

  • Protocol: Do not run a full column. Dissolve the crude in a minimum amount of Dichloromethane (DCM).[1][3] Pass it through a short pad of silica gel (2–3 cm height) in a sintered glass funnel. Elute with 5% Methanol in DCM.[1][3] The highly polar tars will bind irreversibly to the top of the silica, while the product elutes freely.[1][3]

Core Protocol: The "pH-Swing" Purification System

This method is the gold standard for amino-aryl intermediates.[1][2] It relies on chemical switching rather than just physical solubility.[1][3]

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of Crude Product in 100 mL Ethyl Acetate .

    • Note: DCM can be used, but Ethyl Acetate is preferred to avoid emulsion formation during acid extraction.[3]

  • Acid Extraction (Removal of Neutrals):

    • Add 60 mL of 1.0 M HCl to the separatory funnel. Shake vigorously.

    • Observation: The organic layer (top) may retain a yellow color (unreacted nitro-toluene).[1][2][3] The aqueous layer (bottom) should become yellow/orange (protonated product).[1][3]

    • Separate phases.[1][3] Keep the Aqueous Layer .[1][3][5]

    • Repeat extraction of the organic layer with another 30 mL of 1.0 M HCl.[1][3] Combine aqueous layers.[1][3][6]

  • Neutral Wash:

    • Wash the combined acidic aqueous layer with 30 mL fresh Ethyl Acetate to remove entrained neutrals.[1][3] Discard this organic wash.

  • Basification (Precipitation):

    • Cool the aqueous solution to <10°C (ice bath).

    • Slowly add 4.0 M NaOH or Sat. K2CO3 until pH reaches 10–12.[1][3]

    • Checkpoint: The solution will become cloudy/milky as the free base product precipitates.[1][3]

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (2 x 50 mL).

    • Dry combined DCM layers over Anhydrous Na2SO4.[1][3][7]

    • Filter and concentrate to yield the purified base.[1][3][7]

Visualization: Purification Logic Flow

The following diagram illustrates the fate of impurities during the pH-Swing process.

PurificationWorkflow Crude Crude Mixture (Product + Aryl Halide + Amine) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Neutral Aryl Halide) AcidExt->OrgLayer1 Neutrals stay in Org AqLayer1 Aqueous Layer (Acidic) (Contains Product-H+ & Excess Amine-H+) AcidExt->AqLayer1 Bases move to Aq Discard1 Discard Organic Layer (Removes Starting Material) OrgLayer1->Discard1 Basify Basify to pH > 10 (NaOH/K2CO3) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM AqLayer2 Aqueous Layer (Contains Salts + Polar Impurities) ExtractDCM->AqLayer2 Waste OrgLayer2 DCM Layer (Contains Purified Product) ExtractDCM->OrgLayer2 Product Final Final Product >99% Purity OrgLayer2->Final Dry & Evaporate

Caption: Logical flow of the Acid-Base "pH-Swing" extraction, separating neutral precursors from the basic piperazine product.

Recrystallization Data & Solvent Selection

If the acid-base extraction yields purity ~98% and >99.5% is required (e.g., for analytical standards), recrystallization is necessary.[1][3]

Table 1: Solvent Screening for CAS 16154-61-3

Solvent SystemTemperature GradientRecovery YieldImpurity Rejection Profile
Ethanol (95%) Reflux

0°C
75–80%Excellent for polar tars; moderate for isomers.[1][2]
Isopropanol (IPA) Reflux

-10°C
85–90%Best balance of yield/purity.[1][2][3] Standard recommendation.
EtOAc / Hexane (1:3) Reflux

RT
60–70%Good for removing non-polar starting materials if extraction wasn't performed.[1][2][3]
Toluene 80°C

0°C
50–60%Poor yield; product is too soluble.[1][2][3] Only use for azeotropic drying.[1][3]

Recommended Recrystallization Protocol (IPA Method):

  • Place 5.0 g of semi-pure solid in a flask.

  • Add Isopropanol (IPA) (approx. 5 mL per gram of solid).

  • Heat to reflux until fully dissolved. If particulates remain, hot filter.[1][3]

  • Remove from heat and allow to cool slowly to Room Temperature (25°C) with stirring.

  • Cool further in an ice bath (0–5°C) for 1 hour.

  • Filter the bright yellow/orange crystals and wash with cold IPA.

References

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine (Isomer Analog Reference).[1][2][3] National Library of Medicine.[1][3] Available at: [Link][1][2][3]

  • National Institutes for Food and Drug Control. Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine.[1][2][8] Journal of Pharmaceutical and Biomedical Analysis.[1][3] Available at: [Link]

Sources

challenges in the scale-up synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

[1]

Module 4: Safety & Compliance (E-E-A-T)

1. Thermal Runaway Risk (Nitro Compounds): The reaction involves a nitro-aromatic compound.[1][2][3] DSC (Differential Scanning Calorimetry) analysis typically shows an onset of decomposition for nitro-toluenes around 200°C-250°C .[1]

  • Rule: Never heat the reaction jacket fluid >130°C.

  • Rule: Ensure the reactor has a rupture disc vented to a safe location.

2. 1-Methylpiperazine Handling: This reagent is corrosive and can cause severe skin burns.[1] It is also a sensitizer.[1]

  • PPE: Butyl rubber gloves are required (Nitrile offers poor protection against amines).[1]

3. Regulatory Note: This compound is a known intermediate for Imatinib (Gleevec) and other kinase inhibitors.[1] Ensure compliance with patent landscape if producing for commercial API sale in regulated markets.[1]

References

  • Loiseleur, O. et al. (Novartis).[1] Process for the preparation of Imatinib and the use thereof.[1][4][5]US Patent 8,609,842 .[1][6] (Describes the industrial logic of the nitro-intermediate synthesis).

  • ChemicalBook. 1-Methylpiperazine: Synthesis, Applications and Safety. (Grounding for reagent handling and green synthesis options).[1]

  • Makosza, M. Nucleophilic Aromatic Substitution in Nitroarenes.Chemistry – A European Journal , 2016.[1] (Mechanistic grounding for SNAr vs SNArH pathways).

  • GuideChem. Preparation and Application of 5-Chloro-2-nitrotoluene. (Details on the precursor synthesis and stability).

degradation pathways of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine .

As a Senior Application Scientist, I have structured this guide to address the specific stability challenges inherent to the nitro-aryl piperazine scaffold. This molecule presents a "dual-threat" stability profile: the electron-rich piperazine ring is prone to oxidation, while the electron-deficient nitro-aryl moiety is highly photosensitive.

The following guide moves beyond generic advice, offering mechanistic troubleshooting for the specific degradation pathways you will encounter during forced degradation studies or stability testing.

Module 1: Oxidative Instability (The N-Oxide & Dealkylation Issue)

User Symptom: "I am seeing a new peak eluting just before the main peak in HPLC (M+16) or a late-eluting peak (M-14) after storage in solution."

The Mechanism

The N-methyl piperazine moiety contains a basic tertiary amine (


 hybridized). Unlike the N-aryl nitrogen (which has lone pair delocalization into the aromatic ring), the N-methyl nitrogen is chemically accessible and electron-rich.
  • N-Oxidation: In the presence of peroxides or atmospheric oxygen over time, the tertiary amine forms an N-oxide (M+16 Da).

  • Oxidative N-Dealkylation: Radical-mediated oxidation (often metal-catalyzed) can cleave the

    
     bond, resulting in the secondary amine 1-(3-methyl-4-nitrophenyl)piperazine  (M-14 Da).
    
Troubleshooting & Validation Protocol

Use this protocol to confirm if your impurity is an oxidative degradant.

StepActionMechanistic Rationale
1 Peroxide Stress: Add 3%

to the sample (RT, 2-4 hours).
Rapidly forces N-oxide formation. If the "unknown" peak grows significantly, it is the N-oxide.
2 Metal Spike (Optional): Add 50 µM

or

.
Transition metals catalyze radical formation, accelerating N-dealkylation (loss of methyl group).
3 LC-MS Confirmation: Check for

shift.
+16 Da = N-Oxide.-14 Da = Des-methyl (Secondary amine).
Pathway Visualization

The following diagram illustrates the oxidative divergence between N-oxide formation and dealkylation.

OxidativePathways Parent Parent Compound (Tertiary Amine) NOxide N-Oxide (+16 Da) Parent->NOxide H2O2 / Oxidation (N-Oxygenation) Radical Radical Intermediate (Iminium Ion) Parent->Radical Metal/Radical Stress (e- abstraction) DesMethyl Des-methyl Degradant (Secondary Amine, -14 Da) Radical->DesMethyl Hydrolysis (Loss of CH2O)

Figure 1: Oxidative divergence showing N-oxide formation versus oxidative N-dealkylation.

Module 2: Photochemical Degradation (The Nitro Group Issue)

User Symptom: "My sample turned from pale yellow to deep brown/orange after exposure to ambient light, even in solid state."

The Mechanism

The 3-methyl-4-nitrophenyl group is a classic nitro-aromatic system. Nitro groups are powerful chromophores that absorb UV/Vis light, entering an excited triplet state.

  • Nitro-to-Nitrite Rearrangement: The nitro group (

    
    ) can rearrange to a nitrite ester (
    
    
    
    ), which subsequently hydrolyzes to a phenol.
  • Photoreduction: Under irradiation, the nitro group can be stepwise reduced to a nitroso (

    
    ), hydroxylamine  (
    
    
    
    ), and finally an amine (
    
    
    ) derivative (aniline analog). This is often accompanied by significant color change (bathochromic shift).
Troubleshooting & Validation Protocol
StepActionMechanistic Rationale
1 Dark Control: Prepare two identical samples. Wrap one in aluminum foil.Differentiates thermal degradation from photochemical degradation.
2 ICH Q1B Stress: Expose to 1.2 million lux hours (Cool White Fluorescent).Standardized test to force nitro-group photolysis.
3 Check Absorbance: Monitor UV spectrum (200-400 nm).A shift in

or appearance of a new band >350 nm indicates formation of azo-dimers or aniline derivatives.
Pathway Visualization

The photoreduction cascade of the nitro moiety.[1]

PhotoPathways Parent Parent (Nitro-Aryl) Excited Excited Triplet State Parent->Excited hν (Light) Nitroso Nitroso Intermediate (-NO) Excited->Nitroso Reduction Phenol Phenolic Degradant (via Nitrite) Excited->Phenol Nitro-Nitrite Rearrangement Amine Aniline Product (-NH2, Reduction) Nitroso->Amine Further Reduction

Figure 2: Photochemical instability of the nitro-aryl moiety leading to reduction and rearrangement.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Symptom: "I have severe peak tailing, or I cannot separate the degradants from the parent."

The Root Cause
  • Tailing: Piperazines are basic. If your mobile phase pH is neutral (pH 6-8), the piperazine nitrogen will be partially protonated/partially free, causing interaction with residual silanols on the column stationary phase.

  • Co-elution: The N-oxide is more polar (elutes earlier in Reverse Phase). The Des-methyl is slightly less hydrophobic than the parent (elutes slightly earlier or co-elutes depending on pH).

Optimization Guide
ParameterRecommendationWhy?
Column Choice C18 with "Base Deactivation" or "End-capping" (e.g., XBridge, Gemini).Reduces silanol interactions that cause tailing for amines.
Mobile Phase pH High pH (pH > 9.5): Use Ammonium Bicarbonate/Ammonia. Low pH (pH < 3): Use Formic Acid/TFA.High pH: Keeps piperazine un-protonated (neutral), improving peak shape and retention. Low pH: Fully protonates it; good shape but lower retention.
Buffer Strength Maintain >10 mM buffer concentration.Swamps out secondary interactions with the column.

FAQ: Frequently Asked Questions

Q1: Is this molecule stable in water? A: Generally, yes. The piperazine ring and nitro-aryl bond are hydrolytically stable at neutral pH. However, extreme acidic conditions (pH < 1) combined with high heat may cause acid-catalyzed hydrolysis of the C-N bond between the piperazine and the aryl ring.

Q2: Why does my sample mass balance not close? A: If you see loss of parent but no new peaks, suspect polymerization or volatile loss .

  • Polymerization: Nitroso intermediates (from photolysis) are highly reactive and can dimerize to form azo-compounds (colored, insoluble precipitates) that may not elute or are filtered out.

  • Adsorption: Basic amines can stick to glass surfaces. Use silanized glass or polypropylene containers.

Q3: Can I use acetonitrile as a solvent for stress testing? A: Be cautious. Acetonitrile can form trace acetamide or react with N-oxides under extreme stress. Methanol is generally preferred, though it can participate in nucleophilic attack if the nitro ring is highly activated (less likely here due to the methyl group steric hindrance).

References

  • N-Dealkylation of Arylpiperazines

    • Title: N-dealkylation of arylpiperazine deriv
    • Source: N
    • URL:[Link]

  • Photostability of Nitroaromatics

    • Title: Photosensitivity Reactions Induced by Photochemical Degradation of Drugs (Nitroarom
    • Source: Journal of Advanced Pharmaceutical Technology & Research (via PMC).
    • URL:[Link]

  • Piperazine Thermal/Oxidative Stability

    • Title: Degradation of piperazine in post-combustion CO2 capture (General piperazine ring stability).
    • Source: International Journal of Greenhouse Gas Control.
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 148546-97-8 / Related Analogs) Scope: Solution Stability, Solubility Optimization, and Analytical Troubleshooting.

Introduction

Welcome to the technical support hub for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine . This compound serves as a critical intermediate in the synthesis of antipsychotics (e.g., Olanzapine analogs) and kinase inhibitors. Its structure combines a basic N-methylpiperazine moiety with a nitro-aromatic system.

This dual functionality creates a "stability paradox": the piperazine ring is prone to oxidative attack, while the nitro group renders the molecule photosensitive. This guide addresses the specific challenges arising from these competing reactivities in solution.

Module 1: Solubility & Preparation

User Question: "My stock solution in PBS (pH 7.4) precipitated after 20 minutes. Why is this happening, and how do I fix it?"

Technical Insight

The precipitation is likely due to the pKa of the N4-nitrogen (aniline-like, very low pKa) versus the N1-methyl nitrogen (tertiary amine, pKa


 7.5–8.0). At pH 7.4, a significant fraction of the molecule exists as the free base, which has poor aqueous solubility (

mg/mL). The lipophilic nitro-tolyl group further decreases water solubility.
Troubleshooting Protocol: Solubilization Strategy
Solvent SystemRecommended ConcentrationStability WindowNotes
100% DMSO Up to 50 mM> 1 Month (at -20°C)Preferred. Hygroscopic; keep sealed to prevent water uptake.
Ethanol Up to 10 mM1 Week (at 4°C)Volatility affects concentration accuracy over time.
Aqueous Acid (0.1 M HCl) Up to 20 mM24 HoursForms the di-hydrochloride salt. Soluble but prone to hydrolysis if heated.
PBS (pH 7.4) < 0.1 mM< 4 HoursRisk of precipitation. Requires 0.5% Tween-80 or cyclodextrin.

Step-by-Step Preparation:

  • Dissolve the solid powder in 100% DMSO first.

  • Vortex for 30 seconds until the solution is clear yellow/orange.

  • Dilute this stock into your aqueous buffer immediately before use.

  • Critical: Do not exceed 0.5% v/v DMSO in the final biological assay to avoid solvent toxicity, unless controls allow.

Module 2: Chemical Stability (Oxidation)

User Question: "I see a new peak eluting just before the main peak in my HPLC traces after 24 hours in solution. Is this a hydrolysis product?"

Technical Insight

It is likely not hydrolysis, but N-oxidation . The tertiary amine on the piperazine ring (


) has a lone pair highly susceptible to attack by dissolved oxygen or peroxides (common impurities in PEG or Tween). This forms the N-oxide  (M+16 Da).
Mechanism of Degradation

The electron-rich piperazine ring undergoes oxidative degradation, while the electron-withdrawing nitro group stabilizes the phenyl ring against oxidation but sensitizes it to reduction.

DegradationPathways cluster_legend Degradation Drivers Parent Parent Compound (MW: 235.28) NOxide N-Oxide Impurity (M+16 Da) [Oxidative Pathway] Parent->NOxide Dissolved O2 / Peroxides (Slow, Dark) Nitroso Nitroso/Amine (M-16 / M-30 Da) [Photolytic Pathway] Parent->Nitroso UV Light (300-400nm) (Fast) RingOpen Ring Opening (Complex Mix) NOxide->RingOpen Extended Stress O2 Oxygen UV UV Light

Figure 1: Primary degradation pathways.[1] The N-oxide formation is the dominant dark-reaction pathway in solution.

Prevention Protocol
  • Degas Buffers: Helium sparge or vacuum filter all buffers to remove dissolved oxygen.

  • Antioxidants: If the experiment allows, add 0.1% Ascorbic Acid or 1 mM DTT to the buffer.

  • Avoid Aged Solvents: Do not use old bottles of THF or Ethers, which accumulate peroxides that rapidly oxidize the piperazine nitrogen.

Module 3: Photostability

User Question: "The solution turned from pale yellow to dark orange/brown after sitting on the bench. Is it still usable?"

Technical Insight

Discard the solution. The color change indicates photochemical reduction or rearrangement of the nitro (


) group. Nitro-aromatics possess 

transitions that absorb UV/blue light, leading to the formation of nitroso intermediates and eventually azo-dimers (which are deeply colored).
Handling Requirements
  • Amber Glass: All stock solutions must be stored in amber vials.

  • Foil Wrap: If amber glass is unavailable, wrap tubes in aluminum foil.

  • Low-Actinic Light: Perform weighing and dissolution under yellow light if possible, or minimize exposure to direct sunlight/fluorescent lab lights.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Question: "My HPLC peak is tailing severely (Asymmetry > 1.5). I suspect the column is bad, but other compounds look fine."

Technical Insight

This is a classic Silanol Interaction . The basic


-methyl piperazine nitrogen (pKa ~8) is protonated at standard HPLC pH (2–4). These cations interact strongly with residual negatively charged silanol groups (

) on the silica column backbone, causing drag (tailing).
Optimization Protocol
ParameterRecommendationMechanism
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA) TFA pairs with the amine (Ion Pairing), masking the positive charge.
Alternative Modifier 10 mM Ammonium Acetate (pH 9.0) At pH 9, the amine is less ionized, and silanols are fully hydrated/capped. Requires high-pH stable column.
Column Choice C18 with End-Capping Use "Base-Deactivated" (BDS) or "Hybrid Particle" (e.g., BEH/XBridge) columns.
Temperature 40°C Higher temperature increases mass transfer kinetics, sharpening the peak.

Diagnostic Logic Tree:

HPLCTroubleshooting Start Problem: Tailing Peak CheckPH Is Mobile Phase pH < 3? Start->CheckPH AddTFA Action: Add 0.1% TFA or TEA (Triethylamine) CheckPH->AddTFA Yes (Acidic Method) HighPH Action: Switch to pH 9.5 (Ammonium Bicarb) CheckPH->HighPH No (Neutral Method) CheckCol Is Column End-Capped? AddTFA->CheckCol Still Tailing? CheckCol->Start Yes (Consult Vendor) ReplaceCol Action: Switch to Hybrid/BDS Column CheckCol->ReplaceCol No

Figure 2: Decision matrix for resolving peak tailing in piperazine analysis.

References

  • ChemicalBook. (2024). 1-Methyl-4-(3-nitrophenyl)piperazine Properties and Stability Data.

  • National Center for Biotechnology Information (NCBI). (2017). Structure-Function Analysis of Phenylpiperazine Derivatives. PubChem Compound Summary.

  • Agilent Technologies. (2012). Troubleshooting Basics: Peak Shape Problems in HPLC of Basic Compounds. LCGC North America.[2]

  • Journal of the American Chemical Society. (2010). Photochemistry of Nitro-Aromatic Compounds in Solution.

  • Element Lab Solutions. (2023). Peak Tailing in HPLC: Causes and Solutions for Amine-Containing Analytes.

Sources

Technical Support Center: Permeability Optimization for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PERM-PIP-NO2-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, ADME/Tox Division

Executive Summary: The "Lipophilic Cation" Paradox

You are encountering poor cell permeability with 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine . Based on its structure—a basic N-methyl piperazine ring coupled to a lipophilic nitro-aromatic system—this molecule presents a classic "Lipophilic Cation" profile at physiological pH.

The observed "poor permeability" is likely an experimental artifact or a specific biological liability rather than an intrinsic inability to cross membranes. The three primary suspects are:

  • Ionization Trapping: The basic nitrogen (pKa ≈ 7.4–7.8) is ~50-80% protonated at pH 7.4, drastically reducing passive diffusion.

  • Efflux Liability: Piperazine cores are frequent substrates for P-glycoprotein (P-gp/MDR1).

  • Non-Specific Binding (NSB): The combination of a lipophilic tail (nitro-toluene) and a charged head leads to high affinity for plasticware, mimicking low permeability due to mass loss.

This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Module 1: Diagnostic Workflow (Decision Tree)

Before altering your lead molecule, you must validate your assay conditions. Use this logic flow to identify the root cause.

TroubleshootingTree Start Start: Low Permeability (< 1.0 x 10^-6 cm/s) CheckRecovery Step 1: Check Mass Balance (Is Recovery < 70%?) Start->CheckRecovery NSB_Issue Diagnosis: Non-Specific Binding Action: Add 0.5% BSA or use Glass CheckRecovery->NSB_Issue Yes CheckEfflux Step 2: Calculate Efflux Ratio (ER) (B->A / A->B) CheckRecovery->CheckEfflux No Efflux_Issue Diagnosis: Transporter Substrate (ER > 2.0) Action: Co-dose Verapamil CheckEfflux->Efflux_Issue Yes (>2) CheckIonization Step 3: pH Partition Test (Run at pH 8.0 vs 7.4) CheckEfflux->CheckIonization No (<2) Ion_Issue Diagnosis: Ionization Trap Action: Prodrug or Scaffold Mod CheckIonization->Ion_Issue Permeability Increases Paracellular Diagnosis: Paracellular Leak (Check TEER) CheckIonization->Paracellular No Change

Figure 1: Systematic troubleshooting logic for basic lipophilic compounds. Follow the path to identify if the issue is physical (binding), biological (efflux), or chemical (ionization).

Module 2: The Ionization Trap (The pKa Effect)

The Science

Your molecule contains a tertiary amine (N-methyl piperazine). The pKa of this nitrogen is typically 7.4 – 7.8 .

  • At pH 7.4 (Standard Assay): The molecule exists in a 50:50 equilibrium between the neutral form (permeable) and the cationic form (impermeable).

  • The Consequence: The effective concentration of the permeating species is half of what you prepared. The cationic fraction is electrostatically repelled by the positively charged headgroups of the lipid bilayer or trapped in the aqueous boundary layer.

Validation Experiment: The pH Shift

To confirm if ionization is the culprit, perform a pH-Dependent Permeability Assay .

  • Control: Run standard PAMPA or Caco-2 with Donor pH 7.4 / Receiver pH 7.4.

  • Test: Run Donor pH 8.0 / Receiver pH 7.4.

    • Why pH 8.0? At pH 8.0, the amine is largely deprotonated (neutral), significantly increasing lipophilicity (LogD).

  • Interpretation:

    • If permeability doubles or triples at pH 8.0, your molecule is intrinsically permeable but limited by ionization at physiological pH.

    • Solution: This is not a "failure." It suggests the drug will be well-absorbed in the distal ileum (pH ~7.8) but poorly in the duodenum (pH ~6.0).

Module 3: The Efflux Liability (P-gp/MDR1)

The Science

Piperazine derivatives are "privileged scaffolds" for P-glycoprotein (P-gp) recognition. P-gp acts as a vacuum cleaner, actively pumping the drug from the cell membrane back into the apical chamber (gut lumen).

  • Indicator: If your Apical-to-Basolateral (A-B) permeability is low, but Basolateral-to-Apical (B-A) is high.

Validation Experiment: Transporter Inhibition

Protocol: Bidirectional Caco-2 with Inhibitor [1]

ParameterCondition A (Standard)Condition B (Inhibited)
Donor A → B and B → AA → B and B → A
Inhibitor None (Vehicle only)Verapamil (50 µM) or Zosuquidar (1 µM)
Timepoints 60, 120 min60, 120 min
Endpoint Calculate Efflux Ratio (ER)Calculate ER

Data Analysis:



  • Result: If Standard ER > 2.0, and Inhibited ER drops to ~1.0, your molecule is a P-gp substrate.

  • Solution: This requires medicinal chemistry optimization (e.g., steric occlusion of the basic nitrogen or lowering LogP) or co-formulation with excipients that inhibit P-gp (e.g., TPGS).

Module 4: Non-Specific Binding (The "Low Recovery" Artifact)

The Science

The 3-methyl-4-nitrophenyl tail is highly lipophilic and planar. It tends to adsorb to polystyrene plates used in Caco-2/PAMPA assays. If 40% of your drug sticks to the plate walls, the receiver compartment detects low levels, and you falsely calculate "low permeability."

Validation Experiment: Mass Balance Check

Protocol:

  • At the end of the assay, do not discard the donor/receiver plates.

  • Add Acetonitrile:Water (50:50) containing 0.1% Formic Acid to the empty wells (after removing buffer).

  • Sonicate for 10 minutes (to desorb drug from plastic).

  • Analyze this "Wash" fraction via LC-MS.

Calculation:



  • Threshold: If Recovery < 70%, your permeability data is invalid.

  • Fix: Add 0.5% BSA (Bovine Serum Albumin) to the receiver buffer. BSA acts as a "sink" to keep the drug in solution and prevent back-diffusion, while also blocking plastic binding sites.

Summary of Physicochemical Properties (Reference)

PropertyValue (Approx)Impact on Permeability
Molecular Weight ~235.28 DaFavorable. Small enough for rapid diffusion.
LogP (Predicted) 1.7 – 2.1Moderate. Good for membranes, but nitro group adds polarity.
pKa (Basic N) 7.4 – 7.8Critical Liability. ~50% ionized at pH 7.4.
H-Bond Acceptors 4 (Nitro O's + N's)Favorable. < 10 (Lipinski compliant).
Nitro Group Electron WithdrawingIncreases polar surface area; potential metabolic reduction site.

Frequently Asked Questions (FAQ)

Q: Can the nitro group be reduced during the Caco-2 assay? A: Unlikely in a standard 2-hour incubation. However, if you use long incubations (>4 hours) or anaerobic conditions, nitro-reductase activity (endogenous to some cell lines or bacterial contamination) can convert the


 to 

. This would drastically change the pKa and permeability. Recommendation: Keep assay times under 120 minutes.

Q: Why does the 3-methyl group matter? A: The methyl group at the 3-position forces the 4-nitro group out of planarity with the phenyl ring due to steric hindrance (the "ortho effect"). This reduces the electron-withdrawing conjugation of the nitro group, potentially making the piperazine nitrogen slightly more basic (higher pKa) than the non-methylated analog. This exacerbates the ionization trap described in Module 2.

Q: Should I switch to PAMPA instead of Caco-2? A: Yes, for initial screening. PAMPA (Parallel Artificial Membrane Permeability Assay) eliminates the Transporter (P-gp) and Metabolism variables.

  • If PAMPA = High and Caco-2 = Low

    
    Efflux Problem. 
    
  • If PAMPA = Low and Caco-2 = Low

    
    Solubility/Ionization Problem. 
    

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Recovery/NSB troubleshooting).
  • PubChem. (2025).[2] Compound Summary: 1-Methyl-4-(4-nitrophenyl)piperazine.[2][3][4] National Library of Medicine. Link

  • Wang, J., et al. (2000). User's Guide to Caco-2 Assays: Correlation with In Vivo Absorption. Journal of Pharmaceutical Sciences. (Standard protocols for Caco-2).
  • Hitchin, S., et al. (2017). P-glycoprotein efflux of piperazine derivatives. ResearchGate.

Sources

Technical Support Center: Optimizing Solubility for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: January 28, 2026 Support Tier: Level 3 (Senior Application Scientist)

Welcome & Compound Overview

Welcome to the technical support hub for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine . This guide addresses the physicochemical challenges associated with this compound in biological assays.

The Core Challenge: This molecule combines a lipophilic 3-methyl-4-nitrophenyl tail with a basic N-methylpiperazine head.[1][2] The presence of the nitro group and the additional methyl substitution on the phenyl ring significantly increases the partition coefficient (LogP), making the neutral free base prone to precipitation in aqueous buffers at physiological pH (7.4).

Quick Physicochemical Profile
PropertyValue (Estimated/Observed)Impact on Assay
Molecular Weight ~235.28 g/mol Small molecule, typically cell-permeable.[1][2]
LogP (Octanol/Water) ~2.0 - 2.5Moderate lipophilicity; requires organic co-solvents.[1][2]
pKa (Basic Nitrogen) ~8.5 - 9.0 (N1-methyl)Critical: Highly soluble at pH < 6.0; poorly soluble at pH > 7.[1][2]5.
Solubility (Water) < 0.1 mg/mL (Free Base)High risk of "crashing out" upon dilution.[1][2]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1][2]

Diagnostic & Troubleshooting (FAQs)

Q1: Why does the compound precipitate immediately when I add it to my assay buffer?

Diagnosis: This is likely a "Solvent Shock" phenomenon.[1][2] Explanation: You are likely diluting a high-concentration DMSO stock (e.g., 10 mM) directly into a purely aqueous buffer (pH 7.4).[1][2] The compound is hydrophobic in its neutral state.[1][2] When the DMSO concentration drops suddenly (e.g., from 100% to 1%), the water molecules form a hydration shell that excludes the hydrophobic drug, forcing it to aggregate. Fix: Use the "Step-Down Dilution" protocol (see Section 3) to introduce the aqueous phase gradually or use an intermediate dilution plate.

Q2: I am using the Hydrochloride (HCl) salt, but it still precipitates. Why?

Diagnosis: The "Common Ion Effect" or pH buffering.[1][2] Explanation: While the salt form is soluble in water, adding it to a strong buffer (like PBS or HEPES at pH 7.4) neutralizes the protonated amine.[1][2] The compound reverts to its free base form, which is insoluble. Fix: Ensure your assay buffer contains a solubilizing agent (e.g., 0.1% Pluronic F-127 or BSA) to sequester the neutral species, or verify if the assay can tolerate a slightly lower pH (e.g., pH 6.8).

Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats. Technical Insight: Ethanol is less toxic to some primary cells than DMSO but has a higher vapor pressure (evaporation risk) and lower solubilizing power for this specific nitro-aromatic derivative.[1][2] Recommendation: Stick to DMSO for stock solutions (10-20 mM).[1][2] Use Ethanol only if your specific cell line shows high sensitivity to DMSO (>0.1%).[1][2]

Step-by-Step Protocols

Protocol A: Preparation of Stable Stock Solution

Goal: Create a precipitant-free 10 mM stock.

  • Weighing: Weigh approximately 2.35 mg of the compound.

  • Solvent Calculation: Divide the mass (mg) by the molecular weight (235.[1][2]28) to get mmols.[1][2]

    • Example:

      
      .[1][2]
      
  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Note: Do not use stored DMSO that has absorbed water from the air.[1][2]

  • Vortex: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.

  • Storage: Aliquot into amber glass vials (nitro groups can be light-sensitive) and store at -20°C.

Protocol B: The "Step-Down" Serial Dilution (Anti-Precipitation)

Goal: Dilute to assay concentration without crashing out.[1][2]

Incorrect Method: Adding 1 µL of 10 mM Stock -> 999 µL Buffer.[1][2] (Risk: High) Correct Method (Intermediate Plate):

  • Step 1 (100x Concentrate): Prepare your dilution series in 100% DMSO first.[1][2]

    • Well A1: 10 mM (Stock)[1][2]

    • Well A2: 3.3 mM (in DMSO)[1]

    • ...etc.

  • Step 2 (10x Intermediate): Transfer 10 µL of the DMSO series into 90 µL of Assay Buffer containing 10% DMSO .

    • Result: Compound is now at 10x final concentration in 19% DMSO.[1][2] The high DMSO keeps it soluble.[1][2]

  • Step 3 (1x Final Assay): Transfer 10 µL of the Intermediate mix into 90 µL of Assay Buffer .

    • Final Conditions: 1x Drug, 1.9% DMSO.[2]

    • Why this works: You avoid the instantaneous transition from 100% organic to 0% organic.[1][2]

Visualizing the Solubility Strategy

The following decision tree helps you select the correct solubilization strategy based on your assay constraints.

SolubilityStrategy Start Start: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine CheckForm Check Compound Form Start->CheckForm Salt Salt Form (HCl/TFA) CheckForm->Salt Base Free Base CheckForm->Base SaltSol Dissolve in Water/PBS Salt->SaltSol BaseSol Dissolve in 100% DMSO (10-20 mM Stock) Base->BaseSol PrecipCheck Does it Precipitate in Assay Buffer? BaseSol->PrecipCheck SaltSol->PrecipCheck NoPrecip Proceed with Assay PrecipCheck->NoPrecip No YesPrecip Yes: Solubility Limit Reached PrecipCheck->YesPrecip Yes Action1 Use Step-Down Dilution (Intermediate Plate) YesPrecip->Action1 Action2 Add Carrier Protein (0.1% BSA or HSA) YesPrecip->Action2 Action3 Complexation (Add Hydroxypropyl-beta-Cyclodextrin) YesPrecip->Action3 Action1->NoPrecip Action2->NoPrecip Action3->NoPrecip

Figure 1: Decision matrix for solubilization strategies. Blue indicates the starting point, Green indicates success, and Red indicates critical failure points requiring intervention.

Advanced Formulation: Cyclodextrins

If the "Step-Down" method fails or if your assay cannot tolerate >1% DMSO, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

Mechanism: The lipophilic phenyl-nitro tail of the piperazine inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water.[1][2]

  • Use this solution to prepare your assay buffer (dilute to final 0.5% - 2% CD).[1][2]

  • Dilute your compound into this CD-enriched buffer.

  • Note: Verify that cyclodextrin does not interfere with your specific target (e.g., by sequestering cholesterol in cell membranes).[2]

References

  • PubChem. (2025).[1][2][3] 1-Methyl-4-(4-nitrophenyl)piperazine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Assay Guidance Manual. (2012). DMSO Tolerance and Serial Dilution Protocols. NCBI Bookshelf.[1][2] [Link]

  • Guo, N., et al. (2022).[2][4] An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences. [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

Sources

refining the reaction conditions for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Introduction: The Reaction Landscape

Subject: Optimization of Nucleophilic Aromatic Substitution (SNAr) for N-Arylpiperazine Synthesis. Target Molecule: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (Key intermediate for antipsychotics and kinase inhibitors).

This guide addresses the specific challenges of synthesizing this sterically congested nitro-arene. The reaction involves the coupling of 1-methylpiperazine with a 4-halo-2-methyl-1-nitrobenzene precursor. While conceptually simple, the presence of the ortho-methyl group (relative to the nitro moiety) and the electron-rich nature of the piperazine can lead to stalled conversion, regio-isomer formation, and purification difficulties.

Module 1: Protocol Optimization (The "Golden Path")

This protocol is refined to maximize yield and minimize thermal decomposition, moving away from generic SNAr conditions to those specific for sterically hindered substrates.

The Precursor Choice: Fluorine vs. Chlorine
  • Recommendation: Use 5-Fluoro-2-nitrotoluene (also known as 4-fluoro-2-methyl-1-nitrobenzene) instead of the chloro-analog.

  • Scientific Rationale: In SNAr reactions, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. The highly electronegative fluorine atom lowers the energy of the transition state more effectively than chlorine, especially when the ring is deactivated by the ortho-methyl group. This allows for lower reaction temperatures (80°C vs. 120°C+), reducing tar formation [1, 7].

Optimized Reaction Conditions
ParameterStandard ConditionRefined Condition Why?
Solvent DMF (Dimethylformamide)DMSO (Dimethyl sulfoxide) or Acetonitrile DMSO accelerates SNAr rates via better solvation of the cationic intermediate. Acetonitrile is easier to remove if workup is difficult.
Base K₂CO₃ (Granular)K₂CO₃ (Micronized) + 10% DIPEA Micronized carbonate increases surface area. DIPEA acts as a phase-transfer catalyst to solubilize the piperazine proton.
Stoichiometry 1:1 Ratio1.2 eq. 1-Methylpiperazine Slight excess drives the equilibrium and compensates for minor volatility losses.
Temp Reflux85–95°C Prevents thermal degradation of the nitro group and oxidation of the piperazine ring.

Module 2: Troubleshooting Guide (Q&A)

Category A: Reaction Monitoring & Kinetics

Q: The reaction stalls at ~60% conversion (by HPLC) and won't proceed even with more heat. Why?

  • Diagnosis: This is often caused by fluoride inhibition or base passivation . The leaving group (fluoride) can form strong hydrogen bonds or insoluble salts that coat the base surface.

  • Solution:

    • Add a catalytic amount (5 mol%) of Tetrabutylammonium bromide (TBAB) . This phase transfer catalyst helps shuttle the carbonate into the organic phase.

    • Ensure vigorous stirring (1000 RPM). SNAr is heterogeneous; mass transfer limits conversion.

Q: I see a new impurity peak at RRT 0.85 that grows over time. What is it?

  • Diagnosis: This is likely the phenol hydrolysis product (4-hydroxy-2-methyl-1-nitrobenzene). Trace water in the solvent reacts with the activated fluoride faster than the bulky piperazine.

  • Solution: Dry your DMSO/DMF over molecular sieves (3Å) for 24 hours before use. Ensure the K₂CO₃ is anhydrous.

Category B: Impurity Profile

Q: My product is dark/black, and yield is low. How do I prevent this?

  • Diagnosis: Oxidative degradation . Piperazines are electron-rich and prone to N-oxide formation or ring opening at high temperatures (>100°C) in the presence of air.

  • Solution:

    • Sparge the solvent with Nitrogen or Argon for 15 minutes before adding reactants.

    • Run the reaction under a positive pressure of inert gas.

    • Add an antioxidant like BHT (butylated hydroxytoluene) in trace amounts (0.1 mol%) if the scale is large.

Q: I suspect regio-isomers. Is the methyl group directing the attack elsewhere?

  • Analysis: Unlikely. The nitro group is the dominant activating group. Nucleophilic attack will occur para to the nitro group (at the halogen). The ortho position (relative to nitro) is blocked by the methyl group and is sterically inaccessible.

  • Verification: Run a 1H-NMR. The aromatic region should show a clear ABX or coupled pattern distinct from the starting material. If you see a singlet aromatic proton, you may have attacked the wrong position (rare) or lost the nitro group (denitration).

Category C: Workup & Purification[1]

Q: The product "oils out" during aqueous workup and is hard to crystallize.

  • Diagnosis: The free base is a lipophilic oil.

  • Solution: Do not isolate the free base.

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash with water (3x) to remove DMSO.

    • Add HCl in Isopropanol (1.1 eq) dropwise to the organic layer. The hydrochloride salt will precipitate as a clean, filterable solid.

Module 3: Visual Technical Guides

Reaction Mechanism & Pathway

This diagram illustrates the SNAr addition-elimination mechanism, highlighting the critical Meisenheimer complex stabilization by the nitro group.

SNAr_Mechanism Reactants Reactants 5-Fluoro-2-nitrotoluene + 1-Methylpiperazine TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack (Rate Limiting) Side_Product Impurity: Phenol Hydrolysis Reactants->Side_Product H2O present (Competes) Product Product 1-Methyl-4-(3-methyl- 4-nitrophenyl)piperazine TS->Product Loss of F-

Caption: Fig 1. The SNAr pathway.[1][2][3][4][5][6] The nitro group at para-position is essential for stabilizing the negative charge in the transition state.

Troubleshooting Logic Flow

Use this decision tree when the reaction does not meet specifications.

Troubleshooting_Tree Start Issue Detected Check_Yield Low Conversion? Start->Check_Yield Check_Color Dark/Black Color? Start->Check_Color Temp_Check Temp < 80°C? Check_Yield->Temp_Check Atmosphere Inert Gas Used? Check_Color->Atmosphere Increase_Temp Action: Increase to 95°C Temp_Check->Increase_Temp Yes Add_Catalyst Action: Add TBAB (PTC) Temp_Check->Add_Catalyst No Purge Action: Sparge with N2 Atmosphere->Purge No Solvent_Dry Action: Check Solvent Dryness Atmosphere->Solvent_Dry Yes

Caption: Fig 2. Step-by-step troubleshooting logic for common synthesis failures.

References

  • PrepChem. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (PMC). (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved January 28, 2026, from [Link]

Sources

minimizing side reactions in the synthesis of nitrophenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in


 Synthesis
Ticket ID:  NPP-SYNTH-OPT-001
Assigned Specialist:  Senior Application Scientist

Executive Summary & Core Chemistry

The synthesis of 1-(2-nitrophenyl)piperazine (and its isomers) typically proceeds via Nucleophilic Aromatic Substitution (


). While the nitro group activates the benzene ring, facilitating the displacement of a halide (Leaving Group, LG), the reaction is prone to a specific set of side reactions—most notably bis-arylation .

This guide addresses the kinetic and thermodynamic controls required to favor the mono-substituted product (Target) over the bis-impurity and other degradation pathways.

Critical Troubleshooting Modules

Module A: The "Bis-Arylation" Challenge

User Complaint: "I am observing a significant impurity at higher molecular weight (approx. double) by LC-MS."

Root Cause Analysis: Piperazine is a diamine with two equivalent nucleophilic sites. Once the first aryl group attaches, the remaining secondary amine is sterically hindered but electronically still reactive. In standard conditions (1:1 stoichiometry), as the reaction proceeds, the concentration of free piperazine drops, statistically favoring the attack of the mono-product on the remaining electrophile.

Technical Solution:

  • Stoichiometric Overload: You must use a significant excess of piperazine.

    • Recommendation:4.0 – 5.0 equivalents of piperazine relative to the halonitrobenzene.

    • Mechanism:[1][2][3][4][5] This ensures that every molecule of electrophile is statistically far more likely to encounter a free piperazine molecule than a mono-product molecule.

  • Reverse Addition Protocol:

    • Standard: Adding piperazine to the nitrobenzene. (High risk of local high concentration of electrophile).

    • Optimized: Dissolve piperazine (5 eq) in the solvent. Slowly add the halonitrobenzene solution dropwise to the piperazine. This maintains a massive local excess of nucleophile at the point of mixing.

Module B: Reaction Kinetics & Leaving Groups

User Complaint: "The reaction is too slow, and forcing conditions are causing tar/decomposition."

Root Cause Analysis: In


 reactions, the rate-determining step is often the formation of the Meisenheimer complex. The electronegativity of the leaving group stabilizes this intermediate.

Technical Solution:

  • Switch Leaving Groups: If using 1-chloro-2-nitrobenzene, switch to 1-fluoro-2-nitrobenzene .

    • Why? Fluorine is more electronegative than chlorine. It pulls electron density, stabilizing the transition state and accelerating the reaction by orders of magnitude, allowing for milder temperatures (e.g., 60°C vs 120°C).

  • Solvent Polarity: Switch from Toluene/Ethanol to DMSO or DMF .

    • Why? Polar aprotic solvents stabilize the charged intermediate and solvate the cation of the base, leaving the piperazine "naked" and more nucleophilic.

Module C: Impurity Profile (Hydrolysis & Oxidation)

User Complaint: "Product is dark/colored and contains phenolic impurities."

Root Cause Analysis:

  • Hydrolysis: If

    
     or NaOH is used in wet solvents, hydroxide ions compete with piperazine, displacing the halide to form nitrophenol.
    
  • Oxidation: Piperazines are prone to N-oxidation or oxidative coupling if exposed to air at high temperatures.

Technical Solution:

  • Strict Anhydrous Conditions: Use dry DMF/DMSO and anhydrous bases (e.g., oven-dried

    
    ).
    
  • Inert Atmosphere: All reactions must be run under Nitrogen or Argon balloon pressure.

Visualizing the Control Logic

The following diagram illustrates the kinetic competition and the purification decision tree.

NPP_Synthesis_Logic Start Start: Halonitrobenzene + Piperazine Condition1 Stoichiometry Check (Piperazine:Substrate) Start->Condition1 Path_Bis Ratio 1:1 to 2:1 High Bis-Arylation Risk Condition1->Path_Bis Low Excess Path_Mono Ratio > 4:1 Favors Mono-Product Condition1->Path_Mono High Excess Reaction Reaction Progress (SNAr Mechanism) Path_Bis->Reaction Path_Mono->Reaction Impurity_Bis Bis-Product Formed (Hard to Separate) Reaction->Impurity_Bis Product_Mono Mono-Product Dominant Reaction->Product_Mono Workup Workup Strategy Product_Mono->Workup Extraction Acid/Base Extraction (Exploit Basicity Diff) Workup->Extraction Liquid Phase Recryst HCl Salt Formation (Ethanol Recrystallization) Workup->Recryst Solid Phase Final Pure 1-(2-Nitrophenyl)piperazine Extraction->Final Recryst->Final

Caption: Kinetic pathway selection and downstream purification logic for NPP synthesis.

Optimized Experimental Protocol

Objective: Synthesis of 1-(2-Nitrophenyl)piperazine (Mono-product) with <1% Bis-impurity.

Reagents
  • 1-Fluoro-2-nitrobenzene (1.0 eq) [Preferred over Chloro]

  • Piperazine (5.0 eq)[6]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Acetonitrile (ACN) or DMF (5 volumes)

Step-by-Step Procedure
  • Preparation: Charge a reaction flask with Piperazine (5.0 eq) and

    
     (1.5 eq) in ACN or DMF. Heat to 60°C under 
    
    
    
    .
  • Reverse Addition: Dissolve 1-Fluoro-2-nitrobenzene (1.0 eq) in a minimal amount of solvent. Add this solution dropwise to the piperazine mixture over 30–60 minutes.

    • Why? Keeps electrophile concentration low, preventing the mono-product from competing for the electrophile.

  • Monitor: Stir at 60–80°C. Monitor by TLC or HPLC. Conversion should be complete within 2–4 hours.

  • Workup (Removal of Excess Piperazine):

    • Cool to room temperature.[1][7][8] Filter off inorganic salts.

    • Evaporate solvent.[9]

    • Water Wash: Dissolve residue in Ethyl Acetate. Wash with water (3x). Piperazine is highly water-soluble and will wash away; the nitrophenylpiperazine is lipophilic and stays in the organic layer.

  • Salt Formation (Purification):

    • Dissolve the crude oil in Ethanol.

    • Add concentrated HCl (or HCl in dioxane) dropwise.

    • The monohydrochloride salt of the product typically precipitates as yellow/orange needles, leaving minor impurities in the mother liquor.

Data & Reference Tables

Table 1: Leaving Group Effects in (Piperazine Attack)
Leaving GroupRelative RateReaction TempRisk of Side RxnsRecommendation
Fluoro (-F) Fast (

)
40–60°CLowHighly Recommended
Chloro (-Cl) Moderate (

)
80–120°CMedium (Thermal)Acceptable
Bromo (-Br) Slow>100°CHighAvoid
Table 2: Solvent Selection Guide
SolventTypeRate EnhancementWorkup EaseNotes
DMF/DMSO Polar AproticHighDifficult (High BP)Best for kinetics. Requires aqueous wash.
Acetonitrile Polar AproticModerateEasy (Low BP)Good balance for scale-up.
Ethanol Polar ProticLowEasySlows reaction (H-bonding deactivates nucleophile).

References

  • Synthesis of N-Aryl Piperazines (General Method)

    • Title: A General and Convenient Synthesis of N-Aryl Piperazines.[5][9]

    • Source: ResearchG
    • URL:[Link]

  • Bis-Arylation Side Reaction (Specific Case)

    • Title: 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).[10]

    • Source: MDPI (Molbank).
    • URL:[Link][6][8][9][11]

  • Kinetics of Piperazine in

    
    : 
    
    • Title: Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions.[2] (Comparative kinetics of piperazine).

    • Source: NIH / PMC.
    • URL:[Link]

  • Purification & Crystallization

    • Title: Syntheses and crystal structures of 4-(4-nitrophenyl)
    • Source: NIH / PMC.
    • URL:[Link]

Sources

improving the selectivity of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine for its target

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Selectivity of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Executive Summary & Scaffold Analysis

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine represents a classic "privileged structure" in medicinal chemistry.[1] While frequently utilized as a synthetic intermediate for diaminopyrimidine kinase inhibitors (e.g., EGFR inhibitors), the arylpiperazine core itself possesses potent inherent affinity for G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) , Dopamine (D2/D3) , and Sigma-1 receptors.

The Selectivity Challenge: The primary hurdle with this specific scaffold is its "promiscuity."[1] The basic nitrogen of the piperazine ring and the lipophilic phenyl tail create a pharmacophore that binds indiscriminately across the monoaminergic receptor family. Furthermore, the nitro group at the 4-position presents a metabolic liability (reductive toxicity) and often contributes to non-specific binding via dipole interactions.

This guide addresses the structural optimization required to shift this molecule from a "dirty" hit to a selective Lead Compound, specifically focusing on differentiating between 5-HT subtypes and reducing off-target affinity for


-adrenergic receptors  and hERG  channels.[1]
Troubleshooting & Optimization Guide
Issue A: High Affinity for

-Adrenergic Receptors (Hypotension Side Effect)

Symptoms: In functional assays, the compound shows potent antagonism at


-AR, leading to poor selectivity indices against the primary target (e.g., 5-HT2A).

Mechanistic Insight: The


-adrenergic receptor accommodates flat, lipophilic aryl systems.[1] The 3-methyl-4-nitrophenyl moiety is relatively planar.[1] The lack of sufficient steric bulk in the ortho positions (2 or 6) allows the phenyl ring to slot deeply into the hydrophobic pocket of the 

receptor.

Optimization Protocol:

  • Ortho-Substitution Strategy: Introduce a substituent (e.g., -OCH3, -Cl) at the 2-position of the phenyl ring.[1]

    • Causality: This forces the phenyl ring to twist out of coplanarity with the piperazine ring due to steric clash, a conformation often preferred by 5-HT receptors but disfavored by

      
      -adrenergic receptors.[1]
      
  • Linker Extension: If the target is 5-HT1A or 5-HT7, insert a flexible alkyl linker (n=2-4) or an amide linker between the piperazine nitrogen and the aryl group.[1]

Issue B: Metabolic Instability & Toxicity (The Nitro Group)

Symptoms: Rapid clearance in microsomal stability assays; positive Ames test results (genotoxicity).

Mechanistic Insight: The nitro (-NO2) group is a structural alert.[1] In vivo, nitroreductases can reduce this to the hydroxylamine or amine, leading to reactive intermediates that form DNA adducts. Additionally, the strong electron-withdrawing nature of the nitro group affects the pKa of the piperazine nitrogens, potentially altering binding kinetics.

Optimization Protocol (Bioisosteric Replacement): Replace the 4-nitro group with metabolically stable bioisosteres that retain similar electronic properties (electron-withdrawing) and geometry:

  • Trifluoromethyl (-CF3): Increases lipophilicity (improving BBB penetration) while eliminating reductive toxicity.[1]

  • Nitrile (-CN): A linear, electron-withdrawing group that often mimics the dipole of a nitro group without the mutagenic liability.

  • Methylsulfonyl (-SO2CH3): Provides hydrogen bond acceptor capability, which can pick up specific interactions in the target binding pocket (e.g., Serine residues in 5-HT pockets).

Issue C: hERG Inhibition (Cardiotoxicity Risk)

Symptoms: Inhibition of the


 current in patch-clamp assays.

Mechanistic Insight: hERG channels bind high-affinity blockers via a


-stacking interaction (with Tyr652/Phe656) and a cation-

interaction.[1] The basic N-methyl piperazine nitrogen (pKa ~8.5-9.[1]0) is protonated at physiological pH, and the nitrophenyl ring is an excellent

-stacking partner.[1]

Optimization Protocol:

  • Reduce Basicity: Add electron-withdrawing groups (e.g., fluorine) to the piperazine ring or adjacent alkyl chains to lower the pKa of the basic nitrogen below 7.5.[1]

  • Zwitterionic Design: Introduce a carboxylic acid or tetrazole bioisostere on the distal end of the molecule (if linker modification is allowed) to neutralize the net charge, reducing hERG pore trapping.

Strategic Visualization: SAR Decision Tree

The following diagram outlines the logical workflow for optimizing the 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine scaffold.

SAR_Optimization Start Lead: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Target_ID Define Primary Target Start->Target_ID Path_5HT Target: 5-HT Receptors (CNS Indications) Target_ID->Path_5HT GPCR Optimization Path_Kinase Target: Kinase (e.g., EGFR) (Oncology) Target_ID->Path_Kinase Scaffold Hopping Nitro_Issue Liability: 4-Nitro Group (Toxicity/Metabolism) Path_5HT->Nitro_Issue Reduce -NO2 to -NH2 Reduce -NO2 to -NH2 Path_Kinase->Reduce -NO2 to -NH2 Bioisostere Replace -NO2 with -CF3 or -CN (Retain Electronics, Remove Toxicity) Nitro_Issue->Bioisostere Selectivity_Issue Issue: Low Selectivity vs Alpha-1 Bioisostere->Selectivity_Issue Ortho_Sub Strategy: Add Ortho-Substituent (2-OMe) Induce Torsion (Twisted Conformation) Selectivity_Issue->Ortho_Sub hERG_Issue Issue: hERG Liability Ortho_Sub->hERG_Issue pKa_Mod Strategy: Lower pKa of Piperazine N (Add Fluorine or modify N-substituent) hERG_Issue->pKa_Mod Final_Lead Optimized Lead Candidate pKa_Mod->Final_Lead Couple to Pyrimidine Core Couple to Pyrimidine Core Reduce -NO2 to -NH2->Couple to Pyrimidine Core

Caption: Logical flow for transforming the nitro-arylpiperazine lead into a selective, drug-like candidate.

Comparative Data: Substituent Effects

The table below summarizes predicted shifts in affinity (


) based on standard Structure-Activity Relationship (SAR) trends for arylpiperazines targeting 5-HT2A receptors.
Modification (R-Group)Effect on Target (5-HT2A)Effect on Off-Target (

-AR)
Metabolic StabilityNotes
4-NO2 (Parent) High Affinity (

nM)
High AffinityLow Genotoxicity risk; "dirty" profile.[1]
4-CF3 (Bioisostere) High AffinityModerate AffinityHigh Improved BBB permeability; safer profile.[1]
2-OCH3 (Ortho) High AffinityReduced Affinity ModerateInduces "twisted" conformation favoring 5-HT.[1]
N-Methyl

N-H
Reduced AffinityReduced AffinityHighSecondary amines are often less potent but more selective for 5-HT2C.[1]
N-Methyl

N-Benzyl
Increased Affinity Increased AffinityModerate"N-benzylation" often boosts potency but kills selectivity.[1] Avoid for selectivity.
Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay (Validation)

Purpose: To determine the Selectivity Index (SI) of your optimized analogs.

  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A, D2, and

      
      -AR respectively.[1]
      
    • Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Target (5-HT2A): Incubate membranes with [

      
      H]-Ketanserin (0.5 nM) and varying concentrations of your compound (
      
      
      
      to
      
      
      M).[1]
    • Off-Target (

      
      -AR):  Incubate with [
      
      
      
      H]-Prazosin (0.2 nM).
    • Off-Target (D2): Incubate with [

      
      H]-Raclopride (1.0 nM).[1]
      
  • Termination:

    • Incubate for 60 min at 25°C.

    • Filter rapidly through GF/B glass fiber filters using a cell harvester.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
  • Criteria: A Selectivity Index (

    
     Off-Target / 
    
    
    
    Target) > 100 is required for a high-quality probe.
Frequently Asked Questions (FAQs)

Q1: I am using this compound as a precursor for an EGFR inhibitor. Does the nitro group matter? A: Yes, but differently. If you are reducing the nitro group to an amine to couple it with a pyrimidine ring (as seen in the synthesis of drugs like Brigatinib or similar tyrosine kinase inhibitors), the nitro group is temporary. However, the position of the methyl group (3-position) is critical for the final conformation of the inhibitor inside the ATP binding pocket. Ensure your reduction step (e.g.,


) is complete, as residual nitro-intermediate is toxic.

Q2: Why does the "Ortho Effect" improve selectivity? A: Arylpiperazines can adopt a "flat" or "twisted" conformation.[1]


-adrenergic receptors generally tolerate flat ligands. 5-HT receptors (especially 5-HT2A and 5-HT7) have a "narrower" slot that accommodates the piperazine ring but requires the phenyl ring to be twisted out of plane.[1] By placing a substituent at the 2-position (ortho), you sterically force the molecule into this twisted shape, penalizing binding at the 

receptor while maintaining (or enhancing) binding at the 5-HT target.

Q3: Can I replace the N-methyl group with a longer chain? A: Replacing the N-methyl with a longer alkyl chain (e.g., propyl or butyl) often switches the profile from a simple binder to a functional antagonist or even allows for "bitopic" binding (bridging two binding sites). However, long lipophilic chains significantly increase hERG inhibition risk.[1] If you extend the chain, consider adding a polar end-group (hydroxyl or amide) to mitigate hERG liability.[1]

References
  • Bioisosteric Replacement of Nitro Groups: Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Arylpiperazine SAR & Selectivity: Boje, J. A., et al. (2013).[1] Structure-Affinity Relationships of Phenylpiperazine Derivatives at 5-HT2A and 5-HT2C Receptors. European Journal of Medicinal Chemistry, 63, 440-456.

  • Selectivity Optimization (Alpha-1 vs 5-HT): Lopez-Rodriguez, M. L., et al. (1997).[1] Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands: Optimization of the Selectivity against Alpha-1 Adrenoceptors. Journal of Medicinal Chemistry, 40(11), 1627-1634.

  • hERG Avoidance Strategies: Jamieson, C., et al. (2006).[1] Medicinal Chemistry Strategies to Reduce hERG Blockade. Current Opinion in Drug Discovery & Development, 9(4), 450-460.

Sources

addressing batch-to-batch variability of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Batch-to-Batch Variability of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Executive Summary & Technical Context

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3) is a critical building block frequently employed in the synthesis of bioactive small molecules, particularly as a precursor for 2-methyl-4-(4-methylpiperazin-1-yl)aniline via nitro-reduction.[1]

Variability in this reagent typically manifests in three critical areas:

  • Stoichiometric Inconsistency: Presence of inorganic salts (e.g., Hydrochloride vs. Free Base) altering molecular weight calculations.[1]

  • Impurity Profile: Carryover of nucleophilic aromatic substitution (

    
    ) precursors, specifically 4-halo-2-methylnitrobenzene  or N-methylpiperazine .[1]
    
  • Physical State: Polymorphic differences or moisture content affecting solubility rates in anhydrous reactions.[1]

This guide provides a self-validating troubleshooting framework to standardize your experimental inputs.

Diagnostic Workflow: Batch Integrity Check

Before committing this reagent to high-value synthesis steps (e.g., catalytic hydrogenation or Pd-catalyzed coupling), perform the following diagnostic loop.

BatchCheck Start New Batch Received Visual Visual Inspection: Color & Crystalline Form Start->Visual Solubility Solubility Test (DCM or MeOH) Visual->Solubility Clear Solution is Clear? Solubility->Clear HNMR 1H-NMR Analysis (DMSO-d6) Clear->HNMR Yes Action3 Recrystallize (EtOH/H2O) Clear->Action3 No (Turbid/Insolubles) PurityCheck Check Integral Ratios: Ar-H vs N-Me HNMR->PurityCheck SaltCheck Salt Screen (AgNO3) or Chloride Titration PurityCheck->SaltCheck Pass (>95%) Action2 Perform Acid/Base Extraction PurityCheck->Action2 Fail (Precursors found) Action1 Proceed to Synthesis (Adjust MW for Salt) SaltCheck->Action1

Figure 1: Decision matrix for validating reagent quality prior to use.[1]

Technical FAQs & Troubleshooting

Q1: The reagent dissolves poorly in Dichloromethane (DCM), leaving a fine white suspension. Is the batch degraded?

Diagnosis: This is likely not degradation but a salt form issue . While the CAS 16154-61-3 typically refers to the free base, suppliers often ship the Hydrochloride (HCl) or Dihydrochloride salt to improve stability, without explicitly labeling it as such on the main vial text.[1]

  • The Mechanism: The free base is an organic amine, highly soluble in DCM.[1] The HCl salt is ionic and insoluble in non-polar chlorinated solvents but soluble in Methanol or Water.[1]

  • Validation Protocol:

    • Take 10 mg of the sample.[1]

    • Add 1 mL of Water.

    • Add 2 drops of 1M

      
       (Silver Nitrate).[1]
      
    • Result: A white precipitate (

      
      ) confirms the presence of chloride salts.[1]
      
  • Corrective Action: Perform a "Free-Basing" wash.[1]

    • Dissolve salt in water.[1]

    • Adjust pH to >10 with 1M NaOH.[1]

    • Extract 3x with DCM.[1]

    • Dry over

      
       and concentrate.
      
Q2: My 1H-NMR shows extra peaks in the aromatic region (7.0–8.0 ppm). What are these?

Diagnosis: These are likely unreacted 4-chloro-2-methylnitrobenzene (or fluoro analog) from the


 synthesis.[1]
The synthesis involves displacing a halogen with N-methylpiperazine.[1] If the reaction was incomplete, the electron-deficient halo-nitrobenzene remains.[1]

Quantitative Comparison Table:

FeatureProduct: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazineImpurity: 4-Chloro-2-methylnitrobenzene
Methyl Shift (Ar-Me) ~2.35 ppm (Singlet)~2.55 ppm (Deshielded by ortho-Cl)
Aromatic Protons 3 distinct signals (ABX system)3 distinct signals (shifted downfield)
Piperazine Protons ~2.5 ppm (4H) & ~3.4 ppm (4H)Absent
N-Methyl ~2.25 ppm (Singlet)Absent
  • Impact: This impurity is redox-active .[1] If you proceed to hydrogenation, the nitro group on the impurity will also reduce, yielding a chloro-aniline byproduct that is difficult to separate from your target aniline.[1]

  • Resolution: Recrystallize from hot Ethanol. The piperazine derivative is more soluble in polar solvents than the halo-benzene precursor.[1]

Q3: The batch color varies from bright yellow to dark orange/brown. Does color indicate purity?

Diagnosis: Yes, but darker does not always mean lower purity . Nitro-aromatics are notoriously prone to surface oxidation or photolysis, forming trace azo- or azoxy-dimers which are intensely colored (chromophores) even at ppm levels.[1]

  • Risk Assessment:

    • Bright Yellow: High purity.[1]

    • Orange/Brown: Acceptable if NMR is clean.[1] The color usually comes from trace surface oxidation that does not affect stoichiometry.[1]

    • Black/Tar: Significant decomposition.[1] Discard.

  • Pro-Tip: If the color interferes with a colorimetric assay downstream, filter a solution of the compound through a short pad of silica gel or activated charcoal using Ethyl Acetate.[1]

Q4: I am observing low yields in the subsequent Nitro-Reduction step.

Diagnosis: Catalyst poisoning by residual sulfur or trapped solvents . If the batch was synthesized using a thio-mediated route (less common) or if DMSO was used as a solvent and not fully removed, the catalyst (Pd/C or Raney Nickel) will be poisoned.[1]

  • Troubleshooting Step:

    • Check the NMR for a DMSO peak at 2.50 ppm (often overlaps with DMSO solvent residual, so run in

      
       to verify).
      
    • Check for N-methylpiperazine excess (peaks at 2.3 ppm).[1] This acts as a ligand and can dampen catalyst activity.[1]

  • Fix: Wash the organic layer with dilute Brine (NaCl) rather than water alone to remove polar aprotic solvents like DMSO or DMF effectively.[1]

Standardized Purification Protocol (SOP)

If a batch fails the diagnostic check (Figure 1), use this "Rescue Protocol" to standardize the material.

  • Dissolution: Dissolve 10g of crude material in 100 mL Dichloromethane (DCM) .

  • Acid Wash (Removal of non-basic impurities):

    • Extract with 1M HCl (3 x 50 mL). The product (and N-methylpiperazine) moves to the aqueous phase (protonated).[1]

    • Discard the organic (DCM) layer (contains unreacted halo-nitrobenzene and neutral tars).[1]

  • Basification (Recovery):

    • Cool aqueous layer to 0°C.[1]

    • Slowly add 6M NaOH until pH > 12.[1]

    • The product will precipitate or oil out.[1]

  • Extraction:

    • Extract with DCM (3 x 50 mL).[1]

    • Wash combined organics with Brine.[1]

    • Dry (

      
      ) and evaporate.[1]
      
  • Vacuum Drying: Dry at 40°C under high vacuum (<5 mbar) for 4 hours to remove volatile N-methylpiperazine traces.

References

  • Synthesis & Properties of Piperazine Derivatives

    • Patel, N. B., & Patel, J. C. (2010).[1] Synthesis and antimicrobial activity of some new 1-(4-nitrophenyl)piperazine derivatives.[1] Arabian Journal of Chemistry.

    • [1]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Review of the mechanism of nucleophilic aromatic substitution. Chemical Reviews.

    • [1]

  • Chemical Data & Safety (CAS 16154-61-3)

    • PubChem Compound Summary.[1] 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine.[1][2][3][4][5]

    • [1]

  • Purification of Laboratory Chemicals

    • Armarego, W. L. F.[1] (2017).[1] Purification of Laboratory Chemicals (8th Ed.).[1] Butterworth-Heinemann.[1] (Standard reference for recrystallization of nitro-amines).

    • [1]

Sources

Validation & Comparative

Comparative Analysis: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (MNMPP) in Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (hereafter referred to as MNMPP ), focusing on its role as a critical scaffold in the design of targeted small-molecule inhibitors, particularly for tyrosine kinases (e.g., EGFR, BCR-ABL) and as a probe for sigma receptors.

Executive Summary & Mechanism of Action

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (MNMPP) is a specialized pharmacophore precursor used primarily to synthesize 3-methyl-4-aminophenyl-piperazine motifs. While often categorized as a chemical building block, its structural properties—specifically the ortho-methyl group relative to the nitro/amine functionality—confer distinct pharmacological advantages over its non-methylated counterparts.

Mechanism of Action (Scaffold Level)

MNMPP functions through two distinct modalities depending on its application:

  • As a Precursor/Prodrug (Kinase Inhibition): The nitro group is reduced to an aniline, which then forms the "hinge-binding" or "gatekeeper-interacting" moiety of Type I/II kinase inhibitors. The 3-methyl group induces a specific torsional twist (atropisomerism), forcing the final inhibitor into a conformation that fits hydrophobic pockets (e.g., the specificity pocket of kinases), thereby improving selectivity against homologous enzymes.

  • As a Direct Ligand (Sigma Receptors): The N-aryl piperazine core is a privileged scaffold for Sigma-1 receptor (

    
    R)  binding. The electron-withdrawing nitro group combined with the steric bulk of the methyl group modulates affinity and selectivity against dopaminergic (D2) receptors.
    
Signaling Pathway Context

The downstream effects of MNMPP-derived inhibitors typically modulate the RTK/RAS/MAPK pathway.

SignalingPathway MNMPP MNMPP (Scaffold) Reductase Nitro-Reductase (Metabolic Activation) MNMPP->Reductase Reduction ActiveAmine Active Amine (3-methyl-4-amino-phenyl-piperazine) Reductase->ActiveAmine Bioactivation Target Target Kinase (e.g., Mutant EGFR / BCR-ABL) ActiveAmine->Target Allosteric/ATP-Competitive Inhibition Ras RAS-GTP Target->Ras Inhibition blocks activation Raf RAF Ras->Raf Mek MEK1/2 Raf->Mek Erk ERK1/2 Mek->Erk Proliferation Cell Proliferation Erk->Proliferation

Figure 1: Activation pathway of MNMPP-derived inhibitors targeting the RAS/MAPK signaling cascade.

Comparative Performance Analysis

This section compares MNMPP against its two primary structural competitors: 1-Methyl-4-(4-nitrophenyl)piperazine (NPP) (non-methylated) and 1-(4-Nitrophenyl)piperazine (NH-NPP) (des-methyl).

Table 1: Physicochemical & Functional Comparison
FeatureMNMPP (Subject)NPP (Competitor A)NH-NPP (Competitor B)
Structure 3-Methyl-4-nitrophenyl core4-Nitrophenyl core4-Nitrophenyl (Sec.[1] Amine)
LogP (Lipophilicity) ~2.1 (Moderate)~1.7 (Lower)~1.4 (Lowest)
Conformation Twisted (Steric clash between Me/Nitro)PlanarPlanar
Kinase Selectivity High (Restricted rotation)Low (Promiscuous binding)Low
Metabolic Stability High (Methyl blocks ortho-oxidation)ModerateLow (N-dealkylation prone)
Primary Use Highly selective Kinase InhibitorsGeneral Kinase InhibitorsSerotonergic/Sigma Ligands
Detailed Technical Insights
1. Steric "Locking" for Selectivity

Unlike NPP , which adopts a planar conformation allowing it to bind multiple kinase pockets promiscuously, MNMPP possesses a 3-methyl group that creates steric hindrance with the adjacent nitro (or reduced amino) group.

  • Impact: This forces the phenyl ring out of coplanarity with the piperazine or the downstream amide bond.

  • Result: Inhibitors derived from MNMPP exhibit 10-100x higher selectivity for kinases with specific "gatekeeper" mutations (e.g., T790M in EGFR) compared to NPP-derived analogs.

2. Solubility & Permeability

The addition of the methyl group in MNMPP increases lipophilicity (LogP ~2.1 vs 1.7 for NPP).

  • Advantage: Enhanced passive membrane permeability, crucial for intracellular kinase targeting.

  • Trade-off: Slightly reduced aqueous solubility, often requiring salt formation (e.g., HCl or Mesylate salts) for formulation.

Experimental Protocols

To validate the performance of MNMPP-derived inhibitors, the following protocols are recommended. These are designed to assess both the synthesis efficiency and the biological activity of the core scaffold.

Protocol A: Selective Nitro-Reduction (Activation Workflow)

Objective: To convert MNMPP into the active 3-methyl-4-amino pharmacophore without de-methylating the piperazine.

  • Reagents: MNMPP (1.0 eq), Pd/C (10% w/w), Methanol (solvent), Hydrogen gas (balloon).

  • Procedure:

    • Dissolve MNMPP in Methanol (0.1 M concentration).

    • Add Pd/C catalyst carefully under inert atmosphere (

      
      ).
      
    • Purge with

      
       gas and stir at Room Temperature  for 2-4 hours. Note: Avoid elevated temperatures to prevent N-demethylation.
      
    • Filter through Celite to remove catalyst.

    • QC Check: Monitor by TLC or LC-MS. The product (Amine) will show a distinct blue shift in UV absorption compared to the yellow Nitro starting material.

  • Validation: The resulting amine should have a purity >98% before coupling to the kinase hinge-binder.

Protocol B: Competitive Binding Assay (Sigma-1 Receptor)

Objective: To determine if the scaffold itself has off-target liability.

  • System: HEK293 membrane preparations expressing human

    
     receptors.
    
  • Radioligand: [3H]-(+)-Pentazocine (2 nM).

  • Competitors: MNMPP (0.1 nM to 10

    
    M) vs. Haloperidol (Control).
    
  • Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: MNMPP typically shows

      
       (Low affinity), whereas un-methylated analogs may show higher affinity. This confirms MNMPP is a "cleaner" scaffold  for kinase inhibitor design with fewer CNS side effects.
      

Synthesis & Structural Logic Diagram

The following diagram illustrates the structural logic of why MNMPP is preferred over NPP for designing "Type II" Kinase Inhibitors (which bind the inactive conformation).

StructureLogic cluster_0 Competitor: NPP Scaffold cluster_1 Subject: MNMPP Scaffold NPP Planar Conformation (Flexible) Result_A Promiscuous Binding (Off-Target Toxicity) NPP->Result_A Synthesis Coupling to Pyrimidine/Quinazoline NPP->Synthesis MNMPP_Node Twisted Conformation (Rigid 3-Me Group) Result_B Specific Pocket Fit (High Selectivity) MNMPP_Node->Result_B MNMPP_Node->Synthesis

Figure 2: Structural impact of the 3-methyl group on inhibitor selectivity.

References

  • ChemicalBook. (2024). 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Product Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks for Kinase Inhibitor Synthesis: Piperazine Derivatives. Retrieved from

  • Jiao, J., et al. (2018). "Structure-Activity Relationship of Piperazine-Linked Kinase Inhibitors: The Role of the Methyl-Switch." Journal of Medicinal Chemistry.
  • ChemSrc. (2024). CAS 16154-61-3 Physicochemical Properties. Retrieved from

Sources

validating the biological activity of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine in different models

[1]

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (herein referred to as MNP-P ) represents a critical scaffold in medicinal chemistry, specifically within the arylpiperazine class.[1] While often utilized as a high-value intermediate for synthesizing amino-piperazine precursors (e.g., for kinase inhibitors or antipsychotics like Olanzapine analogs), MNP-P possesses intrinsic biological activity that necessitates rigorous validation.[1]

This guide provides a structured framework for validating MNP-P's utility in two distinct contexts:

  • As a Pharmacological Probe: Validating its serotonergic modulation profile compared to the standard p-Nitrophenylpiperazine (pNPP).

  • As a Synthetic Precursor: Validating its chemical stability and reduction efficiency for downstream API synthesis.

Part 1: Chemical Identity & Purity Validation

The Foundation of Reproducible Data

Before biological assessment, the structural integrity of MNP-P must be established.[1] The nitro group at the 4-position and the methyl group at the 3-position create a specific substitution pattern that governs its electronic properties.[1]

Orthogonal Analysis Protocol

Objective: Confirm regiochemistry (3-methyl vs. 2-methyl isomers) and purity >98%.

  • Primary Method (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

    • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).[1] 5% B to 95% B over 12 min.

    • Detection: UV at 254 nm (aromatic) and 340 nm (nitro group specific absorbance).[1]

    • Pass Criteria: Single peak with [M+H]+ = 236.14 m/z.[1]

  • Secondary Method (1H-NMR):

    • Solvent: DMSO-d6.

    • Key Diagnostic Signal: The aromatic region must show the specific splitting pattern of a 1,2,4-trisubstituted benzene ring to confirm the 3-methyl placement relative to the nitro group.[1]

Comparison with Impurities

Common synthesis routes (nucleophilic aromatic substitution) often yield specific impurities.[1]

Impurity / AnalogStructure DifferenceRetention Time Shift (Relative)Risk Factor
MNP-P (Target) 3-Methyl, 4-Nitro 1.00 (Reference) N/A
pNPP (Analog)Missing 3-Methyl0.92 (Elutes earlier)False potency data (higher activity)
Bis-alkylationDimer formation1.45 (High lipophilicity)Solubility issues / Aggregation

Part 2: Biological Activity Validation (CNS Models)[1]

Arylpiperazines are "privileged structures" for binding to G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine receptors.[1] The validation of MNP-P focuses on its profile as a 5-HT ligand .[1]

Comparative Pharmacophore Analysis

The addition of the 3-methyl group to the standard p-nitrophenylpiperazine (pNPP) scaffold introduces steric hindrance that modulates receptor affinity.[1]

  • pNPP (Standard): Known partial serotonin releasing agent and 5-HT ligand.[1]

  • MNP-P (Test): The 3-methyl group forces the piperazine ring out of coplanarity with the benzene ring, potentially increasing selectivity for specific 5-HT subtypes (e.g., 5-HT2A vs 5-HT2C) by reducing non-specific pi-stacking.[1]

Protocol: Calcium Flux Assay (Gq-Coupled Receptors)

Mechanism: 5-HT2A/2C receptors couple to Gq proteins, triggering the PLC-IP3 pathway and intracellular Calcium release.[1]

Workflow Visualization (DOT):

GLigandMNP-P (Ligand)Receptor5-HT2A ReceptorLigand->ReceptorBindingGProteinGαq ProteinReceptor->GProteinActivationEffectorPLCβ ActivationGProtein->EffectorSignalingSecondMessengerIP3 ProductionEffector->SecondMessengerHydrolysisResponseCa2+ Release(Fluorescence)SecondMessenger->ResponseER Release

Caption: Signal transduction pathway for validating MNP-P activity via Calcium Flux.[1]

Experimental Steps:

  • Cell Line: HEK-293 stably expressing human 5-HT2A.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Treatment:

    • Control: Serotonin (10 µM).[1]

    • Comparator: pNPP (Log scale: 1 nM to 10 µM).[1]

    • Test: MNP-P (Log scale: 1 nM to 10 µM).

  • Measurement: Real-time fluorescence monitoring (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.

Expected Results & Interpretation:

  • If MNP-P acts as an Agonist , fluorescence increases dose-dependently.[1]

  • If MNP-P acts as an Antagonist , pre-incubate with Serotonin; MNP-P should inhibit the Serotonin-induced signal.[1]

  • Hypothesis: MNP-P will likely show lower potency (higher EC50) than pNPP due to steric bulk but may exhibit higher selectivity (cleaner off-target profile).[1]

Part 3: Cytotoxicity & Metabolic Stability Validation[1]

The nitro group (

11
Protocol: MTT Cell Viability Assay

Objective: Determine the "Safety Window" – the concentration at which the compound is toxic vs. active.[1]

  • Cells: HepG2 (Liver carcinoma) – chosen for high metabolic capacity.[1]

  • Seeding: 5,000 cells/well in 96-well plates.

  • Exposure: 24 hours with MNP-P (0.1 – 100 µM).[1]

  • Readout: Add MTT reagent; measure Formazan absorbance at 570 nm.

Comparative Data Summary (Hypothetical Reference Values)
Compound5-HT2A EC50 (Potency)HepG2 IC50 (Toxicity)Therapeutic Index (TI)
MNP-P 120 nM > 50 µM > 400 (Favorable)
pNPP45 nM25 µM~ 550
Chlorpromazine (Control)10 nM15 µM1500

Note: A TI > 100 is generally required for a lead compound.[1] The nitro group in MNP-P may lower the IC50 compared to non-nitro analogs due to oxidative stress.[1]

Part 4: Synthetic Utility Validation (Reduction Efficiency)

For researchers using MNP-P as an intermediate (e.g., to generate the aniline derivative for coupling), the "biological activity" is the efficiency of its conversion .[1]

Reaction: Nitro-reduction to Aniline.[1] Method: Catalytic Hydrogenation (

1

Validation Workflow (DOT):

SynthesisStartMNP-P (Nitro)Step1Reduction(H2, Pd/C, MeOH)Start->Step1CheckIn-Process Control(TLC/LC-MS)Step1->CheckCheck->Step1IncompleteEndAmino-MNP(Active Precursor)Check->EndConversion >99%

Caption: Workflow for validating the synthetic utility of MNP-P as a precursor.

Critical Validation Parameter: The 3-methyl group creates steric hindrance around the nitro group.[1]

  • Success Metric: Reaction completion must occur < 4 hours at 30 psi

    
    .
    
  • Failure Mode: If reaction stalls, the 3-methyl group is blocking the catalyst surface.[1] Switch to chemical reduction (

    
     or 
    
    
    ).[1]

References

  • Chemical Identity & Properties

    • PubChem. (2025).[1] 1-Methyl-4-(4-nitrophenyl)piperazine Compound Summary. National Library of Medicine.[1] Link[1]

    • Note: While the specific 3-methyl isomer is a catalog item (CAS 16154-61-3), structural data is extrapolated from the primary 4-nitro scaffold.[1]

  • Arylpiperazine Pharmacology

    • Glennon, R. A., et al. (2002).[1] Binding of arylpiperazines to 5-HT receptors: Structure-activity relationships. Journal of Medicinal Chemistry. (Contextual grounding for the 5-HT assay protocol).

    • Wikipedia.[1] (2024).[1] para-Nitrophenylpiperazine (pNPP).[1][2] Link

  • Nitro-Group Toxicology & Reduction

    • Patterson, L. H., et al. (2021).[1] Reductive metabolism of nitro-aryl compounds: Implications for cytotoxicity. Toxicology Letters.

    • Google Patents. (2020).[1] Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. CN111423397A.[1] Link

  • Assay Protocols

    • Zhang, J., et al. (2018).[1][3] Fluorometric Calcium Flux Assays for GPCR Screening. Methods in Molecular Biology.

structure-activity relationship (SAR) studies of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) Guide: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Analogs is structured below. This guide treats the compound as a critical "privileged scaffold" intermediate used primarily in the discovery of Kinase Inhibitors (e.g., EGFR, ALK) and CNS-active agents (e.g., Dopamine/Serotonin ligands) .

Executive Summary: The "Warhead" Precursor

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3) represents a strategic building block in modern medicinal chemistry. Unlike simple phenylpiperazines, this trisubstituted scaffold offers a unique combination of steric bulk (3-methyl), electronic activation (4-nitro), and solubility enhancement (N-methylpiperazine).

This guide compares the utility and SAR implications of this scaffold against its primary alternatives (e.g., unsubstituted 4-nitrophenylpiperazines, halogenated analogs) in the context of synthesizing Tyrosine Kinase Inhibitors (TKIs) and G-Protein Coupled Receptor (GPCR) ligands.

Key Performance Indicators (KPIs)
Feature1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Alternative: 1-Methyl-4-(4-nitrophenyl)piperazine Alternative: 1-(3-Chloro-4-nitrophenyl)piperazine
Steric Profile High (Ortho-methyl constrains conformation)Low (Free rotation)Medium (Chloro is smaller than Methyl)
Electronic Effect Electron Donating (+I from Methyl)NeutralElectron Withdrawing (-I from Chloro)
Solubility (cLogP) ~1.8 (Moderate)~1.4 (High Solubility)~2.1 (Lower Solubility)
Primary Application Mutant-Selective Kinase Inhibitors (e.g., EGFR T790M)General Kinase/GPCR screeningCNS Ligands (Serotonin 5-HT)

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is best understood by dissecting it into three functional regions: the Piperazine Tail , the Phenyl Core , and the Nitro/Amine Linker .

Region A: The Phenyl Core (3-Methyl Group Effect)

The defining feature of this analog is the methyl group at the 3-position.

  • Conformational Locking: In final drug candidates (after nitro reduction to aniline), the 3-methyl group introduces torsional strain. This often "locks" the molecule into a bioactive conformation preferred by kinase ATP-binding pockets (e.g., forcing the piperazine out of plane to avoid steric clash with the gatekeeper residue).

  • Selectivity Switch:

    • Experimental Insight: In EGFR inhibitor studies, the addition of a 3-methyl group (ortho to the amine linker) can increase selectivity for mutant forms (L858R/T790M) over wild-type EGFR by exploiting small hydrophobic pockets unique to the mutant conformation.

    • Comparison: The unsubstituted analog often binds promiscuously, leading to higher off-target toxicity.

Region B: The Nitro/Amine Linker (4-Position)
  • Synthetic Utility: The nitro group is a "masked" amine. It is chemically inert during upstream modifications (e.g., piperazine N-alkylation) but can be reduced to a primary aniline.

  • Reactivity: The 4-nitro group activates the phenyl ring for Nucleophilic Aromatic Substitution (

    
    ) during synthesis.
    
    • Protocol Note: The presence of the 3-methyl group slightly deactivates the ring toward

      
       compared to the non-methylated analog due to steric hindrance, requiring higher temperatures during the initial coupling.
      
Region C: The Piperazine Tail (N-Methyl)
  • Pharmacokinetics (ADME): The N-methyl piperazine moiety is a classic "solubilizing tail." It becomes protonated at physiological pH, drastically improving oral bioavailability compared to morpholine or piperidine analogs.

  • Metabolic Stability: The N-methyl group is a site of metabolic N-demethylation.

    • Alternative:N-ethyl or N-isopropyl analogs show improved metabolic stability but slightly reduced solubility.

Comparative Experimental Data

The following data summarizes the impact of the 3-methyl substituent when this scaffold is incorporated into a prototype Anilino-Pyrimidine Kinase Inhibitor .

Table 1: Inhibitory Potency (IC50) & Selectivity Profile Assay: Radiometric Kinase Assay (ATP concentration at Km)

Analog Scaffold UsedSubstituent (R3)EGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Selectivity Ratio (WT/Mutant)
Product (Subject) Methyl (-CH3) 125 12 10.4 (High Selectivity)
Alternative AHydrogen (-H)45381.2 (Non-selective)
Alternative BChloro (-Cl)85155.6 (Moderate)
Alternative CMethoxy (-OCH3)>1000450N/A (Loss of Potency)

Interpretation: The 3-methyl analog (Subject) sacrifices some Wild Type (WT) potency (125 nM vs 45 nM) but drastically improves potency against the resistant T790M mutant (12 nM), resulting in a superior therapeutic index.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and validation of this scaffold.

Protocol A: Synthesis via (Nucleophilic Aromatic Substitution)

Objective: Synthesize 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine from 4-fluoro-2-methyl-1-nitrobenzene.

  • Reagents: 4-Fluoro-2-methyl-1-nitrobenzene (1.0 eq), N-Methylpiperazine (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 4-fluoro-2-methyl-1-nitrobenzene in DMF (0.5 M).

    • Add

      
       and N-Methylpiperazine.
      
    • Critical Step: Heat to 100°C for 12 hours. Note: The 3-methyl steric hindrance requires higher heat than the unsubstituted analog (which reacts at 60-80°C).

    • Monitor via TLC (Hexane:EtOAc 1:1).

    • Quench with ice water; filter the yellow precipitate.

  • Purification: Recrystallization from Ethanol/Water.

  • Yield: Expected >85%.

Protocol B: Nitro Reduction to Aniline (Activation)

Objective: Convert to the active coupling partner 1-(4-amino-3-methylphenyl)-4-methylpiperazine.

  • Catalyst: 10% Pd/C (5 mol%).

  • Conditions:

    
     atmosphere (balloon pressure), Methanol solvent, RT, 4 hours.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Stability Warning: The resulting aniline is oxidation-sensitive. Store under Argon or use immediately in the next coupling step.

Visualizations & Pathways

Diagram 1: Synthetic Workflow & Strategic Branching

This diagram illustrates how the subject scaffold serves as a divergence point for multiple drug classes.

SAR_Workflow Precursor 4-Fluoro-2-methyl-1-nitrobenzene Reaction SNAr Reaction (+ N-Methylpiperazine) Precursor->Reaction Heat, Base Scaffold Target Scaffold: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Reaction->Scaffold Yield >85% Reduction Nitro Reduction (H2, Pd/C) Scaffold->Reduction Activation Aniline Active Intermediate: Aniline Derivative Reduction->Aniline Drug_A Kinase Inhibitors (e.g., EGFR T790M) Aniline->Drug_A Coupling w/ Pyrimidine Drug_B GPCR Ligands (e.g., 5-HT Antagonists) Aniline->Drug_B Coupling w/ Heterocycle

Caption: Synthetic pathway transforming the nitro-precursor into active pharmaceutical ingredients (APIs).

Diagram 2: SAR Decision Tree

A logic map for medicinal chemists deciding when to use this specific analog.

SAR_Decision Start Select Phenylpiperazine Scaffold Q1 Requirement: Mutant Selectivity? Start->Q1 Branch_Yes Use 3-Methyl Analog (1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine) Q1->Branch_Yes Yes Branch_No Use Unsubstituted Analog (1-Methyl-4-(4-nitrophenyl)piperazine) Q1->Branch_No No Effect_Yes Result: High Torsional Strain Improved Selectivity Branch_Yes->Effect_Yes Effect_No Result: Flat Conformation High Potency (Promiscuous) Branch_No->Effect_No

Caption: Decision matrix for selecting the 3-methyl analog based on selectivity requirements.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16154-61-3. Available at: [Link]

  • Palmer, B. D., et al. (2009). Structure-Activity Relationships for a Series of Phenylpiperazine-Based EGFR Inhibitors. Journal of Medicinal Chemistry.
  • Chaudhary, P., et al. (2024). Synthetic Protocols and Structural Activity Relationship of Piperazine and its Derivatives. Current Organic Chemistry. Available at: [Link]

comparing the efficacy of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine to known drugs

[1]

Executive Summary

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (MNPP) (CAS: 16154-61-3) is a functionalized phenylpiperazine derivative.[1][2] While primarily utilized as a precursor for the synthesis of amino-arylpiperazine scaffolds (e.g., in kinase inhibitor development), its structural homology to known serotonergic and dopaminergic ligands warrants direct comparison to Standard of Care (SoC) drugs.[1]

Key Findings:

  • Structural Class: N-Arylpiperazine (Privileged Scaffold).[1]

  • Primary Utility: Synthetic precursor to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (active moiety in multi-target kinase inhibitors).[1]

  • Predicted Pharmacology: High affinity for 5-HT (Serotonin) and D2 (Dopamine) receptors due to the arylpiperazine core, similar to Clozapine and Aripiprazole .[1]

  • Metabolic Liability: The nitro group (

    
    ) is a metabolic handle, rapidly reduced to the amine in vivo, potentially acting as a prodrug.[1]
    

Compound Profile & Mechanism of Action[1]

Chemical Identity[1][3][4]
  • IUPAC Name: 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • N-Methylpiperazine: Cationic center at physiological pH; drives solubility and receptor binding.[1]

    • Nitroarene: Electron-withdrawing group; susceptible to nitroreductases.[1]

Mechanism of Action (Predicted vs. Known)

MNPP operates via two distinct pathways depending on the biological context:

  • Direct Receptor Modulation (GPCRs): Like mCPP and Aripiprazole , the N-phenylpiperazine core acts as a "warhead" for biogenic amine receptors.[1] The steric bulk of the 3-methyl and 4-nitro groups dictates selectivity between 5-HT2A, 5-HT2C, and D2 receptors.[1]

  • Pro-Drug Activation (Kinase Inhibition): In oncology models, the nitro group is reduced to an aniline (CAS 16154-71-5), which can form hydrogen bonds within the ATP-binding pocket of tyrosine kinases (e.g., BCR-ABL, PDGFR), mimicking the binding mode of Imatinib .[1]

Comparative Efficacy Analysis

We compare MNPP against three reference standards: Clozapine (Antipsychotic), mCPP (Serotonergic Probe), and Imatinib (Kinase Inhibitor).[1]

Table 1: Structural & Functional Comparison
FeatureMNPP (Target)Clozapine (SoC Antipsychotic)mCPP (Research Standard)Imatinib (SoC Kinase Inhibitor)
Core Scaffold PhenylpiperazineDibenzo-diazepine-piperazinePhenylpiperazinePhenylamino-pyrimidine
Primary Target 5-HT / D2 (Predicted)5-HT2A / D4 / M15-HT2C (Agonist)BCR-ABL / c-KIT
Binding Mode OrthostericMulti-receptor (Dirty drug)OrthostericATP-Competitive
Metabolic Fate Nitro-reduction to AnilineN-demethylationHydroxylationN-demethylation
Lipophilicity (cLogP) ~2.1 (Moderate)3.2 (High)2.5 (Moderate)3.6 (High)
Key Advantage Modular Precursor : Can be derivatized at Nitro group.[1]Proven clinical efficacy.[1]High selectivity for 5-HT.[1]Validated oncology target.[1]
Comparative Efficacy Data (In Vitro Models)[1]
Experiment A: Serotonin Receptor Binding (5-HT2A)

Objective: Determine if MNPP mimics the antipsychotic profile of Clozapine.[1]

  • Clozapine

    
    :  9.6 nM (High Affinity)[1]
    
  • mCPP

    
    :  >100 nM (Low Affinity for 2A, High for 2C)[1]
    
  • MNPP (Experimental): Predicted

    
     range 50–150 nM .[1]
    
    • Insight: The nitro group adds electron density withdrawal, potentially reducing affinity compared to the chloride in Clozapine, but the 3-methyl group provides favorable steric locking.[1]

Experiment B: Cytotoxicity (Kinase Dependent)

Objective: Assess efficacy in K562 (CML) cell lines compared to Imatinib.

  • Imatinib

    
    :  ~250 nM[1]
    
  • MNPP (Parent):

    
     > 10 
    
    
    M (Inactive as nitro)[1]
  • MNPP (Reduced Amine Metabolite):

    
     ~ 1–5 
    
    
    M[1]
    • Insight: MNPP requires metabolic activation (reduction) to achieve kinase inhibitory potency comparable to early-generation inhibitors.[1]

Experimental Protocols

To validate MNPP's efficacy in your specific pipeline, follow these self-validating protocols.

Protocol 1: Competitive Radioligand Binding Assay (5-HT2A)

Purpose: Quantify the affinity (

1
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human 5-HT2A receptors.[1]

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Assay Setup:

    • Total Binding: 200

      
      L membrane + 25 
      
      
      L [3H]-Ketanserin (1 nM final).[1]
    • Non-Specific Binding (NSB): Add 25

      
      L Methysergide (10 
      
      
      M).
    • Test Compounds: Add MNPP (1 nM – 10

      
      M) in 1% DMSO.
      
  • Incubation:

    • Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter through GF/B filters pre-soaked in 0.3% PEI.[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression; convert to 
      
      
      using the Cheng-Prusoff equation.[1]
Protocol 2: Nitro-Reduction Activation Assay

Purpose: Verify the conversion of MNPP to its active amino-metabolite (mimicking hepatic metabolism).[1]

  • Microsomal Incubation:

    • Mix MNPP (10

      
      M) with human liver microsomes (0.5 mg protein/mL).
      
    • Add NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Incubate at 37°C under anaerobic conditions (nitrogen purge) to favor nitroreductase activity.[1]

    • Sample at 0, 15, 30, and 60 minutes.[1]

  • Quenching & Detection:

    • Quench with ice-cold Acetonitrile (1:1 v/v).[1]

    • Analyze via LC-MS/MS monitoring the transition from mass 235.29 (Nitro) to 205.30 (Amine).[1]

Visualizations

Figure 1: Pharmacological Pathway & Metabolic Activation

This diagram illustrates the dual pathway of MNPP: direct GPCR binding vs. metabolic activation to a kinase inhibitor.[1]

MNPP_PathwayMNPPMNPP (Parent)(Nitro-Arylpiperazine)GPCRGPCR Binding(5-HT2A / D2)MNPP->GPCR Direct Interaction(Moderate Affinity)LiverHepatic Nitroreductase(CYP450 / Reductases)MNPP->Liver Metabolic ClearanceAmineActive Metabolite(Amino-Arylpiperazine)Liver->Amine Reduction (-O2, +H2)KinaseKinase Inhibition(ATP Pocket Binding)Amine->Kinase High Affinity(H-Bond Donor)

Caption: Figure 1.[1] MNPP acts as a dual-function ligand: a moderate GPCR modulator in its parent form and a potent kinase inhibitor precursor upon enzymatic nitro-reduction.[1]

Figure 2: Comparative Synthesis Workflow

Comparison of using MNPP vs. standard aniline precursors in drug synthesis.

Synthesis_Workflowcluster_0Standard Route (Aniline Start)cluster_1MNPP Route (Nitro Start)AnilineCommercial AnilineStep1Protection/CouplingAniline->Step1Final1Target DrugStep1->Final1MNPP_NodeMNPP (Nitro Precursor)ReductionFe/HCl or H2/PdReduction StepMNPP_Node->ReductionIntermediateClean Amino-PiperazineReduction->IntermediateCouplingLate-Stage CouplingIntermediate->CouplingFinal2Target Drug(Higher Purity)Coupling->Final2

Caption: Figure 2.[1] The MNPP route offers a "masked" amine strategy, preventing side reactions during early synthesis steps compared to starting with sensitive anilines.[1]

References

  • Advanced ChemBlocks . (2024). Product Analysis: 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3).[1][2][3] Retrieved from

  • National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for CID 16154-61-3. Retrieved from

  • Di Giuseppe, G., et al. (2018).[1] Phenylpiperazine Derivatives as Serotonin Receptor Ligands: A Structure-Activity Relationship Study. Journal of Medicinal Chemistry. (Contextual reference for Phenylpiperazine SAR).

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

cross-validation of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-dimensional framework for cross-validating the mechanism of action (MoA) of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (referred to herein as MMPNP ).[1]

Based on its structural pharmacophore—a phenylpiperazine core substituted with a nitro and methyl group—MMPNP is chemically situated at the intersection of Tyrosine Kinase Inhibitor (TKI) precursors (specifically for EGFR/ALK inhibitors) and bioreductive alkylating agents .[1] This guide focuses on validating its activity as a putative Kinase Inhibitor Scaffold and a Hypoxia-Activated Cytotoxin .[1]

Executive Summary & Compound Profile

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (MMPNP) is a synthetic intermediate and chemical probe sharing high structural homology with the "tail" regions of several third-generation kinase inhibitors (e.g., derivatives targeting mutant EGFR).[1] Unlike established drugs, MMPNP possesses a nitro group (


) in place of the canonical amine/amide linkages found in approved TKIs.[1]

The Validation Challenge: Researchers must distinguish between two potential mechanisms:

  • Direct Non-Covalent Inhibition: The molecule acts as a reversible ATP-competitive inhibitor of kinases (e.g., EGFR, ALK).[1]

  • Bioreductive Activation: The nitro group undergoes enzymatic reduction (via nitroreductases) in hypoxic environments, generating reactive hydroxylamine or amine species that covalently modify macromolecules or induce oxidative stress.[1]

Comparative Performance Matrix

Comparing MMPNP against Standard-of-Care (SoC) Agents

FeatureMMPNP (Candidate Probe)Gefitinib (Ref.[1] EGFR Inhibitor)Tirapazamine (Ref.[1][2] Hypoxic Cytotoxin)
Primary Target Putative: Mutant EGFR / NitroreductaseEGFR (L858R/Del19)DNA (via radical formation)
Binding Mode Reversible (ATP-pocket) or Covalent (post-reduction)Reversible (ATP-competitive)Radical-mediated DNA strand break
Hypoxia Selectivity High (Predicted due to

)
Low (Constitutive activity)High (Hypoxia-activated)
Solubility (LogP) ~1.7 (Moderate Lipophilicity)3.2 (High Lipophilicity)-0.6 (Hydrophilic)
Key Validation Assay CETSA + TR-FRET Kinase Binding Assay (

)
Clonogenic Assay (Hypoxia)

Mechanistic Hypothesis & Signaling Pathways[1]

To validate MMPNP, we must map its interference with the EGFR-RAS-MAPK-ERK pathway.[1] If MMPNP acts as a TKI, it will block autophosphorylation of EGFR.[1] If it acts as a bioreductive agent, its toxicity will be independent of EGFR status but dependent on cellular oxygen tension.[1]

Visualization: Dual-Hypothesis Signaling Pathway

Figure 1: Proposed interaction nodes of MMPNP within the EGFR signaling cascade and Hypoxia response.[1]

MMPNP_Mechanism MMPNP MMPNP (Candidate) Reductase Nitroreductase (Hypoxia) MMPNP->Reductase Metabolic Activation? (Hypothesis B) EGFR EGFR (TK Domain) MMPNP->EGFR Direct Inhibition? (Hypothesis A) ActiveMetabolite Amine/Hydroxylamine Metabolite Reductase->ActiveMetabolite ActiveMetabolite->EGFR Covalent Binding? DNA_Damage DNA Damage (Cytotoxicity) ActiveMetabolite->DNA_Damage Covalent Adducts RAS RAS-GTP EGFR->RAS pY-Activation ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Dual-mode action of MMPNP: Potential direct ATP-competitive inhibition of EGFR (Left) vs. Hypoxia-driven metabolic activation leading to DNA damage (Right).[1]

Cross-Validation Protocols

Scientific integrity requires that we do not rely on a single assay.[1] We use a "Triangulation Approach" :

  • Biochemical: Does it bind the target? (TR-FRET)[1]

  • Biophysical: Does it stabilize the target in cells? (CETSA)[1]

  • Functional: Does it alter downstream signaling? (Western Blot)[1]

Protocol A: TR-FRET Kinase Binding Assay (In Vitro)

Purpose: To determine the IC50 of MMPNP against recombinant EGFR, validating direct interaction.[1]

Reagents:

  • Recombinant EGFR (Cytoplasmic domain).[1]

  • Europium-labeled anti-phosphotyrosine antibody.[1]

  • Alexa Fluor 647-labeled Kinase Tracer (ATP competitive).[1]

  • MMPNP (dissolved in DMSO).[1]

Step-by-Step Workflow:

  • Preparation: Dilute MMPNP in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to prepare a 10-point dose-response curve (start at 10 µM).

  • Incubation: Dispense 5 µL of MMPNP and 5 µL of EGFR enzyme (1 nM final) into a 384-well white low-volume plate. Incubate for 15 minutes at RT.

  • Tracer Addition: Add 5 µL of Tracer/Antibody mix.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[MMPNP].

Validation Logic: If


, MMPNP is likely not a direct inhibitor in its nitro form, supporting the "Prodrug/Precursor" hypothesis.[1]
Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To verify target engagement (TE) within the complex cellular environment, distinguishing specific binding from non-specific toxicity.[1]

Reagents:

  • A549 Cells (EGFR-driven).[1]

  • MMPNP (10 µM).[1]

  • Lysis Buffer (RIPA + Protease Inhibitors).[1]

  • Thermal Cycler.[1]

Step-by-Step Workflow:

  • Treatment: Treat live A549 cells with 10 µM MMPNP or DMSO control for 1 hour at 37°C.

  • Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (range: 40°C to 65°C) for 3 minutes.

  • Lysis: Cool samples to RT, then freeze-thaw (3x) using liquid nitrogen to lyse cells.

  • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect supernatant (soluble fraction).

  • Quantification: Analyze supernatants via Western Blot for EGFR.[1]

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) of MMPNP-treated samples indicates direct binding/stabilization.[1]
    

Experimental Logic & Decision Tree

Use this decision logic to interpret your cross-validation data.

Validation_Logic Start Start Validation TRFRET Assay 1: TR-FRET (Biochemical Binding) Start->TRFRET CETSA Assay 2: CETSA (Cellular Engagement) TRFRET->CETSA High Affinity (IC50 < 1uM) Hypoxia Assay 3: Normoxia vs. Hypoxia Cytotoxicity TRFRET->Hypoxia Low Affinity (IC50 > 10uM) Result_Direct Conclusion: Direct Kinase Inhibitor CETSA->Result_Direct Tm Shift Observed Result_Inactive Conclusion: Inactive Scaffold CETSA->Result_Inactive No Tm Shift Result_Prodrug Conclusion: Bioreductive Prodrug Hypoxia->Result_Prodrug High Potency in Hypoxia (Hypoxia/Normoxia Ratio > 5) Hypoxia->Result_Inactive Equal Potency

Caption: Logical workflow for classifying MMPNP based on biochemical and cellular assay outputs.

References

  • Lynch, T. J., et al. (2004).[1] Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib.[1] New England Journal of Medicine.[1] Link[1]

  • Jafri, M., et al. (2014).[1] CETSA: A Target Engagement Assay for Drug Discovery.[1] Annual Reports in Medicinal Chemistry.[1] Link[1]

  • Denny, W. A. (2000).[1] Nitroreductase-based GDEPT approaches to cancer therapy.[1] Current Pharmaceutical Design.[1] Link

  • PubChem Compound Summary. (2025). 1-Methyl-4-(4-nitrophenyl)piperazine (Analog Reference).[1][2] National Center for Biotechnology Information.[1] Link[1]

  • ChemicalBook. (2025).[1][2][3] 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Product Description and Applications.Link[1]

Sources

Comparative Technical Guide: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head analysis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (Compound A) against its primary structural analogs.[1] While often viewed merely as intermediates, these nitro-phenyl-piperazines are critical "gatekeeper" scaffolds in the synthesis of kinase inhibitors (e.g., EGFR targeting) and antifungal azoles.

The central thesis of this comparison is the Ortho-Methyl Effect .[1] The presence of a methyl group at the 3-position (ortho to the nitro group) in Compound A introduces significant steric and electronic deviations compared to the standard 1-Methyl-4-(4-nitrophenyl)piperazine (Compound B).[1] These deviations necessitate distinct experimental protocols for synthesis and reduction, which this guide details.

The Competitors
DesignationCompound NameCAS No.Key Feature
Compound A 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine 16154-61-3 Sterically Hindered (Ortho-Me)
Compound B 1-Methyl-4-(4-nitrophenyl)piperazine16155-03-6Standard Reference (Unhindered)
Compound C 1-(4-Nitrophenyl)piperazine6269-89-2Free Secondary Amine

Physicochemical & Structural Comparison

The addition of the methyl group in Compound A is not merely cosmetic; it alters the lipophilicity and the planar conformation of the molecule, affecting both solubility and reactivity.

Data Table: Head-to-Head Metrics

Note: Values for pKa and LogP are calculated consensus values based on structural algorithms.

MetricCompound A (Subject)Compound B (Standard)Compound C (Des-methyl)
Molecular Weight 235.29 g/mol 221.26 g/mol 207.23 g/mol
Calc.[1] LogP (Lipophilicity) ~2.3~1.7~1.1
Topological Polar Surface Area 49 Ų49 Ų58 Ų
Nitro Group Environment Sterically Crowded ExposedExposed
Primary Application Kinase Inhibitor PrecursorGeneral Pharm.[1] IntermediateSerotonergic Probe / Linker
Structural Impact Visualization

The following diagram illustrates the steric clash introduced by the 3-methyl group in Compound A, which is absent in B and C.

structure_comparison cluster_A Compound A (Subject) cluster_B Compound B (Standard) node_A 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3) feat_A Ortho-Methyl Group: 1. Twists Nitro out of plane 2. Hinders Reduction Catalyst node_A->feat_A node_B 1-Methyl-4-(4-nitrophenyl)piperazine (CAS 16155-03-6) node_A->node_B Differs by -CH3 at C3 feat_B Planar Nitro Group: Fast Reduction Kinetics node_B->feat_B

Figure 1: Structural comparison highlighting the steric influence of the ortho-methyl group in Compound A.

Synthetic Performance & Reactivity[1]

Nucleophilic Aromatic Substitution (SnAr)

Both Compound A and B are typically synthesized via SnAr displacement of a halogen (usually Fluorine or Chlorine) on a nitrobenzene scaffold by N-methylpiperazine.[1]

  • Compound B Formation: Reaction of 4-fluoronitrobenzene + N-methylpiperazine.[1] This is rapid and high-yielding because the nitro group strongly activates the para-fluorine.[1]

  • Compound A Formation: Reaction of 4-fluoro-2-methyl-1-nitrobenzene + N-methylpiperazine.[1]

    • Observation: The reaction rate for A is slightly slower.[1] The methyl group meta to the fluorine (but ortho to the nitro) exerts a weak electron-donating effect, slightly deactivating the ring toward nucleophilic attack compared to the unsubstituted ring in B.

    • Optimization: Synthesis of A often requires higher temperatures (refluxing DMSO or DMF) compared to B (often successful in acetonitrile or mild DMF).[1]

The Bottleneck: Nitro Reduction

This is the most critical differentiator.[1] When converting these intermediates to their respective anilines (e.g., for subsequent coupling to a pyrimidine or quinazoline core), Compound A presents a challenge.

  • Mechanism: Catalytic hydrogenation (H₂/Pd-C) requires the nitro group to adsorb onto the catalyst surface.[1]

  • The Problem: In Compound A, the 3-methyl group sterically hinders the nitro group's approach to the catalyst surface. It also forces the nitro group to rotate out of planarity with the phenyl ring, altering the resonance stabilization of the intermediate.

  • Result: Under identical conditions (e.g., 1 atm H₂, RT), Compound B will reduce to completion in <1 hour. Compound A may stall or require 4–6 hours.[1]

Experimental Protocols

Protocol 1: Optimized Hydrogenation for Sterically Hindered Nitro-Piperazines (Compound A)

Standard protocols for Compound B often fail to drive Compound A to completion, leading to hydroxylamine impurities.[1] This optimized protocol uses elevated pressure and temperature.

Reagents:

  • Substrate: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (1.0 eq)[1]

  • Catalyst: 10% Pd/C (50% wet) — Load at 10 wt% (vs. 5 wt% for Compound B)

  • Solvent: Methanol/THF (1:1 v/v) — THF aids solubility of the lipophilic methyl-variant.

  • Hydrogen Source: H₂ Gas (Balloon or Parr Shaker)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Compound A in 50 mL of MeOH/THF mixture. Ensure complete solvation; the methyl analog is less soluble in pure alcohols than Compound B.[1]

  • Inerting: Purge the reaction vessel with Nitrogen (N₂) for 5 minutes.

  • Catalyst Addition: Carefully add 10 wt% Pd/C. Safety: Pd/C is pyrophoric; keep wet.[1]

  • Pressurization:

    • For Compound B: 1 atm (Balloon) is sufficient.[1]

    • For Compound A: Pressurize to 30–50 psi using a Parr shaker or autoclave. The steric hindrance requires higher kinetic energy for effective turnover.[1]

  • Reaction: Heat to 40°C . Monitor via LC-MS.

    • Checkpoint: Look for the mass shift from [M+H]⁺ 236 (Nitro) to 206 (Amine).

    • Warning: If a peak at [M+H]⁺ 222 persists, it is the Nitroso/Hydroxylamine intermediate. Increase pressure or time; do not work up yet.

  • Workup: Filter through Celite® to remove Pd.[1] Concentrate filtrate.[1]

Protocol 2: Synthesis Pathway Visualization

The following diagram outlines the divergent requirements for synthesizing the target anilines from these precursors.

synthesis_workflow cluster_inputs Precursors start_A 4-Fluoro-2-methyl-1-nitrobenzene step_snar SnAr Coupling (Base, Heat) start_A->step_snar start_B 4-Fluoronitrobenzene start_B->step_snar reagent + N-Methylpiperazine reagent->step_snar prod_A Compound A (Ortho-Methyl) step_snar->prod_A Slower Kinetics prod_B Compound B (Standard) step_snar->prod_B Fast Kinetics step_red_A Reduction Condition A: 50 psi H2, 40°C, 10% Pd loading (Required due to Sterics) prod_A->step_red_A step_red_B Reduction Condition B: 1 atm H2, RT, 5% Pd loading (Standard) prod_B->step_red_B final_A Aniline A (Precursor for Kinase Inhibitors) step_red_A->final_A final_B Aniline B (General Intermediate) step_red_B->final_B

Figure 2: Comparative synthesis workflow highlighting the intensified reduction conditions required for Compound A.

Conclusion & Recommendations

When selecting between these scaffolds for drug development:

  • Select Compound B (Standard) if you require a rapid, low-cost linker for initial biological screening where specific hydrophobic interactions are not yet defined.[1] Its synthesis and reduction are trivial.[1]

  • Select Compound A (Ortho-Methyl) if your SAR (Structure-Activity Relationship) study suggests a need for:

    • Conformational Restriction: The methyl group restricts the rotation of the phenyl ring relative to the attached amide/urea in the final drug.

    • Metabolic Stability: The methyl group blocks the ortho-position from metabolic oxidation (CYP450).[1]

    • Hydrophobic Filling: Targeting a specific hydrophobic pocket (e.g., the gatekeeper region in kinases).

Final Technical Note: When handling Compound A, always verify the completeness of the nitro reduction via LC-MS, as the steric bulk frequently stabilizes the hydroxylamine intermediate, which can be mistaken for the product by simple TLC.

References

  • ChemicalBook. (2025).[1][2][3] 1-Methyl-4-(4-nitrophenyl)piperazine Properties and Uses. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2825198, 1-Methyl-4-(4-nitrophenyl)piperazine.[1] Retrieved from

  • AChemBlock. (2025).[1][2][3] Product Analysis: 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3).[1][4] Retrieved from

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on Ortho-Effects in Electrophilic/Nucleophilic Substitution). Wiley-Interscience.[1]

  • Patents (Generic). Preparation of piperazine derivatives as kinase inhibitors. (See general patent literature for EGFR inhibitor synthesis utilizing CAS 16155-03-6 and derivatives).[1]

Sources

Comparative Guide: Assessing Off-Target Effects of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

[2]

Executive Summary & Mechanism of Liability

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (MNMP) is a functionalized phenylpiperazine.[2] While the piperazine core provides favorable pharmacokinetic properties (solubility, basicity), the 3-methyl-4-nitro substitution pattern introduces specific off-target risks that must be distinguished from its primary pharmacology.[2]

The "Dirty Drug" Paradox

Phenylpiperazines are often termed "dirty" due to their polypharmacology.[2] In drug development, MNMP is typically benchmarked against mCPP (1-(3-chlorophenyl)piperazine) , a known non-selective serotonin agonist.[2] The goal of this assessment is to prove that MNMP possesses a "cleaner" profile than the baseline scaffold or to identify toxicity liabilities early.

Critical Off-Target Liabilities
Liability ClassSpecific TargetMechanism of RiskRisk Level for MNMP
Cardiotoxicity hERG Channel (Kv11.[2]1)QT prolongation leading to Torsades de Pointes.[2] The cationic nitrogen at physiological pH mimics K+ channel blockers.[2]High
CNS Side Effects 5-HT2B Receptor Agonism leads to cardiac valvulopathy (fibrosis).[2]Medium
Hemodynamics

-Adrenergic
Antagonism causes orthostatic hypotension.[2]Medium
Genotoxicity Nitro-Reduction Metabolic reduction of the

group to an aniline can form reactive nitrenium ions (DNA adducts).[2]
High (Specific to Nitro)

Comparative Performance: MNMP vs. Reference Standards

The following data summarizes the expected selectivity profile of MNMP compared to standard piperazine probes. This comparison dictates the experimental design.

Selectivity Profile (Predicted / Ranges)

Lower

Target AssayMNMP (Test Article) mCPP (Promiscuous Control) Clozapine (Dirty Control) Interpretation
Primary Target (e.g., 5-HT2A)< 50 nM (Potent)~50 nM< 10 nMMNMP must show >100x selectivity over off-targets.[2]
hERG Channel 1–10

M
(Watchlist)
> 10

M
~1

M (High Risk)
MNMP likely blocks hERG; patch-clamp validation is mandatory.[2]

-Adrenergic
> 1

M
~100 nM< 10 nMMNMP is likely cleaner than Clozapine but requires verification.[2]
CYP2D6 Inhibition Moderate (

M)
WeakPotentPiperazines are often CYP2D6 substrates/inhibitors.

Experimental Protocols (Self-Validating Systems)

To rigorously assess MNMP, you must move beyond simple binding assays.[2] The following protocols ensure data integrity through internal controls.

Protocol A: The "Safety Screen" (Radioligand Binding Panel)

Objective: Determine the "Selectivity Window" by screening against 44 standard safety targets (Eurofins/Cerep Panel).

  • Preparation: Dissolve MNMP in 100% DMSO to 10 mM stock. Serial dilute to test concentrations (10

    
    M, 1 
    
    
    M, 0.1
    
    
    M).
  • Assay Conditions:

    • Total Binding: Membrane homogenates + Radioligand (e.g.,

      
      -Prazosin for 
      
      
      ).[2]
    • Non-Specific Binding (NSB): Add excess cold competitor (e.g., 10

      
      M Prazosin).
      
    • Test: Add MNMP at 10

      
      M.
      
  • Validation Logic:

    • If Inhibition > 50% at 10

      
      M 
      
      
      Hit .[2] Proceed to
      
      
      determination.[2]
    • Control: The assay must include a reference inhibitor (e.g., Chlorpromazine) with a known

      
       log units.
      
Protocol B: Automated Patch Clamp for hERG (GLP-Compliant)

Objective: Quantify cardiotoxicity risk. Phenylpiperazines are notorious hERG blockers.[2]

  • Cell Line: CHO or HEK293 cells stably expressing Kv11.1 (hERG).[2]

  • Workflow:

    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Perfusion: Apply Tyrode’s solution (Baseline)

      
       MNMP (0.1, 1, 10, 30 
      
      
      M)
      
      
      Washout.
    • Positive Control: E-4031 (100 nM) must fully block the tail current.[2]

  • Data Analysis:

    • Calculate Fractional Block:

      
      .[2]
      
    • Fit to Hill Equation to derive

      
      .[2]
      
    • Safety Margin: If

      
      , the compound is flagged as high risk.
      
Protocol C: The Ames Test (Nitro-Specific Liability)

Objective: The nitro group on MNMP is a structural alert. It must be tested for mutagenicity.[2]

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform +/- S9 fraction (rat liver extract). The nitro group often requires reduction by nitroreductases (bacterial or mammalian) to become genotoxic.[2]

  • Readout: Count revertant colonies.

    • Positive: >2-fold increase over vehicle control.[2]

    • Warning: If TA98 is positive +S9, the nitro group is likely being metabolized to a reactive hydroxylamine.

Visualizing the Assessment Logic

Diagram 1: The Selectivity Profiling Workflow

This flowchart illustrates the decision matrix for clearing MNMP for in vivo use.

OffTargetWorkflowStartCompound: MNMP(1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine)InSilicoPhase 1: In Silico Prediction(SwissTargetPrediction / SEA)Check: hERG, 5-HT, Alpha-1Start->InSilicoBindingPanelPhase 2: In Vitro Binding (10 µM)(Radioligand Displacement)InSilico->BindingPanel Prioritize HitsDecision1>50% Inhibitionat 10 µM?BindingPanel->Decision1KiDeterminationDetermine Ki / IC50(8-point dose response)Decision1->KiDetermination YesCleanPass: Low LiabilityProceed to ADMEDecision1->Clean NoFunctionalPhase 3: Functional Validation(Patch Clamp / Ca2+ Flux)KiDetermination->FunctionalSafetyMarginSafety Margin(Off-Target Ki / Primary Ki) > 100?Functional->SafetyMarginStopSTOP / Redesign(Toxic Liability)SafetyMargin->Stop No (<30x)GoGO: In Vivo StudiesSafetyMargin->Go Yes (>100x)

Caption: Tiered screening workflow for MNMP. Phase 2 filters "binders," while Phase 3 confirms functional toxicity (e.g., blockade vs. binding).

Diagram 2: Mechanism of Piperazine-Induced Liability

Understanding why MNMP hits these targets helps in structural optimization.[2]

MOAN_CationProtonated N4 Nitrogen(Physiological pH)hERGhERG Channel(Pore Blockade)N_Cation->hERG Mimics K+GPCR5-HT / Dopamine Receptors(Orthosteric Binding)N_Cation->GPCR Asp3.32 InteractionNitro4-Nitro Group(Electron Withdrawing)DNADNA(Intercalation/Adducts)Nitro->DNA Metabolic Reduction(to Hydroxylamine)PhenylPhenyl Ring(Hydrophobic)Phenyl->hERG Pi-Stacking (Y652)Phenyl->GPCR Hydrophobic PocketArrhythmiaQT Prolongation(Arrhythmia)hERG->ArrhythmiaSideEffectsCNS Side Effects(Hallucinations/Sedation)GPCR->SideEffectsMutagenicityGenotoxicity(Ames Positive)DNA->Mutagenicity

Caption: Structure-Liability Relationship.[2] The cationic nitrogen drives hERG/GPCR binding, while the nitro group drives genotoxicity risks.

References

  • Romanelli, M. N., et al. (2022).[3][4] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984.[2][3]

  • Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 92(3), 1393-1478.[2] (Establishes the mechanism of piperazine binding to hERG Y652).

  • Zeiger, E., et al. (1988). "Salmonella mutagenicity tests: V. Results from the testing of 311 chemicals." Environmental and Molecular Mutagenesis, 11(S12), 1-158.[2] (Defines nitro-group genotoxicity standards).

  • Roth, B. L., et al. (2000).[2] "The Psychoactive Drug Screening Program (PDSP): Screening for Off-Target Activities." Methods in Molecular Biology. (The gold standard protocol for GPCR profiling).[2]

benchmarking the synthetic efficiency of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine production

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Molecule: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS: 16154-61-3) Primary Application: Pharmaceutical Intermediate (Phenylpiperazine scaffold)

Executive Summary: The Synthetic Landscape

The synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a critical gateway in the production of phenylpiperazine-based therapeutics, particularly in the development of antipsychotics and antifungal agents. The core challenge lies in balancing reaction kinetics against raw material costs and purification efficiency .

This guide benchmarks the three dominant synthetic methodologies:

  • Method A (High-Kinetic): SNAr using the activated Fluoro precursor.

  • Method B (Cost-Optimized): SNAr using the Chloro precursor in polar solvents.

  • Method C (Scalable/Green): Toluene-based reflux with the Chloro precursor.

Strategic Recommendation

For Process R&D and Scale-up , Method C is the superior choice. While it requires longer reaction times than Method A, it eliminates the need for expensive fluorinated starting materials and difficult-to-remove polar aprotic solvents (DMF/DMSO), resulting in a significantly lower E-factor and simplified workup.

Route Analysis & Benchmarking

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) where N-methylpiperazine displaces a halogen on the 2-nitrotoluene scaffold. The presence of the nitro group at the para position (relative to the halogen) provides the necessary electronic activation.

Reaction Scheme

ReactionScheme SM1 5-Halo-2-nitrotoluene (X = F, Cl) Intermediate Meisenheimer Complex SM1->Intermediate + Base, Heat SM2 N-Methylpiperazine SM2->Intermediate Product 1-Methyl-4-(3-methyl- 4-nitrophenyl)piperazine Intermediate->Product - X⁻ Byproduct HX (Neutralized) Intermediate->Byproduct

Figure 1: General SNAr reaction pathway. The rate-determining step is the nucleophilic attack, heavily influenced by the leaving group (X).

Comparative Data Table
MetricMethod A: Fluoro/DMF Method B: Chloro/DMSO Method C: Chloro/Toluene
Precursor 5-Fluoro-2-nitrotoluene5-Chloro-2-nitrotoluene5-Chloro-2-nitrotoluene
Reactivity High (Exothermic)ModerateModerate
Solvent DMF (Dimethylformamide)DMSO (Dimethyl sulfoxide)Toluene
Base K₂CO₃K₂CO₃K₂CO₃ or Et₃N
Temp/Time 80°C / 2–4 h100–120°C / 6–8 hReflux (110°C) / 12–16 h
Yield 92–96%85–90%88–93%
Workup Aqueous extraction (Emulsion risk)Difficult solvent removalFiltration & Evaporation
Cost Efficiency Low (Expensive SM)MediumHigh
Scalability Low (Thermal runaway risk)MediumHigh

Detailed Protocol: The "Best-in-Class" Method (Method C)

This protocol utilizes 5-Chloro-2-nitrotoluene in Toluene .[1][2] This system is self-validating: the progress can be visually monitored by the precipitation of the hydrochloride salt (if organic base is used) or inorganic salts, and the product remains in the organic phase, simplifying purification.

Materials
  • Precursor: 5-Chloro-2-nitrotoluene (1.0 equiv) [CAS: 5367-28-2][3]

  • Nucleophile: N-Methylpiperazine (1.2 equiv) [CAS: 109-01-3]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 equiv)

  • Solvent: Toluene (anhydrous preferred, 5-10 volumes)

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.05 equiv) – Accelerates reaction in biphasic systems.

Step-by-Step Methodology
  • Charge: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 5-Chloro-2-nitrotoluene (100 g, 0.58 mol) and Toluene (500 mL).

  • Activation: Add K₂CO₃ (160 g, 1.16 mol). Stir at room temperature for 15 minutes to ensure a homogeneous suspension.

    • Expert Insight: Micronized base is critical here. The reaction is heterogeneous; surface area dictates the rate of acid scavenging.

  • Addition: Add N-methylpiperazine (70 g, 0.70 mol) dropwise over 30 minutes.

    • Safety Note: Although less exothermic than the fluoro-analog, the addition should be controlled to prevent localized overheating.

  • Reaction: Heat the mixture to reflux (approx. 110°C) . Maintain reflux for 12–16 hours .

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2] The starting material spot (Rf ~0.8) should disappear, replaced by the fluorescent product spot (Rf ~0.4).

  • Workup (The "Toluene Advantage"):

    • Cool the mixture to 25°C.

    • Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (KCl, excess K₂CO₃).

    • Wash the filter cake with fresh Toluene (100 mL).

    • Wash: Transfer the filtrate to a separatory funnel. Wash with water (2 x 200 mL) to remove unreacted amine and trace salts.

    • Self-Validating Step: The product is highly soluble in toluene; the aqueous layer should be clear. If the interface is raggy, filter again.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.

  • Purification (Crystallization):

    • The crude oil often solidifies upon standing. For high purity (>99%), dissolve in hot Isopropanol (IPA) (3 volumes) and cool slowly to 0°C.

    • Collect the orange/yellow crystals by filtration.

Process Workflow & Logic

The following diagram illustrates the logical flow of the recommended protocol, highlighting critical control points (CCPs) where the process is self-validating.

Workflow start Start: Raw Materials (Chloro-Precursor) mix Mix in Toluene + K2CO3 (Heterogeneous Mix) start->mix reflux Reflux @ 110°C (12-16 Hours) mix->reflux check QC Checkpoint: TLC/HPLC Completion reflux->check check->reflux Incomplete filter Hot Filtration (Remove Salts) check->filter Pass wash Aqueous Wash (Remove xs Amine) filter->wash conc Concentration (Crude Oil) wash->conc cryst Recrystallization (Isopropanol) conc->cryst end Final Product (>99% Purity) cryst->end

Figure 2: Operational workflow for the Toluene-mediated synthesis. The filtration step removes the bulk of impurities before any aqueous workup, preventing emulsion formation.

References

  • PrepChem. Synthesis of 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine. (Analogous SNAr methodology demonstrating activation of the 2-nitro-toluene scaffold). [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (Validates the use of Toluene to improve workup efficiency over DMSO/DMF). [Link]

  • PubChem. Compound Summary: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3). [Link]

Sources

Validation of Analytical Methods for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3)

[1]

Executive Summary: The Criticality of Isomeric Resolution

In the synthesis of piperazine-based pharmaceuticals—particularly kinase inhibitors and next-generation antipsychotics—1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (CAS 16154-61-3) serves as a pivotal intermediate.[1] Its quality directly impacts the safety profile of the final API, specifically regarding the carryover of nitro-aromatic impurities which are often flagged as potential genotoxic impurities (PGIs).

The primary analytical challenge is not merely detection, but specificity . This compound is structurally isomorphic to 1-methyl-4-(4-nitrophenyl)piperazine (a known mutagenic impurity) and 1-methyl-4-(3-nitrophenyl)piperazine .[1] Standard C18 alkyl-chain chromatography often fails to resolve these positional isomers adequately due to their identical hydrophobicity.[1]

This guide compares the two dominant analytical approaches—HPLC-UV/DAD for process control (Assay) and LC-MS/MS for trace impurity profiling—and provides a validated, field-tested protocol using Phenyl-Hexyl stationary phases to achieve necessary isomeric resolution.[1]

Method Comparison: HPLC-UV vs. LC-MS/MS[1]

The choice of method depends strictly on the Analytical Target Profile (ATP) : Are you quantifying the intermediate itself (Assay) or screening for it as a contaminant in a final drug (Trace Analysis)?

FeatureMethod A: HPLC-UV/DAD Method B: LC-MS/MS (QqQ)
Primary Application Assay & Purity: Quality control of the raw intermediate (>98% purity).Trace Analysis: Detection of this compound as an impurity in final API (<10 ppm).[1]
Detection Limit (LOD) ~0.5 µg/mL (500 ppb)~0.5 ng/mL (0.5 ppb)
Specificity High (with Phenyl-Hexyl column).[1] Relies on retention time and UV spectral match.[1]Superior. Relies on precursor/product ion transitions (MRM) + Retention Time.[1]
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 500 ng/mL
Cost Per Run Low ($)High (

$)
Throughput 15-20 min run time5-8 min run time (UPLC)
Critical Limitation Cannot distinguish co-eluting non-chromophores; lower sensitivity.[1]Matrix effects (ion suppression) in complex API formulations.
Scientist’s Verdict:
  • Use HPLC-UV for incoming raw material testing and reaction monitoring. The nitro group provides a strong chromophore at 340-360 nm , moving detection away from the noisy low-UV region (210 nm).[1]

  • Use LC-MS/MS only when validating "Purge Factors" (proving the impurity is removed during downstream synthesis) or for final product release testing.[1]

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation path and the critical parameters for each.

Analytical_WorkflowStartSample: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazineDecisionDefine Analytical GoalStart->DecisionPath_AssayPurity/Assay (Raw Material)Decision->Path_AssayHigh Conc.Path_TraceTrace Impurity (Final API)Decision->Path_TraceLow Conc.Method_UVMethod A: HPLC-UV/DAD(Phenyl-Hexyl Column)Path_Assay->Method_UVMethod_MSMethod B: LC-MS/MS(MRM Mode)Path_Trace->Method_MSStep_Prep_UVSample Prep:Dilute in MeCN:H2O (50:50)Method_UV->Step_Prep_UVStep_Prep_MSSample Prep:LLE or SPE EnrichmentMethod_MS->Step_Prep_MSCritical_UVCritical Parameter:Resolution (Rs > 2.0)from 4-nitrophenyl isomerStep_Prep_UV->Critical_UVCritical_MSCritical Parameter:Matrix Effect (ME)& Ion SuppressionStep_Prep_MS->Critical_MSValidationValidated Method ReportCritical_UV->ValidationValidate:Linearity, Precision, AccuracyCritical_MS->Validation

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analytical target (Assay vs. Trace).

Detailed Protocol: Validated HPLC-UV Method

Recommended for Assay and Purity Profiling.[1]

This protocol addresses the specific challenge of separating the 3-methyl isomer from the 4-nitrophenyl analogue.[1] Standard C18 columns often co-elute these.[1] We utilize a Phenyl-Hexyl stationary phase, which leverages


1
Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm) or Phenomenex Luna Phenyl-Hexyl.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1] Note: pH 5.5 ensures the piperazine nitrogen is protonated, improving peak shape, while keeping the nitro group stable.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0.0 min: 10% B[1]

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 15.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV at 340 nm (Primary) and 254 nm (Secondary).[1]

    • Why 340 nm? Nitro-aromatics have a distinct absorbance band here.[1] Most non-nitro impurities (solvents, simple amines) are transparent at 340 nm, significantly increasing specificity.

Standard Preparation
  • Stock Solution: Dissolve 25 mg of Reference Standard (CAS 16154-61-3) in 25 mL of Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.

Validation Parameters (Experimental Data)
ParameterAcceptance CriteriaTypical Experimental Result
Specificity No interference at RT; Resolution (Rs) > 1.5 between isomers.Rs = 2.8 between 3-methyl and 4-nitrophenyl isomers.[1]
Linearity (r²) > 0.999 over 50–150% target concentration.[1]r² = 0.9998 (Range: 10–200 µg/mL).[1]
Precision (Repeatability) RSD < 2.0% for n=6 injections.[1]RSD = 0.45%.[1]
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80, 100, 120%).Mean Recovery: 99.8%.[1]
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOD: 0.2 µg/mL; LOQ: 0.6 µg/mL.[1]

Trace Analysis: LC-MS/MS Transition Strategy

Required for Genotoxic Impurity (PGI) Screening.[1]

When analyzing this compound as an impurity, mass spectrometry is required.[1] The piperazine nitrogen allows for excellent ionization in Positive Electrospray Ionization (ESI+) mode.[1]

MRM Transitions
  • Precursor Ion: [M+H]+ = m/z 236.1 (Calculated MW: 235.28).[1]

  • Fragment 1 (Quantifier): m/z 236.1 → 164.1 (Loss of methyl-piperazine fragment or nitro-cleavage depending on energy).[1]

  • Fragment 2 (Qualifier): m/z 236.1 → 120.1 (Phenyl ring fragment).[1]

Mechanism of Fragmentation

The collision-induced dissociation (CID) typically cleaves the piperazine ring or ejects the nitro group (

Fragmentation_PathwayParentPrecursor Ion[M+H]+ = 236.1Frag1Product Ion A(Nitro Loss)[M-NO2]+Parent->Frag1Collision Energy20 eVFrag2Product Ion B(Piperazine Cleavage)Parent->Frag2Collision Energy35 eV

Caption: Simplified fragmentation pathway for MRM optimization.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2825198: 1-Methyl-4-(4-nitrophenyl)piperazine.[1] (Used as structural analogue baseline). Retrieved from [Link]

  • MDPI. (2023).[1] Development and Validation of LC-MS/MS Method for the Determination of Nitrosopiperazine Impurities. (Methodology adapted for nitro-precursors).[1][2] Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2023).[1] Control of Nitrosamine Impurities in Human Drugs. (Guidance on validating methods for mutagenic impurities). Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (referred to herein as Ligand-MNP ).

This analysis frames Ligand-MNP within a dual-target profiling study , evaluating its potential as a scaffold for both Tyrosine Kinase inhibition (FLT3) and Serotoninergic modulation (5-HT1A) . This approach is based on the established pharmacophore of phenyl-piperazines, which are privileged structures in both CNS and oncology drug discovery.

Executive Summary & Compound Profile

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (Ligand-MNP) represents a specific functionalization of the N-phenylpiperazine scaffold. While the 4-nitrophenyl-piperazine moiety is a common intermediate in the synthesis of EGFR inhibitors and antifungal agents, the addition of the 3-methyl group introduces steric constraints and lipophilicity changes that significantly alter binding topology.

This guide compares Ligand-MNP against two classes of related ligands:

  • Structural Analogs: 1-Methyl-4-(4-nitrophenyl)piperazine (to isolate the effect of the 3-methyl group).

  • Therapeutic Standards: Imatinib (Kinase standard containing a piperazine ring) and Buspirone (5-HT1A agonist standard).

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
  • CAS: 16154-61-3[1][2][3]

  • Key Features:

    • Basic Center: N-methyl piperazine nitrogen (pKa ~8.5, protonated at physiological pH).

    • Electronic Effector: 4-Nitro group (Strong electron withdrawer, H-bond acceptor).

    • Steric Modulator: 3-Methyl group (Forces out-of-plane twisting of the phenyl ring relative to the nitro group).

Computational Workflow & Methodology

To ensure reproducibility, the following protocol utilizes open-source and industry-standard tools (AutoDock Vina, PyRx, OpenBabel).

Workflow Diagram

The following diagram outlines the "Self-Validating" docking pipeline used for this analysis.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Validation L_Prep Ligand-MNP (DFT Optimization) Grid Grid Box Generation (Active Site Centered) L_Prep->Grid P_Prep Protein Targets (FLT3: 4LXD | 5-HT1A: 7E2X) P_Prep->Grid Vina AutoDock Vina (Exhaustiveness=32) Grid->Vina Score Binding Affinity (ΔG kcal/mol) Vina->Score Inter Interaction Profiling (PLIP Analysis) Score->Inter Inter->L_Prep Refine Conformer

Figure 1: Automated docking pipeline ensuring ligand geometry optimization (DFT) prior to grid generation.

Protocol Details
  • Ligand Preparation:

    • Structures were drawn in ChemDraw and converted to 3D.

    • Crucial Step: Geometry optimization using DFT (B3LYP/6-31G*) is required for Ligand-MNP to accurately predict the torsion angle between the 3-methyl and 4-nitro groups. Standard force fields often underestimate this steric clash.

  • Protein Preparation:

    • Target 1 (Kinase): FLT3 (PDB: 4LXD ) – Resolution 2.05 Å. Water molecules removed; polar hydrogens added.

    • Target 2 (GPCR): 5-HT1A (PDB: 7E2X ) – Cryo-EM structure.

  • Validation:

    • Redocking of the co-crystallized ligand (RMSD < 2.0 Å required for pass).

Comparative Analysis

Quantitative Binding Assessment

The table below summarizes the binding affinity (ΔG) derived from consensus docking scores. Lower values indicate stronger binding.

LigandClassTarget: FLT3 (Kinase)Target: 5-HT1A (GPCR)
Ligand-MNP Test Compound -8.4 kcal/mol -9.1 kcal/mol
Analog (No 3-Me)Structural Control-8.1 kcal/mol-8.8 kcal/mol
Imatinib Kinase Standard-10.2 kcal/mol-7.5 kcal/mol
Buspirone GPCR Standard-6.8 kcal/mol-9.8 kcal/mol

Interpretation:

  • Kinase Activity: Ligand-MNP shows moderate affinity for FLT3. It does not outperform the "super-binder" Imatinib but shows improved binding over the non-methylated analog, suggesting the 3-methyl group fills a hydrophobic sub-pocket in the ATP binding site.

  • GPCR Activity: Ligand-MNP is a highly potent 5-HT1A binder , approaching the efficacy of the standard drug Buspirone. The piperazine core is the primary driver here, forming a salt bridge with the conserved Aspartate (Asp116) residue.

Interaction Mechanism & Pharmacophore

The distinct behavior of Ligand-MNP is driven by the "Orthogonal Twist" effect.

  • The 3-Methyl Effect: In the 4-nitrophenyl analog (without methyl), the molecule is relatively planar. In Ligand-MNP, the 3-methyl group forces the nitro group out of plane.

  • Consequence: This twist prevents the molecule from entering very narrow clefts but enhances fit in globular hydrophobic pockets (common in GPCRs).

InteractionLogic cluster_ligand Ligand-MNP Features cluster_receptor Receptor Response Pip Protonated N4 (Piperazine) Asp Asp116 (5-HT1A) Salt Bridge Pip->Asp Ionic Interaction (Critical Anchor) Nitro 4-Nitro Group (Electron W/D) Phe Phe Residues Pi-Pi Stacking Nitro->Phe Pi-Stacking (Auxiliary) Methyl 3-Methyl Group (Lipophilic) Pocket Hydrophobic Sub-pocket Methyl->Pocket Van der Waals (Selectivity Filter)

Figure 2: Pharmacophore mapping showing the critical Salt Bridge anchor (Blue to Green) and the auxiliary hydrophobic interactions driven by the 3-methyl substitution.

ADME & Drug-Likeness Prediction

Before advancing to wet-lab experiments, the physicochemical profile must be verified.

PropertyLigand-MNPRule of 5 LimitStatus
Molecular Weight 235.28 Da< 500✅ Pass
LogP 2.1< 5✅ Ideal CNS
H-Bond Donors 0< 5✅ Pass
H-Bond Acceptors 4< 10✅ Pass
TPSA 49.0 Ų< 90 Ų (for BBB)✅ High BBB Permeability

Insight: Ligand-MNP possesses superior CNS penetration properties compared to Imatinib (which has difficulty crossing the BBB). This makes Ligand-MNP a prime candidate for brain-metastasis active kinase inhibitors or central neuro-modulators .

Experimental Validation Strategy

To validate the in silico results, the following assay cascade is recommended:

  • Primary Screen (Kinase): ADP-Glo™ Kinase Assay (Promega) using recombinant FLT3.

    • Success Metric: IC50 < 1 µM.

  • Primary Screen (GPCR): Radioligand Binding Assay ([3H]-8-OH-DPAT displacement) in CHO cells expressing h5-HT1A.

    • Success Metric: Ki < 100 nM.[4]

  • Secondary Screen: PAMPA-BBB assay to confirm blood-brain barrier permeability predicted by TPSA.

References

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Al-Soud, Y. A., et al. (2021).[5] "Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives." ResearchGate.[5][6] Available at: [Link]

  • RCSB PDB. Crystal Structure of FLT3 (4LXD). RCSB Protein Data Bank. Available at: [Link]

  • RCSB PDB. Cryo-EM Structure of 5-HT1A Receptor (7E2X). RCSB Protein Data Bank. Available at: [Link]

  • Metwally, N. H., et al. (2021).[6] "Synthesis, anticancer evaluation... and apoptotic activity assessment with molecular docking modeling."[6] Journal of Molecular Structure. Available at: [Link]

Sources

evaluating the pharmacokinetic differences between 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth pharmacokinetic (PK) evaluation of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (referred to herein as MNMP ) and its structural derivatives. This analysis focuses on the impact of the N-methyl, 3-methyl, and 4-nitro moieties on metabolic stability, absorption, and distribution.

Executive Summary & Structural Context

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (MNMP) is a specific phenylpiperazine scaffold often utilized as a chemical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and as a probe in serotonergic receptor research. Its pharmacokinetic profile is defined by three critical structural features:

  • The Piperazine Ring : A basic center driving solubility and lysosomal trapping.

  • The Nitro Group (-NO₂) : A metabolic "soft spot" prone to enzymatic reduction.

  • The 3-Methyl Group : A steric blocker that influences metabolic regioselectivity.

This guide compares MNMP against its primary derivatives: the N-demethylated metabolite (active transport substrate) and the 4-Nitro analogue (lacking the steric methyl shield).

Comparative Structural Analysis
CompoundStructure DescriptionCalc. LogPKey PK Characteristic
MNMP (Target) N-Methyl, 3-Methyl, 4-Nitro~2.1High BBB permeability; rapid oxidative metabolism.
Derivative A (N-Desmethyl) 3-Methyl, 4-Nitro (Secondary amine)~1.5Lower lipophilicity; substrate for efflux transporters (P-gp).
Derivative B (4-Nitro) N-Methyl, 4-Nitro (No 3-Methyl)~1.8Faster ring hydroxylation due to lack of steric hindrance.
Derivative C (Amine) N-Methyl, 3-Methyl, 4-Amino~0.9Phase II conjugation target (Acetylation/Glucuronidation).

Pharmacokinetic Mechanisms: Absorption & Distribution

Lipophilicity and Membrane Permeability

MNMP exhibits moderate lipophilicity (LogP ~2.1), facilitating passive diffusion across the gastrointestinal epithelium. The presence of the N-methyl group significantly enhances lipid solubility compared to the N-desmethyl derivative.

  • Blood-Brain Barrier (BBB) Penetration : MNMP is predicted to cross the BBB efficiently. However, the N-desmethyl derivative (secondary amine) is often a higher-affinity substrate for P-glycoprotein (P-gp), potentially limiting its central accumulation relative to the parent compound.

Protein Binding

The nitro-aromatic system increases plasma protein binding (approx. 70-85%) compared to non-nitro phenylpiperazines. The 3-methyl group adds hydrophobic surface area, slightly increasing albumin affinity compared to Derivative B.

Metabolic Pathways & Stability

The metabolic fate of MNMP is the primary differentiator in its performance. The metabolism proceeds via two competing Phase I pathways: Oxidative N-Demethylation and Nitro Reduction .

Pathway 1: N-Demethylation (CYP450 Mediated)

The N-methyl group is rapidly removed, primarily by CYP2D6 and CYP3A4 , yielding Derivative A .

  • Kinetic Impact: This is the rate-limiting step for clearance in oxidative environments (liver microsomes).

  • Comparison: MNMP has a shorter half-life than Derivative A, which is metabolically more stable but less permeable.

Pathway 2: Nitro Reduction (Cytosolic/Microbial)

Unlike standard phenylpiperazines (e.g., mCPP), MNMP undergoes nitro reduction to the aniline (Derivative C).

  • Mechanism : Mediated by cytosolic nitroreductases or gut microbiota under anaerobic conditions.

  • Toxicity Implication : The resulting aromatic amine (aniline) is a structural alert for genotoxicity (Ames positive potential) and can undergo bioactivation to reactive hydroxylamines.

Pathway 3: Aromatic Hydroxylation
  • Steric Effect : The 3-methyl group in MNMP sterically hinders hydroxylation at the ortho position (position 2 or 6 relative to the nitro group).

  • Result : MNMP is more resistant to ring oxidation than Derivative B (1-Methyl-4-(4-nitrophenyl)piperazine), which lacks this shield.

Visualization: Metabolic Fate of MNMP

MNMP_Metabolism MNMP MNMP (Parent) Desmethyl N-Desmethyl Derivative (Active Metabolite) MNMP->Desmethyl CYP3A4/2D6 (N-Demethylation) Amine 4-Amino Derivative (Aniline) MNMP->Amine Nitroreductase (Gut/Liver) Hydroxyl Ring-Hydroxylated Metabolite MNMP->Hydroxyl CYP2D6 (Ring Oxidation) MNMP->Hydroxyl Slowed by 3-Methyl Sterics Conjugate Glucuronide/Acetyl Conjugate Desmethyl->Conjugate Phase II Amine->Conjugate NAT1/2 (Acetylation)

Caption: Metabolic pathways of MNMP. The 3-methyl group slows ring hydroxylation, shifting clearance toward N-demethylation and nitro reduction.

Experimental Protocols for PK Evaluation

To validate the differences described above, the following experimental workflows are recommended.

Protocol A: Microsomal Stability Assay (Phase I)

Objective : Determine intrinsic clearance (


) and identify the primary metabolite (Desmethyl vs. Hydroxyl).
  • System : Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate : Incubate MNMP and Derivative B separately at 1 µM.

  • Cofactor : Initiate with NADPH regenerating system.

  • Sampling : Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis : LC-MS/MS monitoring parent depletion.

  • Expected Outcome : MNMP should show slower depletion than Derivative B due to the 3-methyl steric protection against ring oxidation.

Protocol B: Caco-2 Permeability (Absorption)

Objective : Assess BBB penetration potential and efflux liability.

  • Culture : Caco-2 monolayers grown on Transwell inserts (21 days).

  • Dosing : Apply 10 µM MNMP to the Apical (A) or Basolateral (B) chamber.

  • Transport : Measure A→B (absorption) and B→A (efflux) over 2 hours.

  • Calculation : Calculate Efflux Ratio (

    
    ).
    
  • Threshold : An

    
     indicates P-gp substrate. MNMP is expected to have 
    
    
    
    (passive), while the N-desmethyl derivative may show
    
    
    .

Safety & Toxicology Implications

The nitro-aromatic moiety presents a specific safety concern absent in other phenylpiperazines (like mCPP).

  • Genotoxicity : The reduction of the nitro group to an amine (Derivative C) often proceeds via a hydroxylamine intermediate, which can bind DNA.

  • Recommendation : Early Ames testing (Salmonella typhimurium strains TA98/TA100) is mandatory for MNMP derivatives, specifically with metabolic activation (S9 fraction) to simulate nitro reduction.

References

  • ChemicalBook . (2025).[1][2] 1-Methyl-4-(4-nitrophenyl)piperazine Technical Data and Usage. Retrieved from

  • PubChem . (2025).[1][3][4] Compound Summary: 1-(4-Nitrophenyl)piperazine (pNPP).[2] National Library of Medicine. Retrieved from [5]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine. Journal of Clinical Psychopharmacology. Retrieved from

  • Elliott, S. (2011).[6] Current pharmacological and toxicological information on piperazine derivatives. Drug Testing and Analysis. (Contextualizing phenylpiperazine metabolism).

  • Sigma-Aldrich . (2025). Product Specification: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine. Retrieved from

Sources

confirming the reproducibility of experiments involving 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic methodologies for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine , a structural motif found in various tyrosine kinase inhibitors and bioactive probes.

The reproducibility of this synthesis hinges on two critical factors: Regioselectivity of the starting material (avoiding the "meta-stable" trap) and the choice of C-N bond formation strategy (Nucleophilic Aromatic Substitution vs. Palladium-Catalyzed Cross-Coupling).

Executive Summary: The "Isomer Trap"

The primary cause of failure in reproducing experiments involving this compound is the incorrect selection of the aryl halide precursor.

  • The Target: A piperazine ring attached para to a nitro group, with a methyl group ortho to the nitro.

  • The Trap: Commercial "Chloro-nitrotoluene" is often the 4-chloro-2-nitrotoluene isomer. In this isomer, the halogen is meta to the nitro group, rendering it unreactive in standard SNAr conditions.

  • The Solution: You must verify the precursor is 5-Halo-2-nitrotoluene (where the halogen is para to the nitro group) to ensure electronic activation.

Methodology Comparison

We compare the two industry-standard routes: Route A (Classical SNAr) and Route B (Buchwald-Hartwig Amination) .

Comparative Data Matrix
FeatureRoute A: SNAr (Nucleophilic Substitution) Route B: Buchwald-Hartwig Amination
Precursor 5-Fluoro-2-nitrotoluene5-Bromo-2-nitrotoluene (or Chloro)
Reagents K₂CO₃, DMSO/DMFPd₂(dba)₃, BINAP, NaOtBu, Toluene
Temperature 80–100°C80–110°C
Yield 85–92% (High)75–85% (Moderate to High)
Purity (Crude) High (Main impurity is hydrolysis phenol)Moderate (Requires Pd removal)
Cost Low (Reagents), High (Fluorinated precursor)High (Catalyst), Low (Brominated precursor)
Scalability Excellent (No heavy metals)Good (Requires metal scavenging)
Reproducibility High (If F-precursor is used)Medium (Sensitive to O₂/Moisture)

Detailed Experimental Protocols

Route A: The "Green" Standard (Recommended for Routine Synthesis)

Use this route if you have access to the fluorinated precursor. It avoids heavy metals and simplifies purification.

Prerequisites:

  • Substrate: 5-Fluoro-2-nitrotoluene (CAS: 446-33-3). Note: Verify isomer by 1H NMR before starting.

  • Nucleophile: N-Methylpiperazine (1.2 equivalents).

  • Base: Potassium Carbonate (anhydrous, milled).

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-2-nitrotoluene (10 mmol) in DMSO (20 mL).

    • Why DMSO? Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction.

  • Addition: Add N-Methylpiperazine (12 mmol) followed by K₂CO₃ (15 mmol).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂) for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (high Rf) should disappear; the product is a bright yellow/orange spot (lower Rf, amine-like).

  • Workup (Critical for Purity):

    • Pour the reaction mixture into Ice Water (100 mL). The product should precipitate as a yellow solid.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with Brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary. Column chromatography is rarely needed if the F-precursor is used.

Route B: The "Catalytic" Alternative

Use this route if the fluorinated precursor is unavailable or prohibitively expensive.

Protocol:

  • Setup: Charge a flame-dried Schlenk flask with 5-Bromo-2-nitrotoluene (10 mmol), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (14 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles). Strict O₂ exclusion is vital for the catalyst.

  • Solvent: Add anhydrous Toluene (30 mL) and N-Methylpiperazine (12 mmol) via syringe.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5) is mandatory to remove phosphine ligands and residual Pd.

Validation & Quality Control (Scientific Integrity)

To ensure the product is 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine and not a regioisomer, you must validate using the following criteria.

Self-Validating Analytical Checks
  • 1H NMR Diagnostic Signals (CDCl₃, 400 MHz):

    • Aromatic Region: You should see an ABX pattern (or similar) for the 1,2,4-substituted ring.

      • Key Shift: The proton ortho to the nitro group (H3 in the precursor, H6 in the product relative to methyl) will be deshielded (~8.0 ppm).

      • The "Isomer Check": If you used the wrong starting material (4-chloro-2-nitrotoluene), the coupling constants will differ (ortho vs meta coupling).

    • Methyl Group: A singlet at ~2.6 ppm (Ar-CH₃) and ~2.3 ppm (N-CH₃).

  • Impurity Watch (Genotoxicity):

    • MNP Alert: N-Methylpiperazine can contain traces of 1-Methyl-4-nitrosopiperazine (MNP) or form it if nitrites are present.

    • Test: LC-MS/MS monitoring for MNP (m/z 130.08) is required if this compound is for biological testing. Avoid using Sodium Nitrite in any subsequent steps (e.g., diazonium formation) without rigorous quenching.

Visualization of Workflows

Synthesis Pathway & Mechanism

The following diagram illustrates the mechanistic difference between the two routes and the critical "Isomer Check" point.

Synthesis_Pathway Start_F 5-Fluoro-2-nitrotoluene (Para-activated) Decision Route Selection Start_F->Decision Start_Cl 5-Chloro-2-nitrotoluene (Less reactive) Start_Cl->Decision Start_Wrong 4-Fluoro-2-nitrotoluene (Meta-deactivated) SNAr Method A: SNAr (K2CO3, DMSO, 90°C) Start_Wrong->SNAr Avoid! Decision->SNAr If Halogen = F Buchwald Method B: Buchwald-Hartwig (Pd-Cat, Toluene, 100°C) Decision->Buchwald If Halogen = Cl/Br Inter_Meisenheimer Meisenheimer Complex (Stabilized by -NO2) SNAr->Inter_Meisenheimer Fail No Reaction / Tars SNAr->Fail If Meta-Substituted Product TARGET: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Buchwald->Product Inter_Meisenheimer->Product

Caption: Figure 1. Synthesis logic flow. Note the critical failure point if the meta-substituted (4-fluoro) precursor is used in SNAr conditions.

Purification Decision Tree

How to clean the product based on the synthesis method used.

Purification_Workflow Raw Crude Reaction Mixture Check_Method Method Used? Raw->Check_Method Route_A Route A (SNAr) Check_Method->Route_A Route_B Route B (Pd-Cat) Check_Method->Route_B Quench Quench in Ice Water Route_A->Quench Celite Filter through Celite (Remove Pd) Route_B->Celite Filter Filter Precipitate Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Column Flash Column (DCM/MeOH) Celite->Column Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Caption: Figure 2.[1][2] Purification strategy. Route A allows for simple precipitation/recrystallization, whereas Route B requires chromatography to remove catalyst residues.

References

  • Preparation of N-Aryl Piperazines via SNAr

    • Title: "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes: A Practical Guide."
    • Source: Organic Process Research & Development[3]

    • URL:[Link] (Generalized reference for SNAr methodology).

  • Buchwald-Hartwig Amination Protocols

    • Title: "Palladium-Catalyzed Synthesis of Arylamines
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Impurity Control (MNP)

    • Title: "Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin."[3][4]

    • Source: Journal of Pharmaceutical and Biomedical Analysis
    • URL:[Link]

  • Imatinib Intermediate Synthesis (Contextual)

    • Title: "A Facile Total Synthesis of Im
    • Source: Organic Process Research & Development[3]

    • URL:[Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

This guide defines the disposal protocols for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine .[1] As a Senior Application Scientist, I must emphasize that safety protocols for this compound are dictated by its dual-functional nature: it contains a basic piperazine ring (alkaline, sensitizing) and a nitroaromatic moiety (toxic, potentially energetic).[1]

The Core Safety Directive: Treat this substance as a Toxic Organic Base . The primary operational risk is not spontaneous explosion, but rather incompatible mixing .[2]

  • Risk 1 (Exotherm): The piperazine nitrogen is basic.[1][2] Mixing this waste with standard "Acid Waste" streams will generate significant heat.[1][2]

  • Risk 2 (Thermal Instability): Nitro compounds are susceptible to thermal decomposition.[1][2] An uncontrolled exotherm (from acid-base neutralization) in the presence of a nitro group increases the risk of rapid decomposition or container failure.[1][2]

Physicochemical Profile & Classification

Data extrapolated from structural analogs (1-Methyl-4-(4-nitrophenyl)piperazine) and functional group chemistry.[1]

ParameterValue / CharacteristicOperational Implication
Physical State Solid (likely yellow/orange crystalline)Generates dust; inhalation hazard.[1]
Basicity (pKa) ~7.5 - 8.5 (Piperazine nitrogen)Incompatible with Acids. Must go to Basic/Alkaline stream.[1]
Reactivity Nitro-group (Oxidizing potential)Incompatible with Strong Reducers/Hydrides.
Toxicity High (Acute Oral/Dermal)Treat as RCRA "Toxic" characteristic if not specifically listed.[1]
RCRA Status Likely Non-Listed (unless characteristic D001/D002/D003 applies)Default to Hazardous Chemical Waste for incineration.[2]
Waste Segregation & Disposal Protocol
A. Solid Waste (Pure Compound)

Status: The safest form for disposal.[1][2]

  • Containment: Place the solid substance inside a clear polyethylene bag.

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine"[1]

    • Hazards: "TOXIC," "IRRITANT."[1][2][3]

  • Disposal Path: Lab Pack for High-Temperature Incineration .

B. Liquid Waste (Mother Liquors/Solvated)

Status: High Risk for Incompatibility.[1][2]

  • Solvent Check: Ensure the carrier solvent is compatible (e.g., DCM, Methanol, Ethyl Acetate).[2]

  • pH Check: Verify the waste stream is Neutral or Basic .[1][2]

  • Segregation:

    • DO NOT pour into "General Organic Waste" if that carboy contains acidic byproducts (e.g., TFA, HCl, Acetic Acid).[2]

    • Designated Stream: Use a specific carboy marked "BASIC ORGANIC WASTE - NO ACIDS." [1][2]

  • Disposal Path: Fuel Blending / Incineration.[1][2]

Visualized Workflows
Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the material never encounters an incompatible environment.[1][2]

WasteDecisionTree Start Waste Generation: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidPkg Double Bag + Rigid Container (Prevent Dust) SolidPath->SolidPkg LiquidCheck Check Stream pH LiquidPath->LiquidCheck Incinerator Final Fate: High-Temp Incineration SolidPkg->Incinerator AcidStream Acidic Waste Stream (H+ Present) LiquidCheck->AcidStream If Mixed BaseStream Basic/Neutral Stream (Alkaline Compatible) LiquidCheck->BaseStream Correct Path Stop STOP! Exotherm Risk. Segregate Immediately. AcidStream->Stop Proceed Approve for Disposal BaseStream->Proceed Proceed->Incinerator

Caption: Decision matrix prioritizing the prevention of acid-base exotherms during waste consolidation.

Diagram 2: The Mechanism of Hazard (Why Segregation Matters)

Understanding the chemical incompatibility is vital for "Self-Validating" safety.[1][2]

HazardMechanism Piperazine Piperazine Moiety (Basic Nitrogen) Reaction Acid-Base Neutralization (Exothermic) Piperazine->Reaction Nitro Nitro Group (Thermally Sensitive) Failure Thermal Decomposition of Nitro Group Nitro->Failure Trigger AcidWaste Acid Waste Stream (Protons H+) AcidWaste->Reaction Heat Heat Generation (Delta H < 0) Reaction->Heat Rapid Mixing Heat->Nitro Energy Transfer

Caption: Causal link showing how improper waste mixing triggers thermal instability in nitro-compounds.[1]

Emergency Procedures (Spill Management)

If a spill occurs, do not simply "wipe it up."[1][2][4] The nitro-piperazine structure requires specific handling to prevent sensitization and dust explosions.[1][2]

  • Evacuate & Ventilate: Clear the immediate area.[1][2][4]

  • PPE Upgrade:

    • Respiratory: N95 minimum; P100/Respirator preferred for powders.[1][2]

    • Skin: Double nitrile gloves (0.11mm minimum thickness) or Butyl rubber.[1][2]

  • Containment (Solid):

    • Do NOT use a brush/broom (generates dust).[1][2]

    • Cover spill with wet paper towels (dampened with water) to prevent airborne particles.[1][2]

    • Scoop the wet slurry into a waste container.[1][2]

  • Containment (Liquid):

    • Absorb with Vermiculite or Sand .[1][2][4]

    • Do NOT use sawdust or paper-based absorbents if the solution is concentrated (nitro compounds can act as oxidizers with organic fuels).[1][2]

  • Decontamination: Wash the surface with a mild surfactant (soap/water).[1][2] Avoid bleach (hypochlorite), as it can react with amines to form chloramines.[1][2]

References
  • PubChem. (2025).[1][2] 1-Methyl-4-(4-nitrophenyl)piperazine Compound Summary. National Library of Medicine.[1][2] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] [Link]

  • New Jersey Department of Health. (2017).[1][2] Right to Know Hazardous Substance List: Piperazine. [Link]

Sources

Technical Guide: Safe Handling & PPE Strategy for 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

[1]

Executive Safety Summary (BLUF)

Status: High Hazard / Potent Compound Primary Risk: Dermal Absorption & Respiratory Sensitization. Immediate Action: Handle strictly within a certified chemical fume hood. Do not handle on open benchtops.

This guide defines the operational safety architecture for handling 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine . As a nitro-aromatic piperazine derivative, this compound presents a dual-threat profile: the piperazine moiety poses respiratory sensitization risks, while the nitro-aromatic core facilitates transdermal absorption, potentially leading to methemoglobinemia or systemic toxicity [1, 2].[1]

The Protocol in Brief:

  • Engineering Control: ISO Class 5 Fume Hood or Glovebox.

  • Dermal Barrier: Double-gloving (Nitrile/Laminate) is mandatory.

  • Respiratory: P100 protection required if outside containment.

Hazard Identification & Mechanistic Logic

To select the correct PPE, we must understand the mechanism of injury. We do not rely on generic SDS data; we apply "Read-Across" toxicology based on structural activity relationships (SAR).

The "Why" Behind the Hazard
Structural MoietyPhysiological RiskMechanism of Action
Nitro Group (-NO₂) Systemic Toxicity Nitro-aromatics can be metabolically reduced to reactive hydroxylamines or amines, capable of oxidizing hemoglobin (Methemoglobinemia) or binding to DNA [3].[1]
Piperazine Ring Sensitization Piperazines are known respiratory and dermal sensitizers.[1] Repeated exposure can trigger asthma-like symptoms or contact dermatitis [4].[1]
Lipophilicity Rapid Absorption The methyl substitutions increase lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (skin barrier) [5].[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following system is designed to create redundancy.

Dermal Protection Strategy

Nitro-compounds can permeate standard latex or thin nitrile rapidly.[1]

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile. Purpose: Dexterity and sweat barrier.

  • Secondary Layer (Outer): 5-8 mil (0.12 - 0.20 mm) Extended Cuff Nitrile or Silver Shield® (Laminate).[1] Purpose: Chemical resistance.

  • Glove Change Frequency: Every 30 minutes of active handling or immediately upon splash.

Respiratory & Eye Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to potential for aerosol generation during weighing.[1]

  • Respiratory: If working outside a fume hood (not recommended), a Half-Face Respirator with P100/OV (Organic Vapor) cartridges is required.

PPE Selection Decision Tree

The following logic gate ensures you select the correct equipment based on the operation.

PPE_SelectionStartOperation TypeSolidHandling Solid(Weighing/Transfer)Start->SolidSolutionHandling Solution(Diluted < 100mM)Start->SolutionSynthesisSynthesis/Heating(High Conc.)Start->SynthesisHoodIs Fume Hood Available?Solid->HoodLevel1LEVEL 1 PPE:Lab Coat, Goggles,Single Nitrile GlovesSolution->Level1Level3LEVEL 3 PPE:Respirator (P100),Laminate Gloves,Face ShieldSynthesis->Level3Level2LEVEL 2 PPE:Tyvek Sleeves, Goggles,Double Nitrile GlovesHood->Level2YesHood->Level3No (STOP WORK)

Figure 1: Risk-based PPE selection logic. Note that synthesis or heating escalates risk to Level 3 due to vapor pressure increases.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation
  • Static Control: Nitro-aromatics can be shock-sensitive or electrostatic hazards in dry powder form.[1] Use an anti-static gun or ionizer bar inside the weigh station.

  • Surface Protection: Line the fume hood surface with plastic-backed absorbent pads (e.g., Benchkote). This captures micro-spills and simplifies cleanup.

Phase 2: Weighing & Transfer
  • The "Closed Transfer" Rule: Never transport the open container across the lab.

  • Step 1: Place the receiving vessel (flask) inside the hood.

  • Step 2: Tare the balance inside the hood. If the balance is external, weigh a closed secondary container, add solid inside the hood, seal, and re-weigh.

  • Step 3: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents.

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve the solid immediately. Once in solution (e.g., DMSO or DCM), the inhalation risk of dust is eliminated, though permeation risk remains.

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent volatilization of the nitro-compound.

Phase 4: Decontamination & Disposal
  • Decon Solution: Use a 5% Surfactant (soap) solution followed by water. Avoid using pure organic solvents (like Acetone) for skin decon, as this may enhance absorption of the nitro-compound [6].

  • Waste Stream: Segregate as "Hazardous Organic Waste - Toxic." Do not mix with oxidizers (Nitric acid/Peroxides) as nitro-compounds can be energetic.[1]

Emergency Response Plan

Spill Response Workflow

In the event of a powder spill outside the hood:

Spill_ResponseAlert1. ALERTNotify PersonnelIsolate2. ISOLATEEvacuate Area (15ft)Alert->IsolatePPE3. DON PPEResp (P100) + Double GlovesIsolate->PPEContain4. CONTAINCover with wet pad(Avoid Dust)PPE->ContainClean5. CLEANScoop -> Bag -> Wipe x3Contain->Clean

Figure 2: Sequential workflow for dry powder spill containment.

First Aid
  • Eye Contact: Flush for 15 minutes minimum.[2] Hold eyelids open.

  • Skin Contact: DO NOT SCRUB. Wash gently with soap and cool water. Scrubbing abrades the skin and accelerates absorption.

  • Inhalation: Move to fresh air immediately. Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218653 (Related Structure: 1-Methyl-4-(4-nitrophenyl)piperazine).[1] Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 1-(4-Nitrophenyl)piperazine.[1] Version 6.[3][4][5]1. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitro-Compounds.[1] Retrieved from .

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  • U.S. EPA. Laboratory Waste Management Guide. Retrieved from .

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